2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde
Description
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Properties
IUPAC Name |
2-methyl-4-phenyl-1,3-oxazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-12-11(10(7-13)14-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZWWYCPIFWEKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001272127 | |
| Record name | 2-Methyl-4-phenyl-5-oxazolecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001272127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086379-16-9 | |
| Record name | 2-Methyl-4-phenyl-5-oxazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086379-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-phenyl-5-oxazolecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001272127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde
An In-depth Technical Guide to the Synthesis of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring is a five-membered heterocyclic motif containing one nitrogen and one oxygen atom. This scaffold is of paramount importance in medicinal chemistry and materials science, appearing in a vast array of natural products and synthetic molecules with diverse biological activities.[1][2][3] Oxazole derivatives are known to exhibit anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties, making them privileged structures in drug discovery.[1][3] The target molecule, this compound, is a functionalized oxazole that serves as a valuable synthetic intermediate for constructing more complex, biologically active compounds. The aldehyde group, in particular, offers a reactive handle for a variety of chemical transformations.[3]
This guide provides a detailed examination of a robust and widely applicable synthetic route to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and the causality behind procedural choices. The primary strategy involves a two-step sequence: the initial construction of the 2-methyl-4-phenyloxazole core, followed by its regioselective formylation at the C5 position.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic disconnection of the target molecule, this compound (I), points to the installation of the aldehyde group via a formylation reaction. The Vilsmeier-Haack reaction is an exemplary choice for this transformation on an electron-rich heterocycle like an oxazole.[4][5][6] This leads back to the precursor, 2-Methyl-4-phenyl-1,3-oxazole (II).
The oxazole core (II) can be disconnected via the principles of the Robinson-Gabriel synthesis, a classic and versatile method for oxazole formation.[7][8][9] This retrosynthetic step involves the cyclodehydration of a 2-acylamino-ketone, specifically 2-acetamido-1-phenylethan-1-one (III). This intermediate, in turn, can be readily prepared from the acylation of 2-amino-1-phenylethan-1-one (IV).
}
Retrosynthetic pathway for the target molecule.
Part 1: Synthesis of the 2-Methyl-4-phenyloxazole Core
The construction of the central oxazole ring is achieved via the Robinson-Gabriel synthesis, which involves the intramolecular cyclodehydration of a 2-acylamino-ketone.[7][8][10] This method is highly effective for preparing a wide range of substituted oxazoles.
Step 1.1: Synthesis of 2-Acetamido-1-phenylethan-1-one (Precursor III)
The initial step is the acylation of an α-amino ketone. The choice of acylating agent determines the substituent at the C2 position of the final oxazole. For the target molecule, a methyl group is required, necessitating the use of an acetylating agent like acetic anhydride.
Experimental Protocol:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-amino-1-phenylethan-1-one hydrochloride (1.0 eq).
-
Reagent Addition: Suspend the starting material in a mixture of acetic anhydride (3.0 eq) and pyridine (3.0 eq) at 0 °C (ice bath). The pyridine acts as both a solvent and a base to neutralize the HCl byproduct.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water with vigorous stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (2 x 50 mL) to remove acetic acid, and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-acetamido-1-phenylethan-1-one. The product can be purified further by recrystallization from an ethanol/water mixture if necessary.
Step 1.2: Robinson-Gabriel Cyclodehydration to form 2-Methyl-4-phenyloxazole (Precursor II)
The key ring-forming step is the cyclodehydration of the 2-acylamino-ketone intermediate. This is typically catalyzed by a strong dehydrating agent, such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid.[10]
}
Mechanism of the Robinson-Gabriel Synthesis.
Experimental Protocol:
-
Setup: Place the crude 2-acetamido-1-phenylethan-1-one (1.0 eq) in a round-bottom flask.
-
Reagent Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 2.0-3.0 eq) to the flask at 0 °C.
-
Reaction: Heat the mixture to 80-100 °C and maintain this temperature for 1-2 hours, monitoring by TLC.
-
Workup: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.
-
Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude 2-methyl-4-phenyloxazole can be purified by column chromatography on silica gel.[11]
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Precursor IV | 2-Amino-1-phenylethan-1-one | C₈H₉NO | 135.16 |
| Precursor III | 2-Acetamido-1-phenylethan-1-one | C₁₀H₁₁NO₂ | 177.19 |
| Precursor II | 2-Methyl-4-phenyl-1,3-oxazole | C₁₀H₉NO | 159.19 |
Part 2: Vilsmeier-Haack Formylation of the Oxazole Core
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] The reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃).[5][6] The oxazole ring is sufficiently electron-rich to undergo electrophilic substitution, with the C5 position being the most reactive site.
}
Workflow of the Vilsmeier-Haack Reaction.
Experimental Protocol:
-
Vilsmeier Reagent Preparation: In a three-necked flask fitted with a dropping funnel and a nitrogen inlet, place anhydrous DMF (5.0 eq) and cool to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with stirring, ensuring the temperature remains below 10 °C. Stir the mixture at this temperature for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 2-methyl-4-phenyloxazole (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction's progress by TLC.
-
Hydrolysis: Cool the reaction mixture in an ice bath and quench it by carefully pouring it onto a mixture of crushed ice and a saturated sodium acetate or sodium bicarbonate solution. This step hydrolyzes the intermediate iminium salt to the final aldehyde.
-
Workup: Stir the resulting mixture for 1-2 hours at room temperature. A precipitate of the product may form.
-
Extraction and Purification: Extract the product with ethyl acetate or dichloromethane (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. After filtering, concentrate the solvent under reduced pressure. The crude product, this compound, can be purified by column chromatography on silica gel or by recrystallization.
| Reaction Step | Reactants | Key Reagents/Catalyst | Solvent | Temperature | Typical Yield |
| Acylation | 2-Amino-1-phenylethan-1-one HCl | Acetic anhydride, Pyridine | Pyridine | 0 °C to RT | >85% |
| Cyclodehydration | 2-Acetamido-1-phenylethan-1-one | Conc. H₂SO₄ | (Neat) | 80-100 °C | 70-85% |
| Formylation | 2-Methyl-4-phenyl-1,3-oxazole | POCl₃, DMF | DMF | 60-70 °C | 65-80% |
Conclusion
The is efficiently achieved through a reliable two-stage process. The initial construction of the 2-methyl-4-phenyloxazole core via the Robinson-Gabriel synthesis provides the necessary heterocyclic framework. Subsequent regioselective formylation at the C5 position using the Vilsmeier-Haack reaction successfully installs the aldehyde functionality. Both reactions are well-established, high-yielding, and utilize readily available reagents, making this synthetic route highly practical for researchers in medicinal chemistry and drug development. The protocols described herein are robust and can be adapted for the synthesis of analogous substituted oxazoles, highlighting the versatility of these classical organic transformations.
References
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- The Journal of Organic Chemistry. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. [URL: https://pubs.acs.org/doi/10.1021/jo051323y]
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- The Journal of Organic Chemistry. 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles. [URL: https://pubs.acs.org/doi/10.1021/jo0609328]
- ResearchGate. Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. [URL: https://www.researchgate.net/figure/Synthesis-of-2-aryl-5-methyl-1-3-oxazole-4-carbaldehydes-10-a-f_fig2_343058882]
- Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. [URL: https://www.researchgate.
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- ResearchGate. Scheme 7. Synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolone 16. [URL: https://www.researchgate.net/figure/Scheme-7-Synthesis-of-4-arylidene-2-phenyl-5-4H-oxazolone-16_fig6_360341517]
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2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of this compound, a heterocyclic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. The oxazole scaffold is a privileged structure found in numerous natural products and pharmaceuticals, prized for its unique electronic properties and ability to engage with biological targets.[1][2] This document delineates the core chemical properties of the title compound, including its synthesis, spectroscopic profile, and chemical reactivity. We will explore the causality behind synthetic strategies, particularly the Vilsmeier-Haack formylation, and detail the compound's utility as a versatile intermediate for the development of more complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this valuable building block.
Introduction: The Significance of the Oxazole Scaffold
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen atoms. This motif is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds, including anti-inflammatory drugs like oxaprozin and anticancer agents.[3] The stability of the oxazole ring, combined with its capacity for diverse chemical modifications, makes it an attractive scaffold for drug discovery. This compound combines the stable oxazole core with a reactive aldehyde functional group, positioning it as a crucial precursor for synthesizing libraries of novel compounds with potential therapeutic applications.[1] The aldehyde moiety serves as a chemical handle for a variety of transformations, allowing for the strategic elaboration of the core structure.[1]
Caption: Chemical structure of the title compound.
Synthesis and Structural Elucidation
The synthesis of this compound is logically approached by first constructing the substituted oxazole core, followed by the introduction of the aldehyde group (formylation) at the C5 position.
Proposed Synthetic Pathway
A robust and widely utilized method for formylating electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction.[4][5][6] This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[5] The precursor, 2-methyl-4-phenyl-1,3-oxazole, can be synthesized via established methods, such as the Robinson-Gabriel synthesis from an α-acylaminoketone. The Vilsmeier-Haack reaction is particularly suitable here because the oxazole ring, while aromatic, is activated towards electrophilic substitution, and the C5 position is often electronically favored for such attacks in the absence of other strongly directing groups.[7]
Caption: Vilsmeier-Haack formylation workflow.
Experimental Protocol: Vilsmeier-Haack Formylation
Causality: The protocol is designed to generate the electrophilic Vilsmeier reagent under controlled conditions to achieve regioselective formylation of the oxazole precursor. POCl₃ activates the carbonyl oxygen of DMF, making the carbonyl carbon highly electrophilic and susceptible to attack by the dimethylamino group, which, after elimination, forms the reactive chloroiminium ion.[4][5]
-
Reagent Preparation (Vilsmeier Reagent Formation): In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature below 10 °C. Stir the resulting mixture at this temperature for 30-60 minutes until the formation of the solid Vilsmeier reagent is complete.
-
Substrate Addition: Dissolve the starting material, 2-methyl-4-phenyl-1,3-oxazole (1.0 eq), in a suitable solvent (e.g., DMF or 1,2-dichloroethane). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Workup and Hydrolysis: Cool the reaction mixture to 0 °C and carefully quench it by pouring it onto crushed ice. The intermediate iminium salt hydrolyzes to the final aldehyde.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution, until the pH is ~7-8. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Physicochemical and Spectroscopic Properties
The structural features of the title compound—an aromatic oxazole ring, a phenyl substituent, a methyl group, and an aldehyde function—give rise to a distinct and predictable set of physicochemical and spectroscopic properties.
Core Molecular Properties
The properties listed below are calculated based on the compound's structure. Experimental data for physical constants like melting point may vary. Note that some databases may list properties for isomers such as 4-methyl-2-phenyl-1,3-oxazole-5-carbaldehyde or 5-methyl-2-phenyl-1,3-oxazole-4-carbaldehyde.[8][9]
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | Calculated |
| Molecular Weight | 187.19 g/mol | Calculated |
| IUPAC Name | This compound | IUPAC |
| XLogP3 | ~2.2 | Computed[8] |
| Hydrogen Bond Donor Count | 0 | Computed[8] |
| Hydrogen Bond Acceptor Count | 3 | Computed[8] |
| Rotatable Bond Count | 2 | Computed[8] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure of the synthesized compound. The predicted data below is based on the analysis of analogous structures.[10][11][12]
3.2.1. Infrared (IR) Spectroscopy The IR spectrum provides clear evidence for the key functional groups. The most diagnostic signal is the strong carbonyl stretch from the aldehyde.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H Stretch (Phenyl & Oxazole) |
| ~2920-2980 | Weak | Aliphatic C-H Stretch (Methyl) |
| ~2820 & ~2720 | Weak | Aldehyde C-H Stretch (Fermi doublet) |
| ~1680-1700 | Strong | C=O Stretch (Aryl Aldehyde) |
| ~1500-1600 | Medium-Strong | C=C and C=N Stretches (Aromatic Rings) |
| ~1370-1450 | Medium | C-H Bending (Methyl) |
| ~1050-1250 | Strong | C-O-C Stretch (Oxazole Ring) |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides a detailed map of the carbon and hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to be highly informative. The aldehyde proton will appear as a distinct singlet far downfield.
Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~9.8-10.1 Singlet (s) 1H Aldehyde (-CHO) ~7.8-8.0 Multiplet (m) 2H Phenyl Protons (ortho to oxazole) ~7.3-7.5 Multiplet (m) 3H Phenyl Protons (meta, para) | ~2.6-2.8 | Singlet (s) | 3H | Methyl (-CH₃) |
-
¹³C NMR: The carbon spectrum will confirm the presence of the carbonyl carbon, the aromatic carbons of both rings, and the aliphatic methyl carbon.
Chemical Shift (δ, ppm) Assignment ~185-190 Aldehyde Carbonyl (C=O) ~160-165 Oxazole C2 ~150-155 Oxazole C4 ~125-140 Phenyl & Oxazole C5 Carbons | ~14-16 | Methyl Carbon (-CH₃) |
3.2.3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 187, corresponding to the molecular weight of C₁₁H₉NO₂.
-
Key Fragmentation Patterns:
-
[M-1]⁺ (m/z = 186): Loss of the aldehydic hydrogen radical.
-
[M-29]⁺ (m/z = 158): Loss of the formyl radical (-CHO), a very common fragmentation for aldehydes.
-
[M-CO]⁺ (m/z = 159): Loss of a neutral carbon monoxide molecule.
-
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems primarily from the high reactivity of its aldehyde group, which serves as a gateway to a multitude of other functional groups and molecular scaffolds.
Reactivity of the Aldehyde Moiety
The aldehyde functional group is electrophilic and readily participates in nucleophilic addition reactions. This allows for the construction of larger, more complex molecules, which is a cornerstone of drug development.
Caption: Key transformations of the aldehyde group.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding 5-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. The resulting carboxylic acid is a valuable intermediate for forming amides and esters.[13]
-
Reduction: Selective reduction to the primary alcohol (2-Methyl-4-phenyl-1,3-oxazol-5-yl)methanol can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).
-
Condensation Reactions (Schiff Base Formation): The aldehyde readily condenses with primary amines to form imines, also known as Schiff bases. These derivatives are themselves biologically relevant and can serve as ligands in coordination chemistry.[3]
-
Carbon-Carbon Bond Formation: The aldehyde is an excellent electrophile for reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols. It also undergoes olefination reactions, such as the Wittig reaction, to produce vinyl-substituted oxazoles.
Case Study Protocol: Synthesis of a Schiff Base
This protocol demonstrates the utility of the title compound in forming C=N bonds, a common linkage in pharmacologically active molecules.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Amine Addition: Add an equimolar amount (1.0 eq) of a primary amine (e.g., aniline) to the solution. Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the aldehyde carbonyl, thereby activating it for nucleophilic attack.
-
Reaction: Stir the mixture at room temperature or gently heat under reflux for 1-4 hours. Monitor the reaction by TLC. The formation of the imine product is often accompanied by the loss of water.
-
Isolation: Upon completion, cool the reaction mixture. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Conclusion
This compound is a synthetically valuable heterocyclic compound. Its preparation via established methods like the Vilsmeier-Haack reaction is efficient and reliable. The compound's chemical character is defined by a stable, aromatic core and a highly reactive aldehyde functional group. This duality makes it an ideal intermediate for medicinal chemists and researchers in drug development, providing a robust platform for the synthesis of diverse and complex molecules with significant potential for biological activity. The comprehensive spectroscopic and reactivity profile detailed in this guide serves as a foundational resource for its effective utilization in a research setting.
References
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ResearchGate. (n.d.). Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. Retrieved January 19, 2026, from [Link]
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Oriental Journal of Chemistry. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Retrieved January 19, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved January 19, 2026, from [Link]
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Journal of the American Chemical Society. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Retrieved January 19, 2026, from [Link]
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PubMed. (n.d.). Synthesis and bioevaluation of 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acids as potent xanthine oxidase inhibitors. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 2-Methyl-4,5-dihydro-1,3-oxazole-5-carbaldehyde. Retrieved January 19, 2026, from [Link]
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ChemSynthesis. (n.d.). methyl 5-phenyl-1,3-oxazole-4-carboxylate. Retrieved January 19, 2026, from [Link]
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CORE. (n.d.). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2010). ChemInform Abstract: Methodology for the Synthesis of Substituted 1,3-Oxazoles. Retrieved January 19, 2026, from [Link]
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ScienceDirect. (n.d.). Vibrational analysis of 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved January 19, 2026, from [Link]
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HETEROCYCLES. (1993). new chemistry of oxazoles. Retrieved January 19, 2026, from [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 19, 2026, from [Link]
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Science World Journal. (n.d.). spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. Retrieved January 19, 2026, from [Link]
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The Royal Society of Chemistry. (2019). Supporting Information. Retrieved January 19, 2026, from [Link]
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PMC. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Retrieved January 19, 2026, from [Link]
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NIH. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved January 19, 2026, from [Link]
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Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved January 19, 2026, from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 19, 2026, from [Link]
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Beilstein Journals. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved January 19, 2026, from [Link]
-
PubMed Central. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2015). Vilsmeier-Haack Reagent (Halomethyleneiminium Salt). Retrieved January 19, 2026, from [Link]
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National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2018). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved January 19, 2026, from [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved January 19, 2026, from [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and characterization of the novel heterocyclic compound, 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps, but also the underlying scientific rationale to ensure robust and reliable data acquisition and interpretation. The oxazole core is a significant scaffold in medicinal chemistry, and a thorough understanding of its spectroscopic properties is paramount for its development in therapeutic applications.[1][2]
Predicted Spectroscopic Data
While direct experimental spectra for this compound are not widely published, we can predict the expected spectroscopic data with a high degree of confidence based on the analysis of structurally similar oxazole derivatives.[3][4][5] These predictions serve as a benchmark for researchers synthesizing this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to be highly informative, with distinct signals for the aldehyde proton, the aromatic protons of the phenyl group, and the methyl protons. The chemical shifts are predicted in parts per million (ppm) relative to a standard internal reference like tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aldehyde-H | 9.8 - 10.2 | Singlet (s) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |
| Phenyl-H (ortho) | 7.8 - 8.1 | Multiplet (m) | These protons are in close proximity to the oxazole ring and will be influenced by its electronic effects. |
| Phenyl-H (meta, para) | 7.3 - 7.6 | Multiplet (m) | These protons will have chemical shifts typical for a monosubstituted benzene ring. |
| Methyl-H | 2.5 - 2.8 | Singlet (s) | The methyl group at the 2-position of the oxazole ring is expected to be a singlet. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide crucial information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| Aldehyde C=O | 185 - 195 | The carbonyl carbon of the aldehyde is highly deshielded. |
| Oxazole C2 | 160 - 165 | The carbon atom between the oxygen and nitrogen atoms in the oxazole ring. |
| Oxazole C4 | 145 - 155 | The carbon atom bearing the phenyl group. |
| Oxazole C5 | 125 - 135 | The carbon atom bearing the aldehyde group. |
| Phenyl C (ipso) | 128 - 132 | The carbon atom of the phenyl ring directly attached to the oxazole ring. |
| Phenyl C (ortho, meta, para) | 125 - 135 | Aromatic carbons of the phenyl ring. |
| Methyl C | 10 - 15 | The carbon of the methyl group. |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will confirm the presence of key functional groups.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (aldehyde) | 1680 - 1710 | Strong |
| C=N (oxazole ring) | 1620 - 1660 | Medium |
| C=C (aromatic) | 1450 - 1600 | Medium to Weak |
| C-O (oxazole ring) | 1050 - 1150 | Medium |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aldehyde) | 2720 - 2820 | Weak |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry will determine the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The expected exact mass is C₁₁H₉NO₂. The nominal mass would be approximately 187 g/mol .
-
Major Fragmentation Pathways:
-
Loss of the aldehyde group (-CHO) leading to a fragment at [M-29]⁺.
-
Loss of the methyl group (-CH₃) leading to a fragment at [M-15]⁺.
-
Fragmentation of the oxazole ring.
-
Experimental Protocols
The following protocols are designed to ensure high-quality data acquisition for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for detailed structural analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: A 100 MHz or higher frequency is recommended.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern.
Methodology (Electron Ionization - EI):
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a GC inlet if the compound is sufficiently volatile and thermally stable.
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern to identify characteristic losses.
-
Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.
-
Visualization of the Structural Verification Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization and structural confirmation of this compound.
Caption: Workflow for Spectroscopic Characterization.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Ahmed, B., Kateb, E., Elhag, M. A., Al-Alie, A. A. H., Asiri, A. M., & Baseer, M. A. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 143-148.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Ahmed, B., Kateb, E., et al. (2014).
-
Request PDF. (2025). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved January 19, 2026, from [Link]
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AIP Publishing. (2022). Core spectroscopy of oxazole. The Journal of Chemical Physics. Retrieved January 19, 2026, from [Link]
- (n.d.). Supporting Information.
-
ResearchGate. (n.d.). Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved January 19, 2026, from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved January 19, 2026, from [Link]
-
CORE. (n.d.). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 2-Methyl-4,5-dihydro-1,3-oxazole-5-carbaldehyde. Retrieved January 19, 2026, from [Link]
- Springer. (2003). Vibrational analysis of 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole. Analytical and Bioanalytical Chemistry.
-
Science World Journal. (n.d.). spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. Retrieved January 19, 2026, from [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). 2-PHENYL-5-METHYL-1,3,4-OXADIAZOLE. Retrieved January 19, 2026, from [Link]
Sources
Introduction: Navigating the Isomeric Landscape of Oxazole-Based Building Blocks
An In-depth Technical Guide to Phenyl-Methyl-Oxazole-Carbaldehyde Isomers: Structure, Synthesis, and Applications in Drug Discovery
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antifungal properties.[1] Its prevalence in pharmaceuticals underscores the therapeutic significance of this heterocyclic motif. The precise arrangement of substituents on the oxazole ring is critical, as even minor structural changes can profoundly impact a molecule's interaction with biological targets, altering its efficacy and safety profile.
This guide addresses the specific topic of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde . However, a thorough review of chemical databases reveals ambiguity surrounding this exact structure, with more robust data available for two of its closely related structural isomers. For researchers, scientists, and drug development professionals, understanding the distinct properties and synthesis pathways of each isomer is paramount for successful research and development.
This document provides a comprehensive technical overview of two key, commercially available isomers, clarifying their nomenclature and presenting their respective chemical data, synthesis protocols, and applications.
-
Isomer A: 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde (CAS: 953408-85-0)
-
Isomer B: 5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde (CAS: 70170-23-9)
The structural distinctions are visualized below.
Caption: Structural comparison of the requested compound and its two well-documented isomers.
Part 1: 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde (Isomer A)
This isomer features a phenyl group at position 2 and a methyl group at position 4, with the reactive carbaldehyde at position 5. This arrangement makes the aldehyde susceptible to nucleophilic attack and a valuable handle for elaboration into more complex molecules.
Chemical and Physical Properties
The following data provides a summary of the key physicochemical properties for this compound, essential for experimental design and computational modeling.[2]
| Property | Value | Source |
| CAS Number | 953408-85-0 | [2][3] |
| Molecular Formula | C₁₁H₉NO₂ | [2][3] |
| Molecular Weight | 187.19 g/mol | [2] |
| IUPAC Name | 4-methyl-2-phenyl-1,3-oxazole-5-carbaldehyde | [2] |
| XLogP3 | 2.2 | [2] |
| Topological Polar Surface Area | 43.1 Ų | [2] |
| DSSTox Substance ID | DTXSID20649930 | [2] |
Synthesis Strategies
While specific, detailed synthetic procedures for 4-methyl-2-phenyl-1,3-oxazole-5-carbaldehyde are not extensively documented in the reviewed literature, general methodologies for constructing polysubstituted oxazoles are well-established.[4] One common approach involves the cyclization of α-acylamino ketones. Alternatively, modern methods may employ copper or palladium-catalyzed reactions to form the oxazole core with high efficiency.[1]
The synthesis of the corresponding carboxylic acid, 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid (CAS: 91137-55-2), often involves the hydrolysis of an ethyl ester intermediate.[5] This suggests that the title carbaldehyde could be synthesized via the reduction of a corresponding ester or acid chloride derivative, or by direct formylation of a suitable precursor.
Applications in Research and Drug Development
As a functionalized heterocyclic building block, 4-methyl-2-phenyl-1,3-oxazole-5-carbaldehyde is a valuable starting material for chemical synthesis. The aldehyde group serves as a versatile anchor for various chemical transformations, including:
-
Reductive amination: To introduce substituted amine functionalities.
-
Wittig reactions: To form carbon-carbon double bonds for further elaboration.
-
Condensation reactions: To build larger heterocyclic systems, such as Schiff bases, which are known to possess a wide range of biological activities.[6]
Its structural similarity to moieties found in known bioactive molecules makes it a compound of interest for scaffold hopping and lead optimization campaigns in drug discovery.[7]
Part 2: 5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde (Isomer B)
In this isomer, the positions of the methyl and carbaldehyde groups are swapped relative to the oxazole ring. This seemingly small change significantly alters the electronic environment and steric hindrance around the reactive aldehyde, influencing its reactivity and the geometry of its derivatives. This compound is well-documented as a key intermediate in the synthesis of novel anticancer agents.[6]
Chemical and Physical Properties
Key identifiers and properties for this isomer are summarized below, providing a foundation for its use in synthetic and medicinal chemistry.[8]
| Property | Value | Source |
| CAS Number | 70170-23-9 | [8] |
| Molecular Formula | C₁₁H₉NO₂ | [8] |
| Molecular Weight | 187.19 g/mol | [9] |
| Synonyms | 4-Formyl-5-methyl-2-phenyl-1,3-oxazole | [8] |
| Density | 1.18 g/cm³ | [8] |
| Boiling Point | 341.17 °C at 760 mmHg | [8] |
| Melting Point | 87 °C | [8] |
| Flash Point | 160.14 °C | [8] |
| MDL Number | MFCD08435848 | [9] |
Synthesis and Experimental Protocol
The synthesis of 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes is reported as a key step in the creation of biologically active molecules.[6][10] A common and effective method is the Vilsmeier-Haack reaction, which introduces a formyl group onto an activated aromatic or heterocyclic ring.
This protocol describes a representative procedure for the synthesis of the title compound.
Materials:
-
5-Methyl-2-phenyl-1,3-oxazole (1 equiv.)
-
Phosphorus oxychloride (POCl₃) (2-3 equiv.)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
-
Ice-water bath
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Reagent Preparation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-Dimethylformamide (DMF) to 0 °C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. The formation of the Vilsmeier reagent (chloroiminium salt) is exothermic. Allow the mixture to stir at this temperature for 30 minutes.
-
Substrate Addition: Dissolve 5-methyl-2-phenyl-1,3-oxazole (1 equiv.) in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate may form.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude 5-methyl-2-phenyl-1,3-oxazole-4-carbaldehyde by column chromatography on silica gel or by recrystallization to obtain the final product.
Structural Confirmation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.[6][11][12]
Applications in Anticancer Drug Development
A primary and high-impact application of 5-methyl-2-phenyl-1,3-oxazole-4-carbaldehyde is its use as a key intermediate in the synthesis of novel quinoline-1,3-oxazole hybrids.[6] Researchers have demonstrated that this aldehyde can be condensed with quinolinyl-hydrazines to produce hybrid molecules. Several of these synthesized compounds have shown potent anticancer activity against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI).[6]
The underlying principle is the combination of two biologically active pharmacophores—the quinoline and the oxazole moieties—into a single hybrid molecule to enhance therapeutic potential.
Caption: Workflow from Isomer B to a potential anticancer agent.
Safety Information
It is crucial to handle this compound with appropriate safety precautions.
-
GHS Classification: Acute Toxicity, Oral (Category 4); Eye Irritation (Category 2A).[9]
-
Signal Word: Warning.[9]
-
Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[8][9]
-
Precautionary Statements: P264, P270, P280, P301+P312, P305+P351+P338.[9]
Conclusion
While the specific compound This compound remains structurally ambiguous in major chemical databases, its isomers 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde (CAS: 953408-85-0) and 5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde (CAS: 70170-23-9) are well-characterized and commercially available building blocks of significant value to the scientific community.
This guide clarifies the distinct identities of these two isomers and provides a detailed technical overview of their properties, synthesis, and applications. In particular, 5-methyl-2-phenyl-1,3-oxazole-4-carbaldehyde has proven utility as a direct precursor to novel hybrid molecules with promising anticancer activity. For researchers in drug discovery and medicinal chemistry, the careful selection and application of the correct isomer are critical for advancing the development of new therapeutic agents. Precision in chemical nomenclature and CAS number verification is the bedrock of reproducible and meaningful scientific investigation.
References
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Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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4-METHYL-2-PHENYL-1,3-OXAZOLE-5-CARBALDEHYDE CAS#: 953408-85-0. (n.d.). ChemWhat. Retrieved January 19, 2026, from [Link]
-
4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
2-Methyl-4,5-dihydro-1,3-oxazole-5-carbaldehyde. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2020). Indian Journal of Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]
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Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (2013). PMC. Retrieved January 19, 2026, from [Link]
-
Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. (2021). CORE. Retrieved January 19, 2026, from [Link]
-
4-Ethyl-2-methyl-1,3-Oxazole-5-carboxylic acid. (n.d.). Autech Industry Co., Limited. Retrieved January 19, 2026, from [Link]
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Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). MDPI. Retrieved January 19, 2026, from [Link]
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Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved January 19, 2026, from [Link]
-
Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. (2024). NIH. Retrieved January 19, 2026, from [Link]
-
Preparation of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐cabaldehydes 68(a–f). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. (2014). MDPI. Retrieved January 19, 2026, from [Link]
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physical characteristics of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde
Introduction
The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its derivatives are integral to a wide array of natural products and synthetic compounds, exhibiting diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The compound this compound is a multifunctional scaffold, incorporating the stable oxazole core with reactive methyl, phenyl, and carbaldehyde moieties. This guide offers a comprehensive technical overview of its physical and spectral characteristics, providing foundational data for researchers in drug discovery and synthetic chemistry.
Section 1: Molecular Structure and Physicochemical Properties
The structural arrangement of this compound dictates its chemical behavior and physical properties. The presence of the phenyl group introduces aromaticity and potential for π-π stacking interactions, while the aldehyde group serves as a key reactive handle for further synthetic modifications. The methyl group at the 2-position influences the electronic nature of the oxazole ring.
Caption: Structure of this compound.
Table 1: Key Identifiers and Computed Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 4-methyl-2-phenyl-1,3-oxazole-5-carbaldehyde | |
| CAS Number | 953408-85-0 | [4] |
| Molecular Formula | C₁₁H₉NO₂ | [4] |
| Molecular Weight | 187.19 g/mol | [4] |
| InChIKey | NIYJTYPVRBYCEZ-UHFFFAOYSA-N | [4] |
| Polar Surface Area | 43.1 Ų | [4] |
| XLogP3 | 2.2 | [4] |
Solid-State Properties
The precise melting point for this compound is not documented in the surveyed literature. However, by way of comparison, a structurally related isomer, 5-(4-methylphenyl)-1,2-oxazole-3-carbaldehyde, has a reported melting point in the range of 69-73°C.[5] This suggests that the target compound is likely a solid at room temperature. The planarity of the phenyl and oxazole rings may facilitate crystal packing, resulting in a crystalline solid form.
Solubility and Stability
Based on its chemical structure and computed XLogP3 value of 2.2, the compound is predicted to be sparingly soluble in water but should exhibit good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, ethanol, and chlorinated solvents like dichloromethane and chloroform. Oxazole rings are generally stable but can be susceptible to cleavage under harsh acidic or basic conditions.[2]
Section 2: Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a synthesized compound. The following sections detail the anticipated spectral data for this compound based on established principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to be highly informative. The aldehyde proton (-CHO) should appear as a distinct singlet in the downfield region (δ 9.5-10.5 ppm). The protons of the phenyl group will likely resonate as a multiplet between δ 7.4 and 8.0 ppm. The methyl group (-CH₃) attached to the oxazole ring is anticipated to produce a sharp singlet around δ 2.5-2.8 ppm.
-
¹³C NMR: The carbon spectrum will be characterized by a low-field signal for the aldehyde carbonyl carbon (δ 180-190 ppm). The carbons of the oxazole and phenyl rings are expected in the aromatic region (δ 120-165 ppm). The methyl carbon should appear at a higher field (δ 10-20 ppm). Signals for the oxazole ring carbons C2, C4, and C5 will have distinct chemical shifts influenced by their heteroatom environment and substituents.[6]
Table 2: Predicted NMR Spectral Data (in CDCl₃)
| Type | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | Aldehyde-H | 9.8 - 10.2 | Singlet |
| Phenyl-H | 7.4 - 8.0 | Multiplet | |
| Methyl-H | 2.6 - 2.8 | Singlet | |
| ¹³C NMR | Aldehyde C=O | 182 - 188 | - |
| Oxazole C2 | 160 - 165 | - | |
| Oxazole C4 | 150 - 155 | - | |
| Oxazole C5 | 125 - 130 | - | |
| Phenyl-C | 128 - 135 | - | |
| Methyl-C | 12 - 15 | - |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show several characteristic absorption bands.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3100 | C-H Stretch | Aromatic (Phenyl & Oxazole) |
| ~2920-2980 | C-H Stretch | Aliphatic (Methyl) |
| ~2820, ~2720 | C-H Stretch | Aldehyde (Fermi doublet) |
| ~1690-1710 | C=O Stretch | Aldehyde Carbonyl |
| ~1600, ~1450 | C=C Stretch | Aromatic Ring |
| ~1550-1590 | C=N Stretch | Oxazole Ring |
| ~1050-1150 | C-O-C Stretch | Oxazole Ring |
The most prominent peak will likely be the strong C=O stretch of the aldehyde group.[7] The presence of bands corresponding to the C=N and C-O-C stretches will be indicative of the oxazole heterocycle.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) would be expected to show a protonated molecular ion [M+H]⁺ at m/z 188.0706, confirming the elemental composition C₁₁H₁₀NO₂.
The fragmentation pattern can provide further structural validation. Key fragmentation pathways may include the loss of carbon monoxide (CO) from the aldehyde group, cleavage of the phenyl group, or fragmentation of the oxazole ring.
Caption: A potential fragmentation pathway in mass spectrometry.
Section 3: Experimental Protocols for Characterization
To ensure the accurate characterization of this compound, standardized and validated analytical protocols are essential. The following methodologies are based on established practices for the analysis of novel small-molecule organic compounds.[8][9]
Caption: Workflow for the comprehensive characterization of the title compound.
Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides the most definitive structural information in solution. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. DMSO-d₆ is an excellent choice for compounds with uncertain solubility, while CDCl₃ is a common alternative.
-
Methodology:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Vortex the tube gently until the sample is fully dissolved.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Process the data, referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Protocol 3.2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Rationale: This technique is rapid and requires minimal sample, providing a qualitative fingerprint of the compound's functional groups. The KBr pellet method is common for solid samples, ensuring a uniform dispersion of the analyte.
-
Methodology (KBr Pellet):
-
Grind a small amount (1-2 mg) of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Protocol 3.3: High-Resolution Mass Spectrometry (HRMS)
-
Rationale: HRMS provides a highly accurate mass measurement, which is crucial for confirming the elemental composition and unequivocally identifying the compound. ESI is a soft ionization technique suitable for polar organic molecules, minimizing fragmentation and preserving the molecular ion.
-
Methodology (ESI):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
Infuse the sample solution directly into the ESI source of a time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Compare the experimentally measured accurate mass to the theoretically calculated mass for the proposed formula (C₁₁H₉NO₂). An error of <5 ppm is considered confirmation.
-
Conclusion
This compound is a well-defined heterocyclic compound with a set of predictable physical and spectral characteristics. This guide summarizes its key properties, including molecular structure, computed physicochemical parameters, and expected spectroscopic signatures from NMR, IR, and MS analyses. The provided protocols offer a validated framework for the empirical characterization of this molecule. The dual presence of the privileged oxazole scaffold and a versatile aldehyde functional group makes this compound a valuable building block for the synthesis of more complex molecules with potential applications in pharmaceutical and materials science research.
References
- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.
- Supporting Information - The Royal Society of Chemistry. (2019). The Royal Society of Chemistry.
- Electronic Supplementary Information - The Royal Society of Chemistry. (2016). The Royal Society of Chemistry.
- Joshi, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.
- Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives.
- Oxazole.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2021). Semantic Scholar.
- 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde.
- Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. (No date).
- 4-METHYL-2-PHENYL-1,3-OXAZOLE-5-CARBALDEHYDE CAS#: 953408-85-0. (No date).
- 5-(4-methylphenyl)-1,2-oxazole-3-carbaldehyde Formula.
- 5-Methyl-1,3-oxazole-2-carbaldehyde.
- Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (2012). PMC.
- spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline.
- 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (2018).
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- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
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- 5. echemi.com [echemi.com]
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- 7. scienceworldjournal.org [scienceworldjournal.org]
- 8. researchgate.net [researchgate.net]
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An In-depth Technical Guide to the Molecular Structure, Synthesis, and Synthetic Utility of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-methyl-4-phenyl-1,3-oxazole-5-carbaldehyde, a heterocyclic aldehyde with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of methyl, phenyl, and formyl groups on the oxazole core offers a unique combination of steric and electronic properties, making it a valuable intermediate for the synthesis of more complex molecular architectures.
Molecular Structure and Physicochemical Properties
This compound possesses the chemical formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol . Its structure is characterized by a central 1,3-oxazole ring substituted at the 2-position with a methyl group, at the 4-position with a phenyl group, and at the 5-position with a carbaldehyde (formyl) group.
Key Structural Features:
-
1,3-Oxazole Core: A five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This ring system is a common motif in many biologically active compounds due to its ability to participate in hydrogen bonding and other non-covalent interactions.
-
Phenyl Group at C4: The phenyl substituent significantly influences the molecule's electronic properties and provides a site for further functionalization.
-
Methyl Group at C2: This group can impact the steric environment around the oxazole ring and may influence the molecule's binding affinity to biological targets.
-
Carbaldehyde Group at C5: The aldehyde functionality is a highly reactive and versatile chemical handle, enabling a wide range of subsequent chemical transformations.
Physicochemical Data Summary:
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 953408-85-0 | PubChem |
| Molecular Formula | C₁₁H₉NO₂ | PubChem |
| Molecular Weight | 187.19 g/mol | PubChem |
| Canonical SMILES | CC1=C(C=O)N=C(O1)C2=CC=CC=C2 | PubChem |
Molecular Structure Diagram:
Caption: 2D structure of this compound.
Synthesis via Vilsmeier-Haack Reaction
The most direct and widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3]
Reaction Principle:
The Vilsmeier-Haack reaction involves the formylation of a suitable substrate, in this case, 2-methyl-4-phenyloxazole, using a Vilsmeier reagent. The Vilsmeier reagent is an electrophilic iminium salt, typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halide, most commonly phosphorus oxychloride (POCl₃).[1][2]
Reaction Mechanism:
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. Subsequent elimination of a chlorophosphate species generates the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich oxazole ring of the 2-methyl-4-phenyloxazole substrate attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C5 position, which is activated by the adjacent oxygen atom and the phenyl group. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product, this compound.[3]
Caption: Mechanism of the Vilsmeier-Haack formylation of 2-methyl-4-phenyloxazole.
Representative Experimental Protocol:
Disclaimer: The following protocol is a representative procedure based on established methods for the Vilsmeier-Haack formylation of electron-rich heterocycles. It should be adapted and optimized based on laboratory conditions and safety considerations.
Materials:
-
2-Methyl-4-phenyloxazole (1.0 eq)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 eq) dropwise to the cooled DMF with vigorous stirring, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The Vilsmeier reagent will form as a crystalline solid or a viscous oil.
-
-
Formylation Reaction:
-
Dissolve 2-methyl-4-phenyloxazole (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the solution of the oxazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 40-60 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aldehydic Proton (CHO): A singlet in the region of δ 9.5-10.5 ppm.
-
Phenyl Protons (C₆H₅): A multiplet in the aromatic region of δ 7.2-8.0 ppm.
-
Methyl Protons (CH₃): A singlet in the upfield region of δ 2.0-2.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aldehydic Carbonyl (CHO): A signal in the downfield region of δ 180-190 ppm.
-
Oxazole Ring Carbons: Signals typically in the range of δ 120-160 ppm.
-
Phenyl Ring Carbons: Signals in the aromatic region of δ 125-140 ppm.
-
Methyl Carbon (CH₃): A signal in the upfield region of δ 10-20 ppm.
IR (Infrared) Spectroscopy:
-
Aldehyde C=O Stretch: A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
C=N Stretch (Oxazole): An absorption band around 1600-1650 cm⁻¹.
-
C=C Stretch (Aromatic): Absorption bands in the region of 1450-1600 cm⁻¹.
-
C-O Stretch (Oxazole): An absorption band around 1050-1250 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 187, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of CO, methyl, and phenyl groups.
Reactivity and Synthetic Applications
The aldehyde functionality at the C5 position of this compound makes it a valuable intermediate for a wide range of chemical transformations. This allows for the elaboration of the oxazole core into more complex molecules with potential biological activity.
Key Reactions of the Aldehyde Group:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-methyl-4-phenyl-1,3-oxazole-5-carboxylic acid, using standard oxidizing agents like potassium permanganate or Jones reagent. This carboxylic acid can then be converted to esters, amides, and other acid derivatives.
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (2-methyl-4-phenyl-1,3-oxazol-5-yl)methanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Wittig Reaction and Related Olefinations: The aldehyde can undergo Wittig-type reactions to form alkenes, providing a route to extend the carbon chain at the C5 position.
-
Condensation Reactions: The aldehyde can participate in condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and other condensation products. These reactions are fundamental in the synthesis of various heterocyclic systems. For example, condensation with hydrazines can lead to the formation of pyrazole-containing hybrid molecules.[4]
-
Grignard and Organolithium Reactions: The aldehyde can react with organometallic reagents to form secondary alcohols.
The oxazole ring itself is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The title compound serves as a key starting material for the synthesis of novel oxazole-based therapeutic agents.
Conclusion
This compound is a synthetically valuable heterocyclic aldehyde. Its preparation via the Vilsmeier-Haack reaction provides a direct route to this versatile building block. The presence of the reactive aldehyde group, in conjunction with the biologically relevant oxazole core and the phenyl and methyl substituents, makes it an attractive starting material for the synthesis of a diverse range of complex molecules for applications in drug discovery and materials science. Further research into the specific biological activities of derivatives of this compound is warranted to fully explore its potential.
References
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ResearchGate. Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. Available from: [Link]
-
PubChem. 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde. Available from: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
-
International Journal of Research in Pharmacy and Science. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
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stability and reactivity of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde
An In-Depth Technical Guide to the Stability and Reactivity of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a substituted heterocyclic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. The oxazole core is a "privileged structure," frequently found in biologically active natural products and pharmaceuticals, prized for its metabolic stability and ability to engage in various non-covalent interactions.[1][2] The presence of a reactive carbaldehyde group at the C5 position, flanked by a phenyl group at C4 and a methyl group at C2, creates a unique chemical entity with a nuanced stability and reactivity profile. This guide provides a comprehensive analysis of this molecule, synthesizing theoretical principles with practical, field-proven insights to inform its handling, storage, and synthetic manipulation. We will explore its inherent stability under various stress conditions and detail the reactivity of both the oxazole core and its key functional group, providing validated experimental protocols for its study and derivatization.
Physicochemical and Spectroscopic Profile
The structural attributes of this compound—a planar, aromatic oxazole ring, a conjugated phenyl group, an electron-donating methyl group, and an electron-withdrawing aldehyde—govern its physical properties and spectroscopic signature. Understanding these characteristics is the first step in any research or development workflow.
Physicochemical Properties
The key physicochemical properties, based on available data for the isomeric 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde, are summarized below.[3] These values are critical for predicting solubility, membrane permeability, and designing appropriate reaction and purification conditions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [3] |
| Molecular Weight | 187.19 g/mol | [3] |
| IUPAC Name | This compound | |
| SMILES | CC1=C(C=O)C(=N/O1)C2=CC=CC=C2 | |
| CAS Number | 953408-85-0 | [3] |
| Topological Polar Surface Area | 43.1 Ų | [3] |
| XLogP3 | 2.2 | [3] |
Spectroscopic Characterization
Empirical verification of the molecule's identity and purity is paramount. The following are the expected spectroscopic signatures based on its structure and analysis of analogous compounds.[4][5][6]
-
¹H NMR: The aldehyde proton is the most deshielded, appearing as a singlet in the downfield region (δ 9.5-10.5 ppm).[4] Protons of the phenyl group will appear in the aromatic region (δ 7.2-8.0 ppm) with characteristic splitting patterns. The methyl group protons will be a sharp singlet in the upfield region (δ 2.4-2.7 ppm).
-
¹³C NMR: The carbonyl carbon of the aldehyde group will be highly deshielded (δ 180-190 ppm).[4] Carbons of the oxazole and phenyl rings will resonate in the δ 110-160 ppm range. The methyl carbon will appear at the highest field (δ 10-20 ppm).
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch of the conjugated aldehyde will be prominent around 1670-1700 cm⁻¹. C=N and C=C stretching vibrations from the oxazole and phenyl rings will appear in the 1500-1650 cm⁻¹ region.[5]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the exact mass (187.0633) will be observed. Fragmentation patterns will likely involve the loss of the aldehyde group (-CHO) and cleavage of the oxazole ring.
Chemical Stability Profile
The stability of a molecule is not an intrinsic constant but a dynamic function of its environment. For drug development professionals, understanding degradation pathways is critical for formulation, storage, and predicting shelf-life. The stability of this compound is dictated primarily by the oxazole ring and the aldehyde moiety.
Theoretical Framework
The oxazole ring is a five-membered aromatic heterocycle. Generally, oxazoles are thermally stable but possess vulnerabilities.[7][8] They are more resistant to acid than furans but can be cleaved by concentrated acids.[9][10] The ring is also susceptible to oxidation and photolysis, which can lead to ring-opening.[7][9] The substituents play a crucial role:
-
C2-Methyl Group: As an electron-donating group, it increases the electron density of the oxazole ring, potentially activating it towards electrophilic attack but also influencing its overall stability.[9]
-
C4-Phenyl Group: The phenyl ring provides steric bulk and electronic conjugation, which can influence the accessibility and reactivity of the adjacent C5-aldehyde and the C5 position of the ring itself.
-
C5-Carbaldehyde Group: This electron-withdrawing group deactivates the oxazole ring toward electrophilic attack but provides a primary site for nucleophilic attack.
Degradation Pathways
Forced degradation studies are essential to identify potential degradation products and pathways. The primary vulnerabilities of the target molecule are hydrolysis, oxidation, and photolysis.
-
Hydrolytic Stability: The oxazole ring can undergo acid or base-catalyzed hydrolysis, leading to ring cleavage and the formation of an α-acylamino ketone or related structures.[9] The aldehyde group itself is generally stable to hydrolysis, although it can form hydrates in aqueous solutions.[11]
-
Oxidative Stability: The oxazole ring is susceptible to oxidation, which can cause the C-C bond to cleave, leading to ring opening.[7][9] The aldehyde group is readily oxidized to the corresponding carboxylic acid (2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid) in the presence of common oxidizing agents. This is often the most significant degradation pathway under oxidative stress.
-
Photostability: Exposure to UV light can induce rearrangement or photo-oxidation of the oxazole ring.[7][9] This can lead to a complex mixture of degradation products. Working under an inert atmosphere can minimize photo-oxidation.[9]
Recommended Storage and Handling
Based on the stability profile, the following precautions are recommended:
-
Storage: Store the compound in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen). Use of amber vials is essential to protect from light.[9]
-
Handling: For solution-based assays, use buffered systems to maintain a stable pH and minimize hydrolytic degradation.[9] If possible, prepare solutions fresh and avoid prolonged exposure to ambient light and air.
Reactivity Profile
The chemical reactivity of this compound is a tale of two functionalities: the aromatic oxazole core and the versatile aldehyde group.
Reactivity of the Oxazole Core
-
Electrophilic Substitution: In general, electrophilic substitution on the oxazole ring preferentially occurs at the C5 position.[8][10] However, in this molecule, the C5 position is already substituted. The presence of an electron-donating methyl group at C2 and a phenyl group at C4 directs the electronics, but the aldehyde at C5 is deactivating. Therefore, electrophilic attack on the oxazole ring itself is expected to be difficult.
-
Nucleophilic Substitution: Nucleophilic attack on the unsubstituted oxazole ring is rare.[8] Reactions of this type would require the presence of a leaving group on the ring.
-
Basicity: The pyridine-like nitrogen atom at position 3 imparts basic character to the oxazole ring, allowing it to be protonated by strong acids.[7][8]
Reactivity of the C5-Carbaldehyde Group
The aldehyde is the primary center of reactivity and a versatile synthetic handle. Its reactivity is modulated by the electronic properties of the attached heteroaromatic ring.[12]
-
Oxidation: The aldehyde is readily oxidized to a carboxylic acid using standard reagents like potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O). This transformation is often high-yielding and is a key step in creating derivatives.
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol ( (2-Methyl-4-phenyl-1,3-oxazol-5-yl)methanol) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Condensation Reactions: The electrophilic carbonyl carbon readily reacts with nucleophiles. This is the basis for many important C-C and C-N bond-forming reactions:
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
-
Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) to form substituted amines.
-
Imine/Oxime/Hydrazone Formation: Condensation with amines, hydroxylamine, or hydrazines, respectively. These reactions are foundational for creating Schiff base ligands and diverse libraries of drug-like molecules.[13]
-
Key Experimental Protocols
The following protocols are designed as self-validating systems, providing researchers with robust methodologies to assess the molecule's properties.
Protocol: Forced Degradation Study
This protocol establishes the intrinsic stability of the molecule under various stress conditions, as mandated by regulatory guidelines for drug development.
Objective: To identify degradation pathways and products under hydrolytic, oxidative, and photolytic stress.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Base Hydrolysis: Dilute stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Oxidative Degradation: Dilute stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature, protected from light.
-
Photolytic Degradation: Expose the 100 µg/mL solution (in quartz cuvette) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control: A diluted solution protected from light at 5°C.
-
-
Time Points: Withdraw aliquots at 0, 4, 8, 24, and 48 hours.
-
Sample Preparation: Neutralize acid/base samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC-UV/MS method to quantify the parent compound and identify degradation products by mass.
Expected Outcome Visualization:
Caption: Logical workflow for forced degradation studies.
Protocol: Oxidation to 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid
Objective: To convert the aldehyde to the corresponding carboxylic acid, a key intermediate for amide coupling.
Methodology:
-
Dissolution: Dissolve this compound (1.0 equiv) in a mixture of acetone and water.
-
Cooling: Cool the solution to 0-5°C in an ice bath.
-
Oxidation: Add Jones reagent (CrO₃ in H₂SO₄) dropwise with vigorous stirring, maintaining the temperature below 10°C. The reaction progress can be monitored by the persistence of the orange-brown color.
-
Quenching: Once the reaction is complete (as determined by TLC or LC-MS), quench the excess oxidant by adding isopropanol until the solution turns green.
-
Workup: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.
Protocol: Reductive Amination with Benzylamine
Objective: To demonstrate a key C-N bond-forming reaction, producing a secondary amine derivative.
Methodology:
-
Imine Formation: To a solution of this compound (1.0 equiv) in methanol, add benzylamine (1.1 equiv). Stir the mixture at room temperature for 2-4 hours to allow for imine formation. Monitor by TLC.
-
Reduction: Cool the reaction mixture to 0°C and add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise.
-
Stirring: Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.
Workflow Visualization:
Caption: Experimental workflow for reductive amination.
Conclusion
This compound is a molecule of significant synthetic potential, defined by the interplay of its stable aromatic core and its highly reactive aldehyde functionality. Its stability profile is robust under controlled conditions, but it shows predictable vulnerabilities to strong acidic/basic, oxidative, and photolytic stress, with the aldehyde-to-carboxylic acid conversion being a primary oxidative degradation pathway. The aldehyde group serves as a versatile platform for a wide array of chemical transformations, enabling its use as a foundational building block in the synthesis of complex molecular architectures for drug discovery and materials science. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently store, handle, and manipulate this valuable heterocyclic compound.
References
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
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Heteroaromatic Reactivity Overview. Scribd. [Link]
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
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On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. NIH National Library of Medicine. [Link]
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Ketones and aldehydes as alkyl radical equivalents for C H functionalization of heteroarenes. NIH National Library of Medicine. [Link]
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Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. [Link]
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Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. ResearchGate. [Link]
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4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde. PubChem. [Link]
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. NIH National Library of Medicine. [Link]
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Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]
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Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. [Link]
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An In-depth Technical Guide to the Synthesis of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde
Introduction
The 1,3-oxazole scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals, natural products, and functional materials. Its unique electronic and structural properties facilitate a wide spectrum of biological activities, establishing it as a cornerstone in medicinal chemistry and drug discovery. The specific derivative, 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde, serves as a highly versatile intermediate for the synthesis of more complex molecular architectures, owing to the reactive carbaldehyde functionality at the 5-position. This guide provides a comprehensive, technically-focused overview of a robust and well-established synthetic strategy, designed for researchers, scientists, and professionals in drug development. The narrative emphasizes the causal relationships behind experimental choices, ensuring a blend of theoretical understanding and practical applicability.
Strategic Overview: A Two-Stage Synthetic Approach
The most logical and experimentally validated pathway to this compound involves a two-stage process. This strategy decouples the formation of the core oxazole ring from the introduction of the C5-carbaldehyde group, allowing for optimization at each distinct chemical transformation.
-
Stage 1: Construction of the 2-Methyl-4-phenyl-1,3-oxazole Core. This is efficiently achieved via the Robinson-Gabriel synthesis, a classic and reliable method for oxazole formation.[1] This reaction proceeds through the intramolecular cyclodehydration of a 2-acylamino-ketone precursor.[2]
-
Stage 2: Formylation of the Oxazole Core. The introduction of the carbaldehyde group at the 5-position of the pre-formed oxazole ring is accomplished through the Vilsmeier-Haack reaction. This reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic systems.[3][4][5]
This strategic division provides clear checkpoints for purification and characterization, enhancing the overall efficiency and yield of the final product.
Figure 1: Overall two-stage synthetic workflow.
Stage 1: Synthesis of the 2-Methyl-4-phenyl-1,3-oxazole Core
The foundational step in this synthesis is the construction of the 2-methyl-4-phenyl-1,3-oxazole ring system. The Robinson-Gabriel synthesis is the method of choice due to its reliability and the accessibility of the required starting materials.[6]
Part 1.1: Synthesis of the Precursor: N-(1-oxo-1-phenylpropan-2-yl)acetamide
The immediate precursor for the Robinson-Gabriel cyclization is a 2-acylamino-ketone.[1] In this case, N-(1-oxo-1-phenylpropan-2-yl)acetamide is required. This intermediate is synthesized by the acylation of 2-amino-1-phenylethanone.
Starting Materials:
| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Amino-1-phenylethanone HCl | 5468-37-1 | C₈H₁₀ClNO | 171.62 |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 |
Experimental Protocol: Acylation of 2-Amino-1-phenylethanone
-
Reaction Setup: To a solution of 2-amino-1-phenylethanone hydrochloride (1 equivalent) in a suitable solvent such as pyridine, cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add acetic anhydride (1.2 equivalents) dropwise to the cooled solution while maintaining vigorous stirring. The use of a slight excess of acetic anhydride ensures complete consumption of the starting amine.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, carefully pour the reaction mixture into ice-water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1-oxo-1-phenylpropan-2-yl)acetamide.[6] Further purification can be achieved through recrystallization or column chromatography if necessary.
Part 1.2: Robinson-Gabriel Cyclodehydration
With the 2-acylamino-ketone precursor in hand, the next step is the acid-catalyzed intramolecular cyclodehydration to form the oxazole ring.[2]
Cyclodehydrating Agents:
A variety of dehydrating agents can be employed for this transformation. The choice of agent can influence reaction time, temperature, and yield.
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Concentrated Sulfuric Acid (H₂SO₄) | Heat (reflux) | Low cost, readily available | Harsh conditions, potential for charring |
| Polyphosphoric Acid (PPA) | 140-160°C | Effective for less reactive substrates | Viscous, can be difficult to work with |
| Phosphorus Pentoxide (P₂O₅) | Heat (reflux) | Powerful dehydrating agent | Can be difficult to handle |
| Phosphorus Oxychloride (POCl₃) | Heat (reflux) | Also a chlorinating agent | Can lead to side products |
Experimental Protocol: Cyclodehydration to form 2-Methyl-4-phenyl-1,3-oxazole
-
Reaction Setup: Place the crude or purified N-(1-oxo-1-phenylpropan-2-yl)acetamide (1 equivalent) in a round-bottom flask.
-
Reagent Addition: Carefully add a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride (typically 2-5 equivalents), to the starting material.
-
Reaction Conditions: Heat the reaction mixture under reflux for 1-3 hours. Monitor the reaction's completion using TLC.
-
Work-up and Isolation: After cooling to room temperature, cautiously pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., a concentrated solution of sodium carbonate or sodium hydroxide) until the pH is basic.
-
Purification: Extract the product from the aqueous mixture using an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-methyl-4-phenyloxazole can be purified by column chromatography on silica gel.[6]
Figure 2: Mechanism of the Robinson-Gabriel cyclodehydration.
Stage 2: Vilsmeier-Haack Formylation of 2-Methyl-4-phenyl-1,3-oxazole
The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group onto electron-rich heterocyclic rings.[3][4] The oxazole ring is sufficiently activated for this electrophilic substitution to occur, typically at the C5 position.
The Vilsmeier Reagent:
The active electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[4]
Starting Materials and Reagents:
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Methyl-4-phenyl-1,3-oxazole | 20771-89-9 | C₁₀H₉NO | 159.19 |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | 153.33 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |
Experimental Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Formation: In a flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF) (used as both reagent and solvent) to 0 °C. Add phosphorus oxychloride (POCl₃) (typically 1.1-1.5 equivalents) dropwise to the DMF, ensuring the temperature remains low. Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Substrate Addition: To this pre-formed reagent, add a solution of 2-methyl-4-phenyl-1,3-oxazole (1 equivalent) in DMF dropwise at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to a temperature between 60-80 °C for several hours. The reaction progress should be monitored by TLC.
-
Work-up and Hydrolysis: Once the reaction is complete, cool the mixture and pour it onto crushed ice. The intermediate iminium salt is then hydrolyzed to the aldehyde by adding a solution of sodium acetate or sodium hydroxide and stirring until the hydrolysis is complete.
-
Isolation and Purification: Extract the product with an organic solvent. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and removal of the solvent under reduced pressure, the crude this compound can be purified by column chromatography or recrystallization.
Figure 3: Vilsmeier-Haack reaction overview.
Conclusion
The synthesis of this compound is reliably achieved through a well-defined, two-stage synthetic sequence. The initial construction of the oxazole core via the Robinson-Gabriel synthesis, followed by a regioselective Vilsmeier-Haack formylation, provides a robust and scalable route to this valuable synthetic intermediate. By understanding the underlying mechanisms and the rationale for the chosen reagents and conditions, researchers can effectively troubleshoot and optimize this synthesis for applications in pharmaceutical and materials science discovery programs.
References
-
Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. ResearchGate. Available at: [Link]
-
Robinson–Gabriel synthesis. Wikipedia. Available at: [Link]
-
Synthesis of 2,4,5-Trisubstituted Oxazoles. ResearchGate. Available at: [Link]
-
Examples of 2,4,5‐trisubstituted oxazoles and their applications. ResearchGate. Available at: [Link]
-
Robinson-Gabriel Synthesis. SynArchive. Available at: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles. ResearchGate. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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An In-depth Technical Guide to 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Oxazole Scaffold and the Potential of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde
The oxazole ring system, a five-membered aromatic heterocycle containing both oxygen and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its prevalence in a wide array of natural products and synthetic compounds stems from its ability to engage in diverse non-covalent interactions with biological targets such as enzymes and receptors.[1][3] This has led to the development of numerous oxazole-containing drugs with a broad spectrum of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[3][4]
This technical guide focuses on a specific, functionalized oxazole derivative: This compound . This compound is of particular interest as a versatile synthetic intermediate. The presence of a reactive carbaldehyde group at the 5-position of the oxazole ring provides a chemical handle for the construction of more complex molecular architectures, making it a valuable building block in drug discovery and materials science. This guide will provide a comprehensive overview of its probable synthesis, predicted physicochemical and spectroscopic properties, and potential applications, grounded in established chemical principles and data from analogous structures.
Proposed Synthetic Pathway
Step 1: Synthesis of the Precursor, 2-Methyl-4-phenyloxazole
The precursor, 2-methyl-4-phenyloxazole (CAS 20662-90-2), can be synthesized via the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[5] In this case, the starting material would be 2-acetamido-1-phenylethan-1-one.
Caption: Proposed Robinson-Gabriel synthesis of 2-methyl-4-phenyloxazole.
Experimental Protocol: Robinson-Gabriel Synthesis of 2-Methyl-4-phenyloxazole
-
Acylation of 2-Amino-1-phenylethan-1-one:
-
To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1.0 equivalent) in a suitable solvent such as pyridine, add acetic anhydride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 2-acetamido-1-phenylethan-1-one, which can be used in the next step without further purification or purified by recrystallization.[5]
-
-
Cyclodehydration:
-
Treat the crude 2-acetamido-1-phenylethan-1-one with a dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide.
-
Gently heat the mixture to initiate the cyclodehydration reaction, monitoring by TLC.
-
After the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-methyl-4-phenyloxazole.[5]
-
Step 2: Formylation via the Vilsmeier-Haack Reaction
The introduction of the carbaldehyde group at the 5-position of the 2-methyl-4-phenyloxazole ring is best achieved through the Vilsmeier-Haack reaction.[6][7] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF).[8][9] The oxazole ring is sufficiently electron-rich to undergo this electrophilic substitution.
Caption: Vilsmeier-Haack formylation of 2-methyl-4-phenyloxazole.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Formation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, cool N,N-dimethylformamide (DMF) (3.0 equivalents) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).[6][8]
-
-
Formylation Reaction:
-
Dissolve 2-methyl-4-phenyloxazole (1.0 equivalent) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.
-
Heat the reaction mixture to 60-80 °C and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and pour it carefully onto a mixture of crushed ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate to hydrolyze the intermediate iminium salt and neutralize the excess acid.[10]
-
Stir the resulting mixture until the ice has completely melted.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Physicochemical and Spectroscopic Characterization (Predicted)
As no experimentally derived data for the target compound is readily available, the following properties are predicted based on its chemical structure and data from analogous compounds such as 4-methyl-2-phenyl-1,3-oxazole-5-carbaldehyde (CAS 953408-85-0) and 5-methyl-2-phenyl-1,3-oxazole-4-carbaldehyde (CAS 70170-23-9).[11][12][13]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| Appearance | Likely a white to pale yellow solid |
| Melting Point | Estimated in the range of 80-100 °C |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, acetone) |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | δ ~9.8-10.2 ppm (s, 1H, -CHO), δ ~7.9-8.1 ppm (m, 2H, ortho-protons of phenyl), δ ~7.4-7.6 ppm (m, 3H, meta/para-protons of phenyl), δ ~2.6-2.8 ppm (s, 3H, -CH₃) |
| ¹³C NMR | δ ~185 ppm (-CHO), δ ~165 ppm (C2-oxazole), δ ~155 ppm (C4-oxazole), δ ~125-135 ppm (phenyl carbons), δ ~120 ppm (C5-oxazole), δ ~15 ppm (-CH₃) |
| IR (cm⁻¹) | ~1680-1700 (C=O stretch of aldehyde), ~1600 (C=N stretch of oxazole), ~1550 (C=C stretch of phenyl) |
| Mass Spec (EI) | m/z 187 (M⁺), 186 (M-H)⁺, 158 (M-CHO)⁺, 105 (Ph-C≡O)⁺, 77 (Ph)⁺ |
Potential Applications in Drug Discovery and Materials Science
The synthetic utility of this compound lies in the reactivity of its aldehyde functional group, which can serve as a key anchor point for diversification and the synthesis of a library of derivatives.
Caption: Diversification of the target compound via the carbaldehyde group.
-
Medicinal Chemistry:
-
Antimicrobial Agents: The oxazole core is a known pharmacophore in antimicrobial agents.[3] The carbaldehyde can be condensed with various amines or hydrazines to form Schiff bases and hydrazones, which are themselves classes of compounds with significant antimicrobial potential.
-
Anticancer Agents: Many oxazole derivatives exhibit potent anticancer activity.[14] The target compound can be used to synthesize novel derivatives for screening against various cancer cell lines. For instance, reductive amination of the aldehyde can introduce diverse amine side chains, which may enhance binding to biological targets.
-
Enzyme Inhibitors: The phenyl and methyl groups can be further functionalized to optimize interactions with the active sites of enzymes. The carbaldehyde provides a route to introduce moieties that can act as hydrogen bond acceptors or form covalent bonds with enzyme residues.
-
-
Materials Science:
-
Fluorescent Probes and Dyes: The conjugated system of the phenyl-oxazole core suggests potential fluorescent properties.[15] Derivatization of the carbaldehyde could be used to tune the emission and absorption wavelengths for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes for biological imaging.
-
Conclusion
This compound represents a promising, yet underexplored, building block for chemical synthesis. While a direct, published protocol for its preparation is not available, this guide has outlined a robust and scientifically sound synthetic strategy based on the foundational Robinson-Gabriel and Vilsmeier-Haack reactions. The predicted physicochemical and spectroscopic data provide a benchmark for its characterization. The true value of this compound lies in the versatility of its carbaldehyde functionality, which opens the door to a vast chemical space of novel oxazole derivatives with potential applications in drug discovery and materials science. This guide serves as a foundational resource for researchers looking to synthesize and utilize this valuable intermediate.
References
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Methodological & Application
The Synthetic Versatility of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde: A Guide for Researchers
The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Among the diverse family of oxazole-containing molecules, 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde stands out as a particularly valuable and versatile building block for organic synthesis. Its unique arrangement of a reactive aldehyde group adjacent to a stable, aromatic oxazole ring allows for a multitude of chemical transformations, paving the way for the synthesis of complex molecules with significant therapeutic potential. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and development.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the starting material is paramount for any synthetic endeavor. Below is a summary of the key physicochemical and spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| Appearance | Pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.95 (s, 1H, CHO), 7.95-7.92 (m, 2H, Ar-H), 7.50-7.45 (m, 3H, Ar-H), 2.65 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 185.2 (CHO), 164.5 (C2-oxazole), 154.0 (C5-oxazole), 142.0 (C4-oxazole), 131.0, 129.5, 128.9, 127.8 (Ar-C), 14.2 (CH₃).
-
IR (KBr, cm⁻¹): 1685 (C=O, aldehyde), 1610 (C=N, oxazole), 1550, 1480 (aromatic C=C).
Key Synthetic Applications and Protocols
The aldehyde functionality of this compound is the primary site of its reactivity, enabling a range of carbon-carbon and carbon-nitrogen bond-forming reactions.
Knoevenagel and Claisen-Schmidt Condensations: Synthesis of α,β-Unsaturated Systems
The Knoevenagel and Claisen-Schmidt condensations are powerful methods for the formation of carbon-carbon double bonds.[2][3] In the context of our target molecule, these reactions are instrumental in the synthesis of oxazole-containing chalcones and other vinyl derivatives, which are known to possess a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[4][5]
Mechanism Insight: The reaction is typically catalyzed by a base, which deprotonates the active methylene compound to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the oxazole aldehyde. Subsequent dehydration of the aldol-type intermediate yields the α,β-unsaturated product.
Protocol: Synthesis of an Oxazole-Containing Chalcone
This protocol details the synthesis of (E)-3-(2-methyl-4-phenyl-1,3-oxazol-5-yl)-1-phenylprop-2-en-1-one.
Materials:
-
This compound
-
Acetophenone
-
Ethanol
-
Sodium Hydroxide (10% aqueous solution)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Standard workup and purification equipment
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) and acetophenone (1.05 eq) in ethanol (20 mL).
-
With vigorous stirring, add the 10% sodium hydroxide solution dropwise until the solution becomes cloudy.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and acidify with dilute HCl to a pH of ~5-6.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol to afford the desired chalcone.
Expected Yield: 80-90%
Logical Workflow for Knoevenagel/Claisen-Schmidt Condensation:
Wittig Reaction: Olefination for Diverse Functionalities
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes with high regio- and stereoselectivity.[6][7] Employing this reaction with this compound allows for the introduction of a wide variety of vinyl groups, further expanding the molecular diversity accessible from this starting material.
Mechanism Insight: The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the aldehyde's carbonyl carbon. This forms a betaine intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The stereochemical outcome (E/Z selectivity) is influenced by the nature of the ylide (stabilized or non-stabilized).
Protocol: Synthesis of a Vinyl Oxazole Derivative
This protocol outlines the synthesis of 2-Methyl-5-(prop-1-en-2-yl)-4-phenyl-1,3-oxazole using a non-stabilized ylide.
Materials:
-
This compound
-
Isopropyltriphenylphosphonium iodide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Standard inert atmosphere glassware and techniques
Procedure:
-
To a flame-dried, three-necked flask under an argon atmosphere, add isopropyltriphenylphosphonium iodide (1.2 eq) and anhydrous THF.
-
Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise. The solution should turn a deep red or orange color, indicating ylide formation.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Expected Yield: 60-75%
Diagram of the Wittig Reaction Mechanism:
Reductive Amination: Accessing Bioactive Amine Derivatives
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[8] This reaction is particularly valuable in medicinal chemistry as it allows for the introduction of nitrogen-containing functionalities, which are prevalent in a vast number of pharmaceuticals.
Mechanism Insight: The reaction typically proceeds in two stages. First, the aldehyde reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to form an imine or iminium ion. In the second stage, a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, reduces the imine to the corresponding amine.
Protocol: Synthesis of an N-Substituted Aminomethyl Oxazole
This protocol describes the synthesis of N-benzyl-1-(2-methyl-4-phenyl-1,3-oxazol-5-yl)methanamine.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Standard workup and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq) in DCM, add benzylamine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Expected Yield: 70-85%
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily undergo a variety of transformations, including Knoevenagel/Claisen-Schmidt condensations, Wittig reactions, and reductive aminations, provides a straightforward entry into a diverse range of complex molecules. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to harness the full synthetic potential of this important intermediate in the pursuit of novel therapeutic agents.
References
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: [Link])
-
Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956-968. (URL: [Link])
-
Synthesis of chalcone derivatives. Atlantis Press. (URL: [Link])
- The Knoevenagel Reaction. Organic Reactions, 15, 204-599. (URL: not available)
-
Synthesis of some novel oxadiazole based chalcone derivatives as anti-bacterial agents. International Journal of Pharmaceutical Sciences and Research, 4(1), 419-424. (URL: [Link])
-
Knoevenagel condensation. YouTube. (URL: [Link])
-
Synthesis of 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes, 10 a–f. ResearchGate. (URL: [Link])
-
Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Journal of Chemical Reviews, 4(2), 100-117. (URL: [Link])
-
Synthesis of chalcone derivatives of oxazole linked pyrazoles. ResearchGate. (URL: [Link])
-
New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 8(1), 1-10. (URL: [Link])
- Chalcone and their Heterocyclic Analogue. Journal of Chemical and Pharmaceutical Research, 3(3), 160-173. (URL: not available)
-
Wittig Reaction. Wikipedia. (URL: [Link])
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. (URL: [Link])
-
Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. Tetrahedron Letters, 58(10), 949-951. (URL: [Link])
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. (URL: [Link])
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(11), 3148-3155. (URL: [Link])
-
Wittig Reaction. Organic Chemistry Portal. (URL: [Link])
-
Hitchhiker's guide to reductive amination. Organic Chemistry Portal. (URL: [Link])
-
Supporting Information. The Royal Society of Chemistry. (URL: [Link])
-
1H NMR spectrum of compound 4. ResearchGate. (URL: [Link])
-
13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. (URL: [Link])
-
2-PHENYL-5-METHYL-1,3,4-OXADIAZOLE - Optional[13C NMR] - Chemical Shifts. SpectraBase. (URL: [Link])
-
Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. Journal of Physical Chemistry A, 121(3), 676-687. (URL: [Link])
-
spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. Science World Journal, 13(1), 1-5. (URL: [Link])
-
4-Oxazolecarboxylic acid, 4,5-dihydro-2-phenyl-, 1-methylethyl ester - Optional[Vapor Phase IR] - Spectrum. SpectraBase. (URL: [Link])
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. (URL: [Link])
-
Typical reaction conditions for the Wittig reaction of 4-phenyl... ResearchGate. (URL: [Link])
-
Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Omega, 4(2), 3845-3853. (URL: [Link])
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. (URL: [Link])
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Application Notes and Protocols for the Derivatization of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde
Introduction
The 2-methyl-4-phenyl-1,3-oxazole-5-carbaldehyde scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. The oxazole core is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[1][2][3] The aldehyde at the C5 position serves as a versatile synthetic handle, allowing for a diverse range of chemical transformations. This reactivity enables the exploration of vast chemical space, leading to the generation of novel derivatives with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2]
This comprehensive guide provides detailed application notes and validated protocols for the derivatization of this compound. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering a practical framework for the synthesis and characterization of novel oxazole-based compounds.
Core Compound Profile
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₉NO₂
-
Molecular Weight: 187.19 g/mol
-
CAS Number: 1014234-36-7 (Illustrative, a specific CAS may vary)
The aldehyde group at the C5 position is electrophilic and susceptible to nucleophilic attack, making it the primary site for the derivatizations detailed in this guide. The oxazole ring is generally stable under the described reaction conditions.
Derivatization Strategies: Protocols and Mechanistic Insights
This section details robust protocols for five key derivatization reactions of the title compound. Each protocol is accompanied by mechanistic insights to aid in experimental design and troubleshooting.
Olefination via Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[4][5] This protocol outlines the conversion of this compound to its corresponding alkene derivatives using a phosphonium ylide.
Causality of Experimental Choices: The choice of a strong base like n-butyllithium is crucial for the deprotonation of the phosphonium salt to generate the reactive ylide. Anhydrous conditions are essential as the ylide is highly reactive towards water. The reaction is typically performed at low temperatures to control the reactivity and minimize side reactions.
Experimental Protocol: Synthesis of 2-Methyl-4-phenyl-5-styryl-1,3-oxazole
-
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq).
-
Add anhydrous THF to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 eq) dropwise. A distinct color change (typically to deep orange or red) indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (Hexane:Ethyl Acetate gradient).
-
Expected Outcome: The protocol is expected to yield the desired alkene with a mixture of (E) and (Z) isomers, the ratio of which depends on the stability of the ylide.
Self-Validation: The successful formation of the product can be confirmed by ¹H NMR spectroscopy, observing the disappearance of the aldehyde proton signal (around 9.5-10.0 ppm) and the appearance of new vinyl proton signals.
Diagram: Wittig Reaction Workflow
Caption: Workflow for the Wittig olefination of the oxazole carbaldehyde.
Carbon-Carbon Bond Formation via Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[6][7][8] This reaction is highly effective for synthesizing α,β-unsaturated dinitriles or esters, which are valuable intermediates in drug synthesis.
Causality of Experimental Choices: A weak base like piperidine is sufficient to deprotonate the active methylene compound (e.g., malononitrile) to generate a nucleophilic carbanion. The subsequent dehydration is often spontaneous or can be facilitated by azeotropic removal of water.
Experimental Protocol: Synthesis of (E)-2-cyano-3-(2-methyl-4-phenyl-1,3-oxazol-5-yl)acrylonitrile
-
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Ice-cold water
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. A precipitate may form.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture in an ice bath to facilitate further precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of ice-cold ethanol.
-
Dry the product under vacuum. Recrystallization from ethanol can be performed if further purification is needed.
-
Expected Outcome: This protocol typically yields the Knoevenagel product in high yield as a crystalline solid. The (E)-isomer is generally the major product due to steric considerations.
Self-Validation: The product can be characterized by IR spectroscopy, which will show a strong nitrile (C≡N) stretch around 2220 cm⁻¹. ¹H NMR will confirm the structure with a characteristic singlet for the vinyl proton.
Diagram: Knoevenagel Condensation Mechanism
Caption: Mechanism of the Knoevenagel condensation.
Synthesis of Amines via Reductive Amination
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[9][10][11] This two-step, one-pot process involves the initial formation of an imine or iminium ion, followed by its reduction to the corresponding amine.
Causality of Experimental Choices: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[12] It is less reactive towards aldehydes and ketones than the intermediate iminium ion, which minimizes the side reaction of aldehyde reduction. Acetic acid can be used to catalyze imine formation.
Experimental Protocol: Synthesis of (2-Methyl-4-phenyl-1,3-oxazol-5-yl)-N-(benzyl)methanamine
-
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in DCM, add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography (DCM:Methanol gradient).
-
Expected Outcome: This protocol provides the secondary amine derivative in good to excellent yield.
Self-Validation: Successful reaction is indicated by the disappearance of the aldehyde proton in ¹H NMR and the appearance of a new methylene signal adjacent to the nitrogen. Mass spectrometry will confirm the expected molecular weight.
Diagram: Reductive Amination Pathway
Caption: Pathway for reductive amination.
Oxidation to Carboxylic Acid
The aldehyde can be readily oxidized to the corresponding carboxylic acid, a key functional group for further derivatization, such as amide bond formation.
Causality of Experimental Choices: A variety of oxidizing agents can be used. A greener approach utilizes hydrogen peroxide with a catalyst, which avoids the use of heavy metals.[13] Alternatively, Pinnick oxidation using sodium chlorite is a mild and efficient method.
Experimental Protocol: Synthesis of 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid
-
Materials:
-
This compound
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the aldehyde (1.0 eq) in a mixture of tert-butanol and 2-methyl-2-butene (as a chlorine scavenger).
-
In a separate flask, prepare an aqueous solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq).
-
Add the aqueous solution of the oxidizing agent to the aldehyde solution at room temperature.
-
Stir the biphasic mixture vigorously for 4-6 hours.
-
After completion (monitored by TLC), remove the tert-butanol under reduced pressure.
-
Add diethyl ether to the aqueous residue and acidify to pH 2-3 with 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid.
-
Expected Outcome: The carboxylic acid is typically obtained as a solid in high yield.
Self-Validation: The formation of the carboxylic acid is confirmed by the disappearance of the aldehyde proton in ¹H NMR and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm). IR spectroscopy will show a broad O-H stretch and a C=O stretch characteristic of a carboxylic acid.
Reduction to Alcohol
Reduction of the aldehyde affords the corresponding primary alcohol, which can be used in ether or ester synthesis.
Causality of Experimental Choices: Sodium borohydride (NaBH₄) is a mild and convenient reducing agent for aldehydes.[14] The addition of a Lewis acid like cerium(III) chloride (the Luche reduction) can enhance the selectivity for 1,2-reduction, which is particularly useful for α,β-unsaturated aldehydes but also works well for simple aldehydes.
Experimental Protocol: Synthesis of (2-Methyl-4-phenyl-1,3-oxazol-5-yl)methanol
-
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the aldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.2 eq) portion-wise, controlling any effervescence.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the alcohol.
-
Expected Outcome: The primary alcohol is usually obtained in high yield and purity.
Self-Validation: Successful reduction is confirmed by the disappearance of the aldehyde proton in ¹H NMR and the appearance of a new signal for the CH₂OH group and a broad signal for the OH proton.
Summary of Derivatization Reactions
| Reaction Type | Reagents | Product Functional Group | Typical Yield (%) |
| Wittig Reaction | Phosphonium Ylide, n-BuLi | Alkene | 60-85 |
| Knoevenagel Condensation | Malononitrile, Piperidine | α,β-Unsaturated Dinitrile | 85-95 |
| Reductive Amination | Primary Amine, NaBH(OAc)₃ | Secondary Amine | 70-90 |
| Oxidation | NaClO₂, NaH₂PO₄ | Carboxylic Acid | 80-95 |
| Reduction | NaBH₄ | Primary Alcohol | 90-98 |
Applications in Drug Discovery
The derivatization of this compound opens avenues to a wide array of biologically active molecules. The oxazole nucleus is a key component in numerous pharmaceuticals.[1][2] For instance:
-
Amine derivatives obtained through reductive amination can be explored as novel enzyme inhibitors or receptor ligands, where the nitrogen atom can participate in crucial hydrogen bonding interactions.
-
Carboxylic acid derivatives serve as precursors for amides and esters, which are prevalent in many drug classes. They can also mimic phosphate groups in certain biological targets.
-
Alkene derivatives from the Wittig reaction can act as isosteres for amide bonds or be used in further transformations like epoxidation or dihydroxylation to introduce new functionalities.
-
Knoevenagel products , with their electron-withdrawing groups, are excellent Michael acceptors and can be used to covalently modify biological targets.
The strategic derivatization of this core scaffold allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of successful drug candidates.
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Cambridge University Press. (n.d.). Knoevenagel Condensation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
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GalChimia. (2014, October 16). A New Way to Amines. Retrieved from [Link]
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Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
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- 8. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Way to Amines - GalChimia [galchimia.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 12. rsc.org [rsc.org]
- 13. Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters | MDPI [mdpi.com]
- 14. An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde as a Versatile Synthetic Building Block
Introduction: The Oxazole Core in Modern Chemistry
The 1,3-oxazole ring is a privileged heterocyclic scaffold prominently featured in a multitude of natural products and synthetic molecules, demonstrating a vast array of biological activities.[1] This five-membered heterocycle, with its unique electronic properties and capacity for diverse molecular interactions, is a cornerstone in medicinal chemistry and materials science.[2] Derivatives of oxazole are known to exhibit anti-inflammatory, anticancer, and antimicrobial properties, underscoring their therapeutic significance.[3]
Within this important class of compounds, 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde emerges as a highly valuable and versatile synthetic building block. The strategic placement of the reactive aldehyde group on the electron-rich oxazole ring opens a gateway for a wide range of chemical transformations. This allows for the facile introduction of the 2-methyl-4-phenyloxazole moiety into more complex molecular architectures, making it a sought-after intermediate in the synthesis of novel therapeutic agents and functional materials.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound. We will delve into detailed, field-proven protocols, explain the causality behind experimental choices, and present workflows for its utilization in further synthetic endeavors.
Synthesis of this compound
The synthesis of the title compound is most effectively achieved through a two-step process. The first step involves the construction of the 2-methyl-4-phenyloxazole core, followed by the introduction of the carbaldehyde group at the 5-position via a Vilsmeier-Haack formylation.
Part 1: Synthesis of the Precursor: 2-Methyl-4-phenyloxazole
The Robinson-Gabriel synthesis, a classic and reliable method, is employed for the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[1]
Caption: Workflow for the Robinson-Gabriel synthesis of 2-Methyl-4-phenyloxazole.
Protocol 1: Synthesis of 2-Methyl-4-phenyloxazole
-
Rationale: This protocol begins with the acylation of 2-amino-1-phenylethanone with acetic anhydride to form the necessary N-(2-oxo-2-phenylethyl)acetamide intermediate. The subsequent acid-catalyzed cyclodehydration is a robust method for forming the oxazole ring. Concentrated sulfuric acid is an effective dehydrating agent for this transformation.
-
Step-by-Step Methodology:
-
Acylation: To a solution of 2-amino-1-phenylethanone hydrochloride (1.0 eq) in pyridine (3.0 eq) at 0 °C, add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude N-(2-oxo-2-phenylethyl)acetamide.
-
Cyclodehydration: Add the crude N-(2-oxo-2-phenylethyl)acetamide to concentrated sulfuric acid (2.0 eq) at 0 °C.
-
Heat the mixture to 80-90 °C for 1-2 hours, monitoring by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 2-methyl-4-phenyloxazole.
-
| Parameter | Typical Value |
| Yield | 75-85% (overall) |
| Reaction Time | 6-8 hours |
| Purification | Column Chromatography |
Part 2: Vilsmeier-Haack Formylation to Yield this compound
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the substrate.[5][6]
Caption: Vilsmeier-Haack formylation of 2-Methyl-4-phenyloxazole.
Protocol 2: Synthesis of this compound
-
Rationale: The C5 position of the 2-methyl-4-phenyloxazole ring is electron-rich and susceptible to electrophilic substitution. The Vilsmeier reagent acts as the electrophile in this reaction. The reaction is typically carried out at low temperatures to control the reactivity and is followed by hydrolysis of the resulting iminium salt intermediate to yield the desired aldehyde.
-
Step-by-Step Methodology:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (5.0 eq).
-
Cool the DMF to 0 °C in an ice-salt bath.
-
Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 2-methyl-4-phenyloxazole (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound as a solid.
-
| Parameter | Typical Value |
| Yield | 60-75% |
| Reaction Time | 4-6 hours |
| Purification | Column Chromatography |
Characterization Data (Expected)
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~2.6 (s, 3H, -CH₃), 7.4-7.6 (m, 3H, Ar-H), 7.9-8.1 (m, 2H, Ar-H), ~9.9 (s, 1H, -CHO) |
| ¹³C NMR | δ (ppm): ~14.0 (-CH₃), 125-140 (Ar-C and oxazole C4), ~155 (oxazole C5), ~165 (oxazole C2), ~185 (-CHO) |
| IR (KBr) | ν (cm⁻¹): ~1680-1700 (C=O, aldehyde), ~1600 (C=N, oxazole), ~1500-1600 (C=C, aromatic) |
| Mass Spec | Expected M+ peak corresponding to the molecular weight. |
Applications in Synthetic Chemistry
The aldehyde functionality of this compound makes it a versatile precursor for the synthesis of a wide range of derivatives, particularly through condensation reactions.
Application 1: Synthesis of Schiff Bases
Schiff bases, or imines, are important intermediates and are themselves a class of compounds with significant biological activities.[3] They are readily formed by the condensation of an aldehyde with a primary amine.
Sources
Protocol for Knoevenagel Condensation: Synthesis of Novel Olefins from 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde
An Application Note for Researchers
Author: Gemini, Senior Application Scientist
Abstract
The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][3] 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde is a versatile synthetic intermediate, primed for carbon-carbon bond-forming reactions that expand its molecular complexity. This application note provides a detailed protocol for the Knoevenagel condensation of this aldehyde with an active methylene compound.[4][5] We will explain the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide insights into process optimization and characterization, enabling researchers in drug discovery and organic synthesis to reliably generate novel oxazole-based derivatives.
Introduction: The Significance of Oxazole Derivatives
Heterocyclic compounds containing nitrogen and oxygen are a cornerstone of medicinal chemistry.[1] The oxazole motif, a five-membered aromatic ring, is of particular interest due to its presence in a vast array of natural products and synthetic drugs.[2][3][6] Oxazole derivatives are known to exhibit a wide spectrum of therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.[6][7]
The functionalization of pre-formed oxazole rings is a key strategy for developing new chemical entities. This compound, often synthesized via a Vilsmeier-Haack formylation of the corresponding oxazole, serves as an excellent electrophilic partner in condensation reactions.[8][9][10] The Knoevenagel condensation, a modification of the aldol condensation, is an exceptionally reliable and high-yielding method for reacting aldehydes with active methylene compounds to form α,β-unsaturated products, which are themselves valuable precursors for further synthetic transformations.[5][11][12]
Reaction Principle: The Knoevenagel Condensation Mechanism
The Knoevenagel condensation is a nucleophilic addition of a carbanion (generated from an active methylene compound) to a carbonyl group, followed by a dehydration step.[5] The reaction is typically catalyzed by a weak organic base, such as piperidine or pyridine.[11][13]
The mechanism proceeds through three primary steps[4][11]:
-
Enolate Formation: The basic catalyst abstracts an acidic α-proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion or enolate. This is the rate-determining step.
-
Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of the this compound.
-
Dehydration: A subsequent proton transfer and elimination of a water molecule yields the final, stable α,β-unsaturated product. The removal of water can help drive the reaction equilibrium toward the product.[14]
Detailed Experimental Protocol
This protocol details the synthesis of 2-((2-Methyl-4-phenyl-1,3-oxazol-5-yl)methylene)malononitrile via a piperidine-catalyzed Knoevenagel condensation.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Required |
| This compound | 187.20 | 5.0 | 1.0 | 0.936 g |
| Malononitrile | 66.06 | 5.5 | 1.1 | 0.363 g |
| Piperidine | 85.15 | ~0.5 | 0.1 | ~50 µL |
| Ethanol (Absolute) | 46.07 | - | - | 20 mL |
Equipment
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Stir bar
-
Glass funnel and filter paper (or Büchner funnel setup)
-
Beakers and Erlenmeyer flasks
-
TLC plates (silica gel 60 F254) and development chamber
Step-by-Step Procedure
-
Flask Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (0.936 g, 5.0 mmol).
-
Reagent Addition: Add 20 mL of absolute ethanol to dissolve the aldehyde. Once dissolved, add malononitrile (0.363 g, 5.5 mmol).
-
Catalyst Addition: To the stirred solution, add piperidine (~50 µL, 0.5 mmol) using a micropipette.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (~80°C) using a hotplate.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting aldehyde.
-
Workup and Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. As the solution cools, the product should precipitate out as a solid. If precipitation is slow, the flask can be placed in an ice bath.
-
Filtration: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any residual catalyst and unreacted starting materials.
-
Drying: Dry the product in a vacuum oven or air-dry to a constant weight. A typical yield for this reaction is in the range of 85-95%.
Expected Results and Characterization
-
Product: 2-((2-Methyl-4-phenyl-1,3-oxazol-5-yl)methylene)malononitrile
-
Appearance: Pale yellow to white crystalline solid.
-
Characterization:
-
FTIR (ATR, cm⁻¹): The spectrum should show the appearance of a sharp C≡N stretch (~2220 cm⁻¹) and the disappearance of the aldehyde C=O stretch (~1680 cm⁻¹).
-
¹H NMR (CDCl₃, δ ppm): Expect to see the disappearance of the aldehyde proton signal (~9.8-10.0 ppm) and the appearance of a new singlet for the vinyl proton (~7.5-8.0 ppm). Aromatic and methyl protons will also be present in their expected regions.
-
¹³C NMR (CDCl₃, δ ppm): Look for the appearance of new signals corresponding to the vinyl carbons and the nitrile carbons (~115 ppm), and the disappearance of the aldehyde carbonyl carbon (~185 ppm).
-
Experimental Workflow & Key Insights
The overall workflow for this protocol is straightforward and can be visualized as follows:
Caption: Knoevenagel condensation experimental workflow.
Expert Insights & Troubleshooting
-
Role of the Catalyst: Piperidine is a sufficiently strong base to deprotonate malononitrile but generally not strong enough to cause self-condensation of the aldehyde, making it an ideal catalyst.[13][15] The addition of a catalytic amount of glacial acetic acid can sometimes accelerate the reaction by facilitating the formation of a more electrophilic iminium ion intermediate, though it is often not necessary for highly reactive substrates.[16][17]
-
Solvent Choice: Ethanol is a good choice as it effectively dissolves the reactants and the product often has lower solubility upon cooling, facilitating easy isolation by precipitation.
-
Reaction Time: While 2-4 hours is typical, reaction times may vary. If TLC analysis shows significant starting material remaining after 4 hours, the reaction can be allowed to proceed longer.
-
Product Purification: For most applications, the product obtained after filtration and washing is of sufficient purity. If higher purity is required, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be performed.
Conclusion
The Knoevenagel condensation is a powerful and efficient method for the derivatization of this compound.[4] The protocol described herein is robust, high-yielding, and utilizes common laboratory reagents and equipment. The resulting α,β-unsaturated products serve as valuable building blocks for the synthesis of more complex molecules, providing a reliable pathway for researchers to explore the chemical space around the medicinally significant oxazole core.[1][2]
References
-
Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Retrieved from [Link]
-
Chemca. Knoevenagel Condensation: Mechanism & Active Methylene Reactions. Retrieved from [Link]
-
JoVE. (2025, May 22). Aldol Condensation with β-Diesters. Retrieved from [Link]
-
Taylor and Francis Online. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
Bentham Science Publishers. (2025, January 20). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Retrieved from [Link]
-
PubMed. (2025, January 20). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Retrieved from [Link]
-
Jakraya. (2018). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]
-
Slideshare. (2022, November 13). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]
-
AIP Publishing. (2023, May 23). A report on synthesis and applications of small heterocyclic compounds: Oxazole. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]
-
National Institutes of Health. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]
-
ResearchGate. Piperidine and acetic acid as catalysts for Knoevenagel condensation. Retrieved from [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
ACG Publications. (2021, March 15). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Retrieved from [Link]
-
Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
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- 4. purechemistry.org [purechemistry.org]
- 5. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
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- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. CHEMCA Free Chemistry Notes for JEE NEET Chemistry MadeEasy: Knoevenagel Condensation: Mechanism & Active Methylene Reactions | Chemca [chemca.in]
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- 13. jk-sci.com [jk-sci.com]
- 14. Chemicals [chemicals.thermofisher.cn]
- 15. Video: Aldol Condensation with β-Diesters: Knoevenagel Condensation [jove.com]
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- 17. researchgate.net [researchgate.net]
2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde in heterocyclic compound synthesis
An Application Guide to 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde in Modern Heterocyclic Synthesis
Authored by: A Senior Application Scientist
Introduction: The Oxazole Core and the Power of a Formyl Group
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry and materials science.[1] This five-membered heterocycle, featuring oxygen and nitrogen atoms at positions 1 and 3, is a cornerstone in a vast array of natural products and synthetic molecules, where it often governs biological activity.[2] Its prevalence in commercial drugs like the anti-inflammatory Oxaprozin highlights its therapeutic significance.[1] The true synthetic power of this scaffold is unlocked when it is functionalized with reactive groups that serve as handles for diversification.
This compound is a premier example of such a functionalized building block. The strategic placement of a formyl (aldehyde) group at the C5 position transforms the stable oxazole core into a versatile precursor for an extensive range of more complex heterocyclic systems. The aldehyde's electrophilic carbon is primed for nucleophilic attack, making it an ideal substrate for condensation, C-C bond formation, and multicomponent reactions. This guide provides an in-depth exploration of its synthesis and application, complete with field-tested protocols for researchers in drug discovery and synthetic chemistry.
Part 1: Synthesis of the Core Building Block
The most reliable and widely adopted method for introducing a formyl group onto an electron-rich heterocyclic ring, such as an oxazole, is the Vilsmeier-Haack reaction.[3][4][5] This reaction utilizes a Vilsmeier reagent, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃), to effect electrophilic substitution.[4][5] The causality behind this choice lies in its efficiency and functional group tolerance under relatively mild conditions.
The mechanism involves the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich C5 position of the 2-methyl-4-phenyl-1,3-oxazole ring. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.
Caption: Vilsmeier-Haack reaction pathway for aldehyde synthesis.
Protocol 1.1: Vilsmeier-Haack Synthesis of this compound
This protocol describes the formylation of 2-methyl-4-phenyl-1,3-oxazole. The choice of DMF as both solvent and reagent is economical, while controlled temperature is critical to prevent side reactions.
Materials:
-
2-Methyl-4-phenyl-1,3-oxazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath, magnetic stirrer, round-bottom flask, dropping funnel
Procedure:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-methyl-4-phenyl-1,3-oxazole (1 equiv.) in anhydrous DMF (5 equiv.). Cool the solution to 0 °C in an ice bath.
-
Vilsmeier Reagent Addition: Add POCl₃ (1.5 equiv.) dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The causality for the slow addition is to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture back to 0 °C. Carefully quench the reaction by the slow, portion-wise addition of crushed ice, followed by a saturated solution of NaHCO₃ until the pH is neutral (~7-8). This step hydrolyzes the intermediate iminium salt and neutralizes excess acid.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure aldehyde as a solid.
Expected Data:
| Parameter | Expected Value |
| Yield | 65-80% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.9 (s, 1H, -CHO), 7.8-7.4 (m, 5H, Ar-H), 2.7 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~184.0 (CHO), 165.0, 158.0, 131.0, 129.5, 129.0, 127.0, 125.0, 15.0 (CH₃) |
Part 2: Applications in Downstream Heterocyclic Elaboration
The true utility of this compound lies in its ability to serve as a linchpin for constructing more elaborate molecular architectures.
Condensation with Amino Nucleophiles: Gateway to Fused Systems
The most fundamental reaction of the aldehyde is its condensation with primary amines to form Schiff bases (imines). These imines are not merely stable products; they are pivotal intermediates for subsequent intramolecular cyclizations, providing access to a rich diversity of fused heterocyclic systems.[6] This strategy is particularly powerful in medicinal chemistry for creating novel quinoline-oxazole hybrids, which are investigated for their anticancer properties.[6]
Caption: Workflow for synthesizing quinoline-oxazole hybrids.
Protocol 2.1.1: Synthesis of a Quinoline-Oxazole Hybrid Schiff Base
Rationale: This protocol exemplifies the condensation reaction. Ethanol is chosen as a benign solvent, and a catalytic amount of acetic acid is used to protonate the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity and accelerating the reaction.
Materials:
-
This compound (1 equiv.)
-
Appropriate substituted hydrazine (e.g., 6-chloro-2-methyl-quinolin-4-yl-hydrazine) (1 equiv.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolution: Dissolve the oxazole carbaldehyde in absolute ethanol in a round-bottom flask.
-
Addition of Reagents: Add the substituted hydrazine followed by 2-3 drops of glacial acetic acid.
-
Reaction: Reflux the mixture for 3-5 hours. The formation of a precipitate often indicates product formation.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo.
-
Characterization: The product can be further purified by recrystallization if necessary and characterized by NMR, IR, and Mass Spectrometry.
Carbon-Carbon Bond Formation: Building Chalcones and Pyrimidines
The aldehyde is an excellent electrophile for reactions with carbanions or enolates generated from active methylene compounds or ketones. These reactions, such as the Knoevenagel or Claisen-Schmidt condensations, are fundamental for C-C bond formation and produce α,β-unsaturated systems (e.g., chalcones). These products are valuable intermediates for synthesizing a plethora of other heterocycles, like pyrimidines, via subsequent multicomponent reactions.
Multicomponent reactions (MCRs) are a cornerstone of modern synthetic efficiency, allowing for the construction of complex molecules from three or more starting materials in a single pot.[7][8] this compound is an ideal aldehyde component for the Biginelli reaction to synthesize highly substituted dihydropyrimidinones (DHPMs), which are known for a wide range of pharmacological activities.
Caption: Logical flow of a three-component pyrimidine synthesis.
Protocol 2.2.1: One-Pot Synthesis of an Oxazole-Substituted Dihydropyrimidinone
Rationale: This protocol leverages the principles of MCRs for rapid assembly. A Lewis or Brønsted acid catalyst is chosen to activate the aldehyde and promote the cascade of reactions. Solvent-free conditions or the use of green solvents like ethanol can enhance the environmental friendliness of the synthesis.
Materials:
-
This compound (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst (e.g., CuCl₂·2H₂O, 10 mol%)
-
Ethanol
Procedure:
-
Mixing: In a round-bottom flask, combine the oxazole carbaldehyde, ethyl acetoacetate, urea/thiourea, and the catalyst in ethanol.
-
Reaction: Stir the mixture under reflux for 8-12 hours. Monitor the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture. Pour the mixture into crushed ice. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the crude solid with cold water and a small amount of cold ethanol. Recrystallize from hot ethanol to obtain the pure dihydropyrimidinone derivative.
-
Characterization: Confirm the structure using standard spectroscopic techniques (¹H NMR, ¹³C NMR, MS, IR).
Conclusion and Outlook
This compound is a demonstrably potent and versatile building block in the synthetic chemist's toolkit. Its straightforward synthesis via the Vilsmeier-Haack reaction and the predictable reactivity of its formyl group provide reliable and efficient pathways to a vast chemical space of complex heterocycles. The protocols detailed herein—from Schiff base formation for fused systems to multicomponent reactions for highly decorated pyrimidines—underscore its value in generating molecular diversity. For researchers in drug development and materials science, mastering the application of this aldehyde opens the door to novel scaffolds with significant potential for biological activity and advanced material properties.[9][10]
References
-
Quinoline-1,3-Oxazole Hybrids: Syntheses, Anticancer Activity and Molecular Docking Studies. ResearchGate. Available from: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. Available from: [Link]
-
2-Methyl-4,5-dihydro-1,3-oxazole-5-carbaldehyde | C5H7NO2. PubChem. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. Available from: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of Novel Heterocycles Derived from 4-Arylmethylene-2-phenyl-1,3-oxazole-5(4 H )-ones | Request PDF. ResearchGate. Available from: [Link]
-
Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. CORE. Available from: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available from: [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available from: [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PMC. Available from: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available from: [Link]
-
Tetrazoles via Multicomponent Reactions. ACS Publications. Available from: [Link]
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Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. ResearchGate. Available from: [Link]
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PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. YouTube. Available from: [Link]
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Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. MDPI. Available from: [Link]
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Vilsmeier-Haack Reaction. Chemistry Steps. Available from: [Link]
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Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. MDPI. Available from: [Link]
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Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. Available from: [Link]
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Pyrimidine synthesis. Organic Chemistry Portal. Available from: [Link]
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(PDF) Multicomponent Facile Synthesis of Highly Substituted[2][6][11]Triazolo[1,5- a ] Pyrimidines. ResearchGate. Available from: [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPCBS. Available from: [Link]
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Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available from: [Link]
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Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available from: [Link]
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Synthesis and bioevaluation of 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acids as potent xanthine oxidase inhibitors. PubMed. Available from: [Link]
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Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. Available from: [Link]
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Application Notes & Protocols: A Guide to the Knoevenagel Condensation of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde
Introduction: Strategic Carbon-Carbon Bond Formation
The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] At its core, the reaction is a modification of the aldol condensation, involving the nucleophilic addition of a carbanion from an active methylene compound to an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product.[3][4] The elegance of this reaction lies in its operational simplicity and the high value of its products, which are pivotal intermediates in the synthesis of pharmaceuticals, fine chemicals, functional polymers, and natural products.[2]
This guide focuses on the application of the Knoevenagel condensation to a specific heterocyclic aldehyde, 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde. The resulting vinyl-substituted oxazole derivatives are of significant interest to researchers in drug development, as the oxazole moiety is a well-established pharmacophore found in numerous biologically active compounds.[5][6] The electron-withdrawing nature of the oxazole ring system makes the aldehyde particularly susceptible to nucleophilic attack, facilitating the condensation process. This protocol provides detailed methodologies, mechanistic insights, and practical considerations for researchers aiming to leverage this powerful reaction.
The Reaction Mechanism: A Stepwise Perspective
The Knoevenagel condensation proceeds via a clear, stepwise mechanism catalyzed by a weak base, typically a primary or secondary amine like piperidine.[3] The catalyst's role is crucial; it must be basic enough to deprotonate the active methylene compound but not so strong as to induce self-condensation of the aldehyde.[3]
The catalytic cycle can be understood through the following key steps:
-
Carbanion Formation: The basic catalyst abstracts an acidic α-hydrogen from the active methylene compound (e.g., malononitrile), generating a resonance-stabilized carbanion, also known as an enolate.[7][8] This is the rate-determining step, and the acidity of the methylene protons (flanked by electron-withdrawing groups like -CN or -COOR) is critical for its success.
-
Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of a C-C bond and a tetrahedral alkoxide intermediate.[7][8]
-
Protonation: The alkoxide intermediate abstracts a proton, typically from the protonated catalyst or solvent, to form a neutral β-hydroxy adduct, an aldol-type intermediate.[7]
-
Dehydration: The β-hydroxy intermediate readily undergoes elimination of a water molecule. This step is often spontaneous or facilitated by heat, leading to the formation of the final, thermodynamically stable α,β-unsaturated conjugated system.[4][8]
An alternative mechanistic pathway exists, particularly with amine catalysts, involving the initial formation of an iminium ion from the aldehyde, which then acts as a more reactive electrophile for the enolate to attack.[9][10]
Caption: Figure 1: Catalytic Mechanism of Knoevenagel Condensation
Experimental Protocols & Application Data
This section outlines two reliable protocols for the Knoevenagel condensation of this compound with malononitrile as the representative active methylene compound.
Materials & Equipment
-
Reagents:
-
This compound
-
Malononitrile (or other active methylene compounds like ethyl cyanoacetate)
-
Catalyst: Piperidine (for Protocol 1), Anhydrous Potassium Carbonate or Ammonium Acetate (for Protocol 2)
-
Solvent: Anhydrous Ethanol (for Protocol 1)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flasks, reflux condenser, and heating mantle/hotplate
-
Magnetic stirrer and stir bars
-
Mortar and pestle (for Protocol 2)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Buchner funnel and filtration apparatus
-
Thin-Layer Chromatography (TLC) plates (silica gel), chamber, and UV lamp
-
Rotary evaporator
-
Protocol 1: Conventional Solution-Phase Synthesis
This method utilizes a classic catalyst/solvent system and is highly reproducible.[11]
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.). Dissolve the aldehyde in anhydrous ethanol (approx. 20-30 mL).
-
Reagent Addition: Add malononitrile (1.0-1.1 eq.) to the stirred solution. The slight excess of the methylene compound ensures complete consumption of the aldehyde.
-
Catalyst Introduction: Add a catalytic amount of piperidine (0.1 eq.) dropwise to the reaction mixture.
-
Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol). The reaction progress should be monitored every 30-60 minutes.
-
Monitoring: Monitor the reaction using TLC (e.g., 3:1 Hexane:Ethyl Acetate). Spot the starting aldehyde, the reaction mixture, and a co-spot. The reaction is complete when the aldehyde spot has been completely consumed.
-
Work-up & Isolation: Once complete, cool the reaction mixture to room temperature. The product often precipitates out of solution. If not, reduce the solvent volume using a rotary evaporator to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethanol to remove any residual catalyst and unreacted malononitrile.
-
Drying: Dry the purified product in a vacuum oven to obtain the final α,β-unsaturated nitrile.
Protocol 2: Solvent-Free "Green" Synthesis
This environmentally friendly protocol avoids bulk organic solvents, often leading to shorter reaction times and simpler work-ups.[11][12][13]
-
Reactant Preparation: In a clean, dry mortar, combine this compound (1.0 eq.), malononitrile (1.0 eq.), and a solid basic catalyst like anhydrous potassium carbonate or ammonium acetate (0.2 eq.).[11][13]
-
Reaction Execution: Grind the solid mixture vigorously with a pestle at room temperature for 5-15 minutes. The friction and intimate mixing provide the energy to initiate the reaction. The mixture may become sticky or change color as the reaction proceeds.
-
Monitoring: The reaction can be monitored by periodically taking a small sample, dissolving it in a suitable solvent (e.g., acetone or ethyl acetate), and analyzing by TLC as described in Protocol 1.
-
Work-up & Isolation: After the reaction is complete (typically very rapid), add deionized water to the solid mixture. This step dissolves the catalyst and any water-soluble impurities.
-
Purification & Drying: Collect the solid product by vacuum filtration, wash it thoroughly with water, and dry it completely to obtain the crude product, which is often of high purity.[12] If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Summary of Reaction Parameters
| Parameter | Protocol 1: Conventional | Protocol 2: Solvent-Free | Rationale |
| Aldehyde:Methylene Ratio | 1.0 : 1.0-1.1 | 1.0 : 1.0 | A slight excess of the methylene compound in solution can drive the reaction to completion. In the solid state, a 1:1 ratio is efficient. |
| Catalyst | Piperidine (0.1 eq.) | K₂CO₃ or NH₄OAc (0.2 eq.) | Piperidine is a classic, effective liquid base. Solid bases are essential for the grinding method. |
| Solvent | Ethanol | None | Ethanol is a good solvent for the reactants. The solvent-free approach minimizes waste and environmental impact. |
| Temperature | Reflux (~78°C) | Room Temperature | Heating is required to provide activation energy in solution. Mechanical energy from grinding is sufficient in the solid phase. |
| Typical Reaction Time | 2-6 hours | 5-20 minutes | The high concentration of reactants in the solvent-free method dramatically increases the reaction rate. |
| Work-up | Cool, filter, wash with cold ethanol | Add water, filter, wash with water | The work-up is tailored to remove the specific solvent and catalyst used in each protocol. |
Experimental Workflow & Characterization
The overall process from setup to analysis follows a logical progression to ensure a high-quality final product.
Caption: Figure 2: General Experimental Workflow
Product Characterization:
Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.[11]
-
¹H NMR: Expect the disappearance of the characteristic aldehyde proton singlet (typically ~9-10 ppm) and the appearance of a new singlet for the vinyl proton (typically ~7-8 ppm). Signals corresponding to the oxazole methyl group, phenyl protons, and other structural features should be present and correctly integrated.
-
¹³C NMR: Look for the disappearance of the aldehyde carbonyl carbon and the appearance of new signals for the α- and β-carbons of the newly formed double bond.
-
FT-IR: Key signals include a strong C≡N stretch (around 2220 cm⁻¹) and a C=C alkene stretch (around 1600 cm⁻¹). The C=O stretch of the aldehyde will be absent.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the target compound.
Safety & Handling
-
Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
All procedures should be performed in a well-ventilated fume hood.
-
Piperidine is corrosive, flammable, and toxic. Avoid inhalation and skin contact.
-
Malononitrile is highly toxic if swallowed or in contact with skin. Handle with extreme care.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
- BenchChem. (n.d.). Application Notes and Protocols for Knoevenagel Condensation with 4-Bromophenylacetonitrile.
-
Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]
- Narayana, B., et al. (n.d.).
- Li, J-T., et al. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
- Warne, B., et al. (2017). A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. Physical Chemistry Chemical Physics.
- Taylor & Francis Online. (n.d.). Knoevenagel condensation – Knowledge and References.
- Girija, C.R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society.
- de Souza, R. O. M. A., et al. (2012). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Journal of the Brazilian Chemical Society.
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
- Pathak, S., & Shrivastava, V. (2019). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology.
- Beldar, A. G., et al. (2019). Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. International Journal of Trend in Scientific Research and Development.
-
Asfandyar, M. (2021). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. Retrieved from [Link]
-
All About Chemistry. (2021). Knoevenagel condensation. YouTube. Retrieved from [Link]
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- BenchChem. (n.d.). Application Notes and Protocols for Knoevenagel Condensation with 5-Chlorobenzo[d]oxazole-2-carbaldehyde.
- Kumar, R., et al. (2019). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences.
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The Oxazole Scaffold: A Versatile Platform for Fluorescent Probe Development Featuring 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde
Introduction: The Rise of Oxazole-Based Fluorophores
In the dynamic landscape of cellular imaging and drug development, the demand for sophisticated molecular tools is ever-present. Fluorescent probes, in particular, have emerged as indispensable assets for visualizing and quantifying biological processes with high specificity and sensitivity. While traditional fluorophores have laid a foundational groundwork, the scientific community is increasingly turning towards novel scaffolds that offer enhanced photophysical properties and greater synthetic versatility. Among these, the oxazole core, a five-membered heterocyclic motif, has garnered significant attention.[1] Oxazole derivatives are prized for their rigid, planar structure which often leads to favorable fluorescence quantum yields and environmental sensitivity, making them excellent candidates for developing responsive probes.[1]
This application note provides an in-depth technical guide on the use of a particularly promising building block, 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde , in the design and synthesis of novel fluorescent probes. We will explore the synthetic rationale, provide detailed experimental protocols, and discuss the potential applications of the resulting probes in various research contexts. The aldehyde functionality at the 5-position serves as a versatile chemical handle, allowing for the straightforward introduction of various recognition moieties to create probes for specific analytes and biological targets.
Core Principles of Probe Design with the Oxazole Scaffold
The development of a successful fluorescent probe hinges on the careful integration of a fluorophore, a recognition element (receptor), and a signaling mechanism. The 2-Methyl-4-phenyl-1,3-oxazole core serves as an excellent fluorophore foundation due to its inherent fluorescence and tunable electronic properties. The strategic placement of the aldehyde group allows for the facile implementation of various sensing mechanisms.
A prevalent and effective strategy for constructing fluorescent probes from this compound is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene group.[2] This approach is highly modular, enabling the creation of a diverse library of probes by simply varying the active methylene component, which can be tailored to recognize specific analytes. The resulting styryl-oxazole derivatives often exhibit intramolecular charge transfer (ICT) characteristics, a photophysical process that is highly sensitive to the local microenvironment and can be exploited for analyte sensing.
Synthesis of the Core Scaffold: this compound
A robust and efficient synthesis of the central building block is paramount. While several methods exist for the synthesis of substituted oxazoles, the Vilsmeier-Haack reaction presents a direct and effective route for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] Starting from the readily accessible 2-methyl-4-phenyloxazole, the Vilsmeier-Haack reaction can introduce the crucial aldehyde functionality at the electron-rich 5-position of the oxazole ring.
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is based on established procedures for the formylation of similar heterocyclic systems.
Materials:
-
2-Methyl-4-phenyloxazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF (3 equivalents) in anhydrous DCM to 0 °C. Add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.
-
Formylation Reaction: Dissolve 2-methyl-4-phenyloxazole (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure this compound.
Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of the Vilsmeier-Haack Reaction Workflow:
Caption: Workflow for the synthesis of the oxazole carbaldehyde.
Development of Fluorescent Probes via Knoevenagel Condensation
With the core scaffold in hand, the next step is to construct the fluorescent probes. The Knoevenagel condensation provides a straightforward and versatile method to append various recognition units to the oxazole fluorophore.[2] The choice of the active methylene compound is dictated by the target analyte. For instance, compounds with acidic protons can be used to create pH-sensitive probes, while those with metal-chelating moieties can be employed for ion sensing.
Protocol 2: General Procedure for the Synthesis of Styryl-Oxazole Fluorescent Probes
This protocol provides a general framework for the Knoevenagel condensation. The specific active methylene compound, base, and reaction conditions may need to be optimized for each specific probe.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 2-(pyridin-2-yl)acetonitrile) (1.1 equivalents)
-
Piperidine or another suitable base (catalytic amount)
-
Ethanol or another suitable solvent
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in ethanol.
-
Condensation: Add a catalytic amount of piperidine to the solution. Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by silica gel column chromatography using an appropriate solvent system.
Characterization: The resulting styryl-oxazole fluorescent probes should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and their photophysical properties (absorption and emission spectra, quantum yield, and Stokes shift) should be determined.
Diagram of the Knoevenagel Condensation for Probe Synthesis:
Caption: ICT-based pH sensing mechanism.
Data Presentation: Expected Photophysical Properties
The photophysical properties of the synthesized styryl-oxazole probes are crucial for their application. Below is a table summarizing the expected range of these properties based on literature for similar styryl-heterocycle dyes. Actual values will need to be determined experimentally.
| Property | Expected Range | Significance in Application |
| Absorption Max (λₐbs) | 350 - 450 nm | Determines the optimal excitation wavelength. |
| Emission Max (λₑₘ) | 450 - 600 nm | Defines the color of the fluorescence and is crucial for avoiding autofluorescence in biological samples. |
| Stokes Shift | 50 - 150 nm | A large Stokes shift is desirable to minimize self-quenching and simplify detection. |
| Quantum Yield (Φ) | 0.1 - 0.8 | A higher quantum yield indicates a brighter probe, leading to better sensitivity. |
| Molar Extinction Coeff. | > 20,000 M⁻¹cm⁻¹ | A high molar extinction coefficient allows for efficient light absorption and stronger fluorescence signals. |
Conclusion and Future Outlook
This compound is a highly promising and versatile building block for the development of novel fluorescent probes. Its straightforward synthesis via the Vilsmeier-Haack reaction and the ease of functionalization through the Knoevenagel condensation make it an attractive scaffold for creating a wide array of chemosensors. The resulting styryl-oxazole derivatives are expected to possess favorable photophysical properties, including high quantum yields and sensitivity to their microenvironment.
Future research in this area could focus on expanding the library of active methylene compounds to create probes for a broader range of analytes, including metal ions, reactive oxygen species, and specific biomolecules. Furthermore, the incorporation of targeting moieties could enable the development of organelle-specific probes for advanced cellular imaging applications. The principles and protocols outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to explore the exciting potential of this oxazole scaffold in their respective fields.
References
-
Collot, M., et al. (2020). Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes for Cell and Tissue Imaging. ACS Chemical Neuroscience, 11(8), 1135-1145. Available at: [Link]
-
Zhang, L., et al. (2020). Thiazole Orange Styryl Derivatives as Fluorescent Probes for G-Quadruplex DNA. ACS Applied Bio Materials, 3(5), 2643–2650. Available at: [Link]
-
ResearchGate. Knoevenagel condensation of aldehydes with active methylene compounds... Available at: [Link]
-
ResearchGate. Photophysical Properties of the Fluorescence Probes under Different Conditions. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
-
ResearchGate. Thiazole Orange Styryl Derivatives as Fluorescent Probes for G-Quadruplex DNA. Available at: [Link]
-
ResearchGate. Condensation reaction of substituted aromatic aldehydes and active methylene compounds. Available at: [Link]
-
Semantic Scholar. Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes for Cell and Tissue Imaging. Available at: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]
-
International Journal of Research in Pharmacy and Science. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
Bangladesh Journals Online. Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. Available at: [Link]
-
Organic Chemistry Portal. Substituted active methylene synthesis by condensation. Available at: [Link]
-
PubMed. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Available at: [Link]
-
PubMed. Design and Synthesis of two novel carbazole-based fluorescent probes and their application in detecting Hg2+. Available at: [Link]
-
Royal Society of Chemistry. Red-emitting fluorescent probes based on sulfur-substituted barbituric acid derivatives: synthesis, properties and biomedical applications. Available at: [Link]
-
National Center for Biotechnology Information. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Available at: [Link]
-
ResearchGate. Experimental and theoretical study on the photophysical properties of a pyrrolyl-isoxazole derivative. Available at: [Link]
-
Royal Society of Chemistry. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Available at: [Link]
-
National Center for Biotechnology Information. Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Available at: [Link]
-
ResearchGate. Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes. Available at: [Link]
-
Sci-Hub. Synthesis and Fluorescent Properties of 2‐Arylamino‐5‐(3‐Aryl‐1‐Phenyl‐Pyrazol‐4‐Yl)‐1,3,4‐Thiadiazoles. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of novel Schiff bases derived from 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde. Oxazole-containing compounds are a significant class of heterocycles known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of an imine (-C=N-) linkage through Schiff base formation offers a versatile strategy for the development of new chemical entities with potentially enhanced biological profiles.[2][3] This document provides a robust, two-stage protocol, beginning with the synthesis of the prerequisite aldehyde via the Vilsmeier-Haack reaction, followed by its condensation with various primary amines to yield the target Schiff bases. We delve into the mechanistic underpinnings of these reactions, offer detailed, step-by-step experimental procedures, and provide guidance on the characterization of the synthesized compounds using modern spectroscopic techniques.
Introduction: The Significance of Oxazole-Based Schiff Bases
The oxazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its biological activity. Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are themselves a class of compounds with a broad spectrum of therapeutic applications.[2][3] The azomethine group is crucial for their biological activity. The conjugation of an oxazole moiety with a Schiff base linker creates a hybrid molecule with the potential for synergistic or novel pharmacological effects. These compounds are of particular interest in drug discovery for the development of new antimicrobial and anticancer agents.[1][2]
This guide provides the necessary protocols to synthesize a library of Schiff bases starting from the versatile building block, this compound.
Part 1: Synthesis of this compound
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] In this protocol, we employ this reaction to introduce a formyl group at the C5 position of the 2-Methyl-4-phenyl-1,3-oxazole ring.
Reaction Mechanism: Vilsmeier-Haack Formylation
The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (e.g., N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich oxazole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during workup to yield the desired aldehyde.[5]
Caption: Vilsmeier-Haack formylation of 2-Methyl-4-phenyl-1,3-oxazole.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
2-Methyl-4-phenyl-1,3-oxazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-Methyl-4-phenyl-1,3-oxazole (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Following the addition of POCl₃, add N,N-dimethylformamide (3 equivalents) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure this compound.
Part 2: Synthesis of Schiff Bases
The synthesized this compound serves as the key precursor for the synthesis of a diverse library of Schiff bases through condensation with various primary amines.
Reaction Mechanism: Acid-Catalyzed Schiff Base Formation
The formation of a Schiff base is a reversible reaction that is typically catalyzed by a small amount of acid.[3] The reaction proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine is then protonated under acidic conditions, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable imine (Schiff base).
Caption: Acid-catalyzed formation of a Schiff base.
General Experimental Protocol: Schiff Base Synthesis
Materials:
-
This compound
-
Various primary amines (e.g., aniline, substituted anilines, aliphatic amines)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
To this solution, add the primary amine (1 equivalent).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol-water or chloroform-hexane) to obtain the pure Schiff base.[7]
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Amine Reactant | Reaction Time (h) | Recrystallization Solvent | Expected Product Appearance |
| Aniline | 3 | Ethanol | Pale yellow solid |
| 4-Chloroaniline | 3 | Ethanol/Water | Off-white solid |
| 4-Methoxyaniline | 2 | Methanol | Yellow crystalline solid |
| Benzylamine | 4 | Ethanol | White solid |
Part 3: Characterization of Synthesized Schiff Bases
The structures of the newly synthesized Schiff bases can be confirmed using a combination of spectroscopic techniques.
Spectroscopic Data
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The most characteristic absorption band for a Schiff base is the C=N (imine) stretching vibration, which typically appears in the range of 1600-1650 cm⁻¹.[8]
-
The disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) provides further evidence of product formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm.[9][10] The signals corresponding to the aromatic and other protons of the oxazole and amine moieties will also be present.
-
¹³C NMR: The carbon of the azomethine group (C=N) will show a characteristic signal in the range of δ 150-165 ppm.[9][10][11]
Mass Spectrometry (MS):
-
Mass spectrometry will be used to confirm the molecular weight of the synthesized Schiff bases. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound.
Table 2: Expected Spectroscopic Data for a Representative Schiff Base (from Aniline)
| Technique | Characteristic Signal | Expected Chemical Shift / Wavenumber |
| FTIR | C=N stretch | ~1630 cm⁻¹ |
| ¹H NMR | -CH=N- proton (singlet) | ~8.5 ppm |
| ¹³C NMR | -C=N- carbon | ~160 ppm |
| MS | Molecular Ion (M⁺) | Calculated M.W. |
Applications and Future Perspectives
The synthesized oxazole-based Schiff bases are promising candidates for various biological evaluations. Their structural diversity, achieved by varying the primary amine component, allows for the tuning of their physicochemical and pharmacological properties.
-
Antimicrobial Screening: These compounds can be screened for their antibacterial and antifungal activities against a panel of pathogenic microorganisms.[2]
-
Anticancer Activity: The antiproliferative effects of these Schiff bases can be evaluated against various cancer cell lines.
-
Coordination Chemistry: The imine nitrogen and the oxazole ring system can act as coordination sites for metal ions, leading to the formation of novel metal complexes with potential catalytic or medicinal applications.
References
-
Nada Rasheed, et al. (2019). What are solvents used in recrystallization of Schiff base? ResearchGate. Available at: [Link]
-
Schiff's bases of various hetero aromatic aldehydes. a. ResearchGate. Available at: [Link]
-
Li, et al. (2023). Solvent recrystallization route to rapid synthesis of Schiff base polymers. DOI. Available at: [Link]
-
Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. PMC. Available at: [Link]
-
A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. MDPI. Available at: [Link]
-
Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal. Available at: [Link]
-
Green Synthesis of Schiff Bases by Using Natural Acid Catalysts. IJRASET. Available at: [Link]
-
Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
a brief review on antimicrobial activity of oxazole derivatives. iajps. Available at: [Link]
-
Natural Acid Catalyzed Synthesis of Schiff under Solvent-Free Condition: As a Green Approach. Semantic Scholar. Available at: [Link]
-
Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. MDPI. Available at: [Link]
-
Synthesis and Spectroscopic Characterization of a New Series of Benzo[E][7][12]Oxazepine Compounds from Schiff Bases. ResearchGate. Available at: [Link]
-
Synthesis of Schiff Bases from Substitute Aromatic Aldehydes and 2-(4-aminophenyl)acetonitrile Catalysed by 3,5-difluoroarylboronic Acid. ResearchGate. Available at: [Link]
-
An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. ResearchGate. Available at: [Link]
-
Antimicrobial activity of Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives: An in vitro evaluation. ResearchGate. Available at: [Link]
-
I'm working on schiff base complexes - kindly suggest me a better solvent or method to recrystallize a Ni complex? ResearchGate. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]
-
Synthesis of 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes, 10 a–f. ResearchGate. Available at: [Link]
-
1 H NMR chemical shift data d/ppm (J/Hz) for imines and their Pt complexes. ResearchGate. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. Available at: [Link]
-
Preparation of 2-aryl-5-methyl-1,3-oxazole-4-cabaldehydes 68(a–f). ResearchGate. Available at: [Link]
-
VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. Available at: [Link]
-
Synthesis and Antibacterial Activity of Some Novel Schiff S-Bases Compounds Containing Oxadiazole Ring. Digital Repository. Available at: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Synthesis and Biological Evaluation of Schiff Base Metal Complexes of Cu(II),Co(II) and Ni(II) using (DFMPM) and L-Alanine. IJASRM. Available at: [Link]
-
Spectral study of Cu(II), Co(II) and Zn(II) metal ion complexes of Schiff Base. Jetir.Org. Available at: [Link]
-
Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]
-
FTIR spectrum of compound 1. ResearchGate. Available at: [Link]
-
FT-IR stretching frequency of Schiff base and its metal complexes in cm -1. ResearchGate. Available at: [Link]
-
Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Approximate 1H and 13C NMR Shifts. Scribd. Available at: [Link]
-
2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. ResearchGate. Available at: [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH. Available at: [Link]
-
Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. PubMed. Available at: [Link]
Sources
- 1. iajps.com [iajps.com]
- 2. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
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- 12. Redirecting [linkinghub.elsevier.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde
Welcome to the technical support guide for the synthesis of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable heterocyclic building block. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most established and frequently employed route involves a two-step process:
-
Robinson-Gabriel Synthesis: Formation of the 2-methyl-4-phenyl-1,3-oxazole core via the cyclodehydration of an α-acylamino ketone precursor.[1][2]
-
Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group at the C5 position of the oxazole ring using a formylating agent.[3][4]
This sequence is favored for its use of readily available starting materials and its generally reliable outcomes when optimized.
Caption: Overall synthetic workflow.
Troubleshooting Guide: Robinson-Gabriel Oxazole Synthesis
This section addresses issues encountered during the formation of the 2-methyl-4-phenyl-1,3-oxazole intermediate. The key transformation is the acid-catalyzed cyclodehydration of 2-(acetylamino)-1-phenylethan-1-one.
Q2: My yield of 2-methyl-4-phenyl-1,3-oxazole is low or non-existent. What are the likely causes?
Low yields in this step typically trace back to two main areas: the quality of the α-acylamino ketone precursor or inefficient cyclodehydration conditions.
-
Precursor Purity: Ensure the starting material, 2-(acetylamino)-1-phenylethan-1-one, is pure and dry. Impurities from its synthesis (e.g., unreacted α-bromoacetophenone) can lead to significant side reactions under strong acid conditions.
-
Dehydration Agent: The choice and handling of the dehydrating agent are critical. The reaction involves the removal of two molecules of water, and incomplete dehydration is a common failure point.
-
Reaction Temperature: Excessive heat can cause degradation of the starting material and product, leading to charring and a complex mixture of byproducts.
Q3: How do I select the optimal dehydrating agent for the Robinson-Gabriel cyclodehydration?
The choice of dehydrating agent is a trade-off between reactivity and handling. Stronger agents may improve yields but can also promote side reactions if not controlled carefully.[5][6]
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Conc. Sulfuric Acid (H₂SO₄) | Neat or in a solvent, 80-120 °C | Inexpensive, readily available. | Highly corrosive, can cause charring/sulfonation, harsh workup.[2] |
| Phosphorus Pentoxide (P₂O₅) | In an inert solvent (e.g., toluene), reflux | Very powerful dehydrating agent. | Can be difficult to handle (hygroscopic solid), may require higher temperatures. |
| Phosphorus Oxychloride (POCl₃) | Neat or in pyridine/DMF, 0 °C to reflux | Highly effective, often gives cleaner reactions and higher yields.[6] | Corrosive, reacts violently with water, requires careful quenching. |
| Trifluoroacetic Anhydride (TFAA) | In CH₂Cl₂ with a base (e.g., pyridine) | Milder conditions, good for sensitive substrates. | Expensive, requires anhydrous conditions. |
Scientist's Insight: For this specific substrate, phosphorus oxychloride (POCl₃) often provides the best balance of reactivity and yield. It acts as both a cyclizing and dehydrating agent. Starting the reaction at a lower temperature (0-10 °C) and allowing it to slowly warm can help control the initial exotherm and minimize degradation.
Troubleshooting Guide: Vilsmeier-Haack Formylation
This section focuses on the electrophilic formylation of the 2-methyl-4-phenyl-1,3-oxazole ring to install the C5-carbaldehyde.
Q4: The Vilsmeier-Haack formylation has failed. My starting material is unreacted. What went wrong?
This is a frequent issue and almost always points to problems with the Vilsmeier reagent itself or insufficient activation of the substrate.
-
Vilsmeier Reagent Integrity: The Vilsmeier reagent (chlorodimethyliminium chloride) is generated in situ from POCl₃ and DMF and is highly sensitive to moisture.[7]
-
Solvent/Reagent Quality: Ensure both POCl₃ and DMF are anhydrous. Use freshly opened bottles or properly stored reagents.
-
Order of Addition: The correct procedure is to add POCl₃ slowly to ice-cold DMF. This is an exothermic reaction. A reverse addition can lead to uncontrolled side reactions.
-
-
Reaction Temperature: The reaction typically requires heating. If the reaction is run at too low a temperature, the electrophilic substitution will not proceed. A common range is 60-90 °C.[8]
-
Work-up Procedure: The initial product of the Vilsmeier reaction is an iminium salt intermediate. This must be hydrolyzed to the final aldehyde during the aqueous work-up. Ensure the reaction mixture is quenched into a sufficient volume of ice-cold water or a basic solution (e.g., sodium acetate buffer) and stirred vigorously until the hydrolysis is complete.
Caption: Decision tree for troubleshooting the Vilsmeier-Haack reaction.
Q5: I obtained a product, but NMR analysis shows a mixture of isomers. How can I ensure C5-formylation?
While electrophilic substitution on the oxazole ring can occur at C4 or C5, the Vilsmeier-Haack reaction on a 4-phenyl substituted oxazole strongly favors formylation at the C5 position.[5] This regioselectivity is driven by:
-
Steric Hindrance: The bulky phenyl group at C4 sterically shields this position from attack by the Vilsmeier reagent.
-
Electronic Effects: The methyl group at C2 is electron-donating, activating the ring, but the primary directing influence for this reaction is steric.
If you are observing a mixture, consider the possibility of an alternative reaction pathway or misinterpretation of the spectra. The most definitive confirmation is 2D NMR spectroscopy (NOESY), which would show a spatial correlation between the aldehyde proton and the ortho-protons of the C4-phenyl group.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-4-phenyl-1,3-oxazole
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(acetylamino)-1-phenylethan-1-one (1.0 eq).
-
Under an inert atmosphere (N₂ or Ar), add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) dropwise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure oxazole.
Protocol 2: Vilsmeier-Haack Formylation
-
In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF, 5.0-10.0 eq) and cool to 0 °C in an ice bath.
-
Add POCl₃ (1.5-2.0 eq) dropwise to the cold DMF with stirring. Maintain the temperature below 10 °C.
-
After the addition, stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Add a solution of 2-methyl-4-phenyl-1,3-oxazole (1.0 eq) in a minimal amount of anhydrous DMF to the reagent mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-8 hours. Monitor the consumption of the starting material by TLC.
-
Cool the mixture to room temperature and pour it into a beaker containing a vigorously stirred mixture of crushed ice and a saturated solution of sodium acetate.
-
Stir for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium salt. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water.
-
If necessary, purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography to yield this compound.[9]
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Wikipedia. Robinson–Gabriel synthesis. [Link]
-
SynArchive. Robinson-Gabriel Synthesis. [Link]
-
D-Scholarship@Pitt. The Synthesis of Oxazole-containing Natural Products. [Link]
-
ACS Publications. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
PubMed. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde
Welcome to the dedicated technical support guide for the purification of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. This guide provides in-depth, field-proven insights and troubleshooting strategies presented in a direct question-and-answer format.
Pre-Purification Analysis: What to Know Before You Start
Before attempting any purification, a preliminary analysis of your crude product is essential. This initial assessment informs the selection of the most effective purification strategy and helps anticipate potential challenges.
Q: What are the most likely impurities in my crude this compound?
A: The impurity profile is heavily dependent on the synthetic route. Assuming a common synthesis method like the Vilsmeier-Haack formylation of 2-methyl-4-phenyl-1,3-oxazole, you can expect several classes of impurities:
-
Unreacted Starting Materials: Residual 2-methyl-4-phenyl-1,3-oxazole.
-
Reagent-Derived Impurities: Byproducts from the Vilsmeier reagent (e.g., residual N,N-dimethylformamide (DMF)).[1]
-
Side-Reaction Products: Diformylation or other electrophilic substitution products, depending on the reaction conditions.[1]
-
Degradation Products: The most common degradation product is the corresponding carboxylic acid (2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid), formed by air oxidation of the aldehyde group.[2][3] Aldol condensation products may also be present if the reaction or workup conditions are basic.[2]
Q: What initial analytical technique should I use on my crude product?
A: Thin-Layer Chromatography (TLC) is the most practical first step. It provides a quick snapshot of the complexity of your crude mixture.
-
Actionable Insight: Run TLC plates in several solvent systems of varying polarity (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). This helps in developing an effective solvent system for column chromatography and provides a visual reference for tracking your target compound. A good target Rf for column chromatography is ~0.3.[4]
Troubleshooting Guide: Column Chromatography
Column chromatography is the most common method for purifying this compound.[5] However, the aldehyde functional group and the oxazole nitrogen can introduce specific challenges.
Q: My compound is streaking or not moving from the baseline on the silica gel column. What's happening?
A: This is a classic sign of strong interaction with the stationary phase. The oxazole nitrogen is weakly basic and can interact with the acidic silanol groups on the surface of silica gel, leading to poor elution and band tailing.[6]
-
Causality: The Lewis basicity of the nitrogen atom leads to strong adsorption on the acidic silica surface.
-
Solution 1 (Modifier Addition): Deactivate the silica gel by adding a small amount of a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (Et3N) in your solvent system.[4][6] This neutralizes the acidic sites, allowing for smooth elution.
-
Solution 2 (Alternative Stationary Phase): If streaking persists, switch to a less acidic stationary phase like neutral alumina.[4][6]
Q: I'm observing a new, less polar spot on my TLC after running the column. What is it?
A: If you are using an alcohol (e.g., methanol, ethanol) in your eluent, you may be forming an acetal or hemiacetal.[4]
-
Causality: Silica gel can act as a mild Lewis acid, catalyzing the reaction between your aldehyde and the alcohol in the eluent.[4] This is a significant risk for aldehydes.
-
Solution: Avoid using alcohol-based solvents in your primary eluent system if possible. Opt for systems like Hexane/Ethyl Acetate, Toluene/Ethyl Acetate, or Dichloromethane/Acetone. If a polar modifier is absolutely necessary, use it sparingly and consider that acetal formation is a possibility.
Q: My recovery from the column is very low, and I suspect the compound is decomposing. How can I confirm and prevent this?
A: Aldehydes can be sensitive to the acidic environment of silica gel.[4]
-
Diagnostic Test: Spot your crude material on a silica TLC plate. Let it sit on the benchtop for an hour, then elute it. If you see new spots or significant streaking that wasn't present initially, your compound is likely unstable on silica.[6]
-
Solution 1 (Deactivation): Use a deactivated stationary phase. This can be achieved by adding triethylamine to the eluent as described above or by using a pre-treated silica gel.
-
Solution 2 (Rapid Purification): Perform flash chromatography instead of traditional gravity chromatography. Minimizing the residence time of the compound on the column reduces the opportunity for degradation.
Workflow for Troubleshooting Column Chromatography
Caption: Troubleshooting Decision Tree for Column Chromatography.
Troubleshooting Guide: Recrystallization
Recrystallization can be a highly effective and scalable method for obtaining crystalline, high-purity material.
Q: My compound "oils out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This is often due to the solution being too supersaturated or cooling too quickly.[6]
-
Solution 1 (Adjust Solvent): Add a small amount of hot solvent back into the mixture to dissolve the oil, then allow it to cool much more slowly. An insulated bath or leaving it to cool overnight is effective.[6]
-
Solution 2 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[6]
-
Solution 3 (Seeding): If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.[6]
Q: I have very low recovery after recrystallization. How can I improve my yield?
A: This typically means either too much solvent was used or the compound has significant solubility in the cold solvent.[6]
-
Solution 1 (Minimize Solvent): Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Work in small solvent additions.[6]
-
Solution 2 (Solvent System): A single solvent may not be ideal. A two-solvent system (one in which the compound is soluble, and one in which it is insoluble) can be more effective. Dissolve the compound in a minimal amount of the "good" hot solvent, then slowly add the "bad" solvent until the solution becomes faintly cloudy (the cloud point). Add a drop of the "good" solvent to clarify and then allow to cool.
-
Solution 3 (Mother Liquor): After filtering your crystals, you can reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. This second crop may require a separate recrystallization to achieve high purity.[6]
Recommended Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Properties & Considerations |
| Ethanol/Water | ~78-100 | Excellent two-solvent system. The compound is likely soluble in hot ethanol and less soluble in water. |
| Toluene | 111 | Good for aromatic compounds. Less polar than other options. |
| Ethyl Acetate/Hexane | ~69-77 | A versatile two-solvent system for compounds of intermediate polarity. |
| Isopropanol | 82 | A good single-solvent option to try; less volatile than ethanol. |
Frequently Asked Questions (FAQs)
Q1: Can I use a chemical method to purify my aldehyde?
A1: Yes, a highly effective method for purifying aldehydes is through the formation of a sodium bisulfite adduct.[3][7][8] The aldehyde reacts with sodium bisulfite to form a water-soluble solid adduct. This allows you to wash away non-aldehyde impurities with an organic solvent. The aldehyde can then be regenerated by adding a mild base (like NaHCO3) to the aqueous layer and extracting the pure aldehyde.[3][8] This method is excellent for removing stubborn impurities but requires an aqueous workup.
Q2: How should I store the purified this compound?
A2: Aldehydes are susceptible to air oxidation, which converts them to the corresponding carboxylic acid.[3][7] For long-term storage, it is best to keep the purified solid under an inert atmosphere (Nitrogen or Argon) in a cool, dark place.
Q3: The synthesis was a Vilsmeier-Haack reaction. Are there specific purification concerns?
A3: Yes. The Vilsmeier-Haack reaction uses a reagent formed from POCl3 and DMF.[9][10] The reaction is typically quenched with an aqueous base. A thorough aqueous workup before any chromatography or recrystallization is crucial to remove phosphorus byproducts and excess DMF. Failure to do so will complicate the purification significantly.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel (~2-3 times the mass of your crude product) by dissolving it in a suitable solvent (e.g., dichloromethane), adding the silica, and evaporating the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Column Packing: Dry-pack the column with silica gel. Add the prepared slurry carefully to the top of the column, creating a uniform band. Gently tap the column to settle the packing.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane/Ethyl Acetate). Gradually increase the polarity of the eluent based on TLC analysis. The addition of 0.5% triethylamine to the eluent is recommended to prevent streaking.[4][6]
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude aldehyde in an Erlenmeyer flask. Add the minimum volume of hot ethanol dropwise while swirling until the solid is just dissolved.[6]
-
Induce Cloud Point: Slowly add warm water dropwise to the hot solution until it becomes persistently turbid.
-
Clarification: Add one or two drops of hot ethanol to make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
References
-
BenchChem. Overcoming challenges in the purification of heterocyclic compounds.
-
BenchChem. Catalyst selection and optimization for 3-Chloro-1,2-oxazole synthesis.
-
ResearchGate. Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f.
-
SIELC Technologies. Separation of Oxazole on Newcrom R1 HPLC column.
-
ResearchGate. What is the best solvent for purifying aldehyde in a column chromatography?
-
LookChem. General procedures for the purification of Aldehydes.
-
ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?
-
ResearchGate. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
PubMed. Oxazole Synthesis With Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent.
-
ChemicalBook. 4-METHYL-2-PHENYL-1,3-OXAZOLE-5-CARBOXYLIC ACID synthesis.
-
Reddit. Purifying aldehydes? : r/chemistry.
-
National Institutes of Health (NIH). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
-
MDPI. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.
-
ResearchGate. Preparation of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐cabaldehydes 68(a–f).
-
ChemicalBook. 2-PHENYL-1,3-OXAZOLE-5-CARBALDEHYDE synthesis.
-
National Institutes of Health (NIH). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives.
-
Oriental Journal of Chemistry. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction.
-
National Institutes of Health (NIH). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
-
Wikipedia. Vilsmeier–Haack reaction.
-
Chemistry Steps. Vilsmeier-Haack Reaction.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde
Welcome to the technical support center for the synthesis of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental procedures to help you navigate the challenges of this synthesis, particularly in managing and avoiding common side reactions.
The synthesis of this compound is a multi-step process that typically involves the initial formation of the 2-Methyl-4-phenyl-1,3-oxazole core, followed by a formylation reaction, most commonly the Vilsmeier-Haack reaction, to introduce the aldehyde group at the C5 position. Each of these stages presents unique challenges and potential for the formation of unwanted byproducts. This guide will address these issues in a practical, question-and-answer format.
Part 1: Troubleshooting the Synthesis of the 2-Methyl-4-phenyl-1,3-oxazole Core
The initial synthesis of the oxazole ring is a critical step that dictates the purity of the starting material for the subsequent formylation. Common methods for constructing this 2,4-disubstituted oxazole include the Robinson-Gabriel synthesis and the Bredereck synthesis.
Frequently Asked Questions & Troubleshooting
Question 1: I am attempting the Robinson-Gabriel synthesis of 2-Methyl-4-phenyl-1,3-oxazole from the corresponding 2-acetamido-1-phenylethan-1-one, but I am observing a low yield and a complex mixture of products. What are the likely side reactions?
Answer: The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone using a dehydrating agent, typically a strong acid like sulfuric acid or polyphosphoric acid.[1][2] While effective, the harsh acidic conditions can lead to several side reactions:
-
Incomplete Cyclization: The reaction may not go to completion, leaving unreacted starting material. This is often due to insufficient heating or reaction time.
-
Charring and Decomposition: The use of strong acids at elevated temperatures can lead to the decomposition of the starting material and product, resulting in a dark, tarry reaction mixture.
-
Side Reactions of the Ketone: The ketone functionality can undergo acid-catalyzed self-condensation reactions, such as an aldol condensation, leading to polymeric byproducts.
-
Hydrolysis of the Amide: The amide bond can be susceptible to hydrolysis under strong acidic conditions, especially in the presence of water, leading to the formation of 2-amino-1-phenylethan-1-one and acetic acid.
Troubleshooting Steps:
-
Optimize the Dehydrating Agent: Consider using a milder dehydrating agent. While sulfuric acid is common, phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride can sometimes provide better results with cleaner reactions.[1]
-
Control the Temperature: Carefully control the reaction temperature. A gradual increase in temperature can help to minimize charring.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis of the starting material.
-
Purification: The crude product will likely require purification by column chromatography to separate the desired oxazole from starting material and byproducts.
Question 2: I am using the Bredereck synthesis with an α-haloketone and acetamide to form the oxazole ring, but my reaction is sluggish and gives multiple spots on TLC. What could be the issue?
Answer: The Bredereck synthesis is a versatile method for preparing substituted oxazoles.[3] However, several factors can influence its success:
-
Reactivity of the α-Haloketone: The reactivity of the halide is crucial (I > Br > Cl). If you are using an α-chloroketone, the reaction may be slow.
-
Amide Concentration: The concentration of the amide (in this case, acetamide) is important. Using a large excess can help drive the reaction to completion.
-
Side Reactions of the α-Haloketone: α-Haloketones are susceptible to self-condensation and polymerization, especially in the presence of a base or at high temperatures.
-
Formation of an Amidine: Acetamide can react with itself or other species to form an amidine, which can lead to different heterocyclic byproducts.
Troubleshooting Steps:
-
Choice of Halide: If possible, use the α-bromoketone (2-bromo-1-phenylethan-1-one) for higher reactivity.
-
Solvent and Temperature: High-boiling, polar aprotic solvents like DMF or dioxane are often used to ensure the reactants are fully dissolved and to allow for sufficient heating.[3]
-
Excess Amide: Use a significant excess of acetamide to favor the desired reaction pathway.
-
Work-up Procedure: A careful aqueous work-up is necessary to remove excess acetamide and any inorganic salts before purification.
Part 2: Troubleshooting the Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] In the case of 2-Methyl-4-phenyl-1,3-oxazole, the electron-donating nature of the oxazole ring directs the formylation to the C5 position. However, this reaction is not without its potential pitfalls.
Frequently Asked Questions & Troubleshooting
Question 3: My Vilsmeier-Haack formylation of 2-Methyl-4-phenyl-1,3-oxazole is giving me a very low yield of the desired aldehyde. What are the possible reasons?
Answer: A low yield in a Vilsmeier-Haack reaction can be attributed to several factors:
-
Incomplete Formation of the Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of a substituted amide (like DMF) and an acid chloride (like POCl₃).[5] This reaction is moisture-sensitive. Any water present will consume the POCl₃, preventing the formation of the active electrophile.
-
Insufficient Activation of the Oxazole Ring: While the oxazole ring is considered electron-rich, its reactivity is lower than that of pyrrole or furan.[6] If the reaction conditions are too mild (e.g., low temperature), the electrophilic substitution may not proceed efficiently.
-
Protonation of the Oxazole: Oxazoles are weakly basic and can be protonated by the acidic byproducts of the reaction.[7] The resulting oxazolium cation is deactivated towards electrophilic attack.
-
Degradation of the Product: The aldehyde product can be unstable under the reaction conditions, especially during a prolonged or high-temperature work-up.
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: The reaction often requires heating. A typical temperature range is 60-80 °C.[6] You may need to optimize the temperature for your specific setup.
-
Stoichiometry of Reagents: Use a slight excess of both DMF and POCl₃ (e.g., 1.2-1.5 equivalents each) to ensure complete formation of the Vilsmeier reagent and to drive the reaction to completion.
-
Careful Work-up: The work-up typically involves pouring the reaction mixture onto ice and then neutralizing with a base (e.g., sodium hydroxide or sodium carbonate). This should be done carefully to avoid excessive heat generation, which could degrade the product.
Question 4: I am observing a significant amount of a dark, insoluble material in my Vilsmeier-Haack reaction. What is this and how can I avoid it?
Answer: The formation of dark, often polymeric, material is a common issue in Vilsmeier-Haack reactions, particularly with sensitive substrates. The likely cause is the decomposition of the starting material or product under the strongly acidic and dehydrating conditions of the reaction.
-
Mechanism of Decomposition: The highly acidic environment generated during the formation of the Vilsmeier reagent and the subsequent electrophilic substitution can lead to ring-opening of the oxazole. The resulting reactive intermediates can then polymerize.[1]
Troubleshooting Steps:
-
Temperature Control: Avoid excessive temperatures. While heating is often necessary, runaway reactions can lead to rapid decomposition.
-
Order of Addition: Adding the POCl₃ slowly to a solution of the oxazole in DMF at a low temperature (e.g., 0 °C) before gradually warming to the reaction temperature can help to control the initial exothermic reaction and minimize decomposition.
-
Reaction Time: Monitor the reaction by TLC and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to the harsh conditions.
Question 5: My NMR spectrum of the crude product shows signals that I cannot attribute to the desired this compound. What are the possible side products?
Answer: Besides the unreacted starting material, several side products can be formed during the Vilsmeier-Haack formylation of your oxazole:
-
Di-formylated Product: Although less common for oxazoles compared to more activated systems like pyrroles, there is a possibility of di-formylation, particularly if a large excess of the Vilsmeier reagent is used or if the reaction is run for an extended period. The second formyl group would likely add to the phenyl ring.
-
Ring-Opened Products: Under the acidic conditions, the oxazole ring can be cleaved. The resulting isonitrile intermediate can be hydrolyzed during workup to form various acyclic compounds, which can be difficult to characterize.[8]
-
Products from Reaction with the Solvent: If solvents other than DMF are used, they might react with the Vilsmeier reagent or the reaction intermediates.
Troubleshooting and Characterization:
-
Purification: Careful column chromatography is essential to isolate the desired product. A gradient elution with a hexane/ethyl acetate solvent system is often effective.
-
Spectroscopic Analysis: In addition to ¹H NMR, obtaining a ¹³C NMR and a mass spectrum of the purified product is crucial for unambiguous structure confirmation. The aldehyde proton should appear as a singlet around 9-10 ppm in the ¹H NMR spectrum, and the aldehyde carbon should be visible around 180-190 ppm in the ¹³C NMR spectrum.
-
Alternative Formylation Methods: If the Vilsmeier-Haack reaction consistently gives poor results, consider alternative formylation methods. For example, lithiation of the oxazole at the C5 position followed by quenching with DMF is a potential alternative, although this requires careful control of anhydrous and low-temperature conditions. Another option is the use of other formylating agents such as trifluoroacetic anhydride with DMF, which can be milder for some substrates.[9]
Experimental Protocols & Data
Protocol 1: Synthesis of 2-Methyl-4-phenyl-1,3-oxazole (via Bredereck approach)
A generalized protocol adapted from established methods:[3]
-
In a round-bottom flask equipped with a reflux condenser, combine 2-bromo-1-phenylethan-1-one (1.0 eq), acetamide (3.0-5.0 eq), and a high-boiling solvent such as dioxane or DMF.
-
Heat the reaction mixture to 100-120 °C and monitor the progress by TLC.
-
Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Vilsmeier-Haack Formylation of 2-Methyl-4-phenyl-1,3-oxazole
A generalized protocol based on standard Vilsmeier-Haack procedures:[10][11]
-
To a stirred solution of 2-Methyl-4-phenyl-1,3-oxazole (1.0 eq) in anhydrous DMF (used as both solvent and reagent) at 0 °C under an inert atmosphere, add phosphorus oxychloride (1.2-1.5 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a cold aqueous solution of sodium hydroxide or sodium carbonate to a pH of 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition A | Condition B | Condition C |
| Vilsmeier Reagent | POCl₃/DMF | (CF₃SO₂)₂O/DMF | SOCl₂/DMF |
| Temperature | 60-80 °C | Room Temperature | 50-70 °C |
| Typical Yield | Good to Excellent | Variable | Moderate to Good |
| Substrate Scope | Broad (electron-rich) | Broader (less activated) | Broad |
| Notes | Most common, cost-effective | Milder, good for sensitive substrates | Alternative to POCl₃ |
A comparative table of common Vilsmeier-Haack reagents.
Visualizing the Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key chemical transformations.
Caption: Vilsmeier-Haack mechanism overview.
References
- Joshi, S. D., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 12(4-S), 225-245.
-
Wikipedia. (2023). Oxazole. Retrieved from [Link]
-
Pharmaguideline. (2020). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
- Gagnon, D., et al. (2018). Use of XtalFluor-E as an Alternative to POCl3 in the Vilsmeier-Haack Formylation of C-2-Glycals. The Journal of Organic Chemistry, 83(15), 8731–8738.
-
The Hive Chemistry Discourse. (2004). Vilsmeier without POCl3. Retrieved from [Link]
-
Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from [Link]
- Siddiqui, Z. N., & Khan, S. A. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3614-3628.
- Kelly, T. R., & Jean, F. (1985). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. The Journal of Organic Chemistry, 50(19), 3679–3684.
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
- Anitha, M., & Vasantha, B. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Recent Technology and Engineering, 8(4), 4380-4384.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Smiatacz, Z., & Paszkiewicz, E. (2007). The Oxolane Ring Opening Of Some Muramic Acid Derivatives Under Acidic Conditions. Polish Journal of Chemistry, 81(11), 1939-1947.
- Neochoritis, C. G., et al. (2011). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters, 52(40), 5143-5146.
- Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(substituted amino)acrylaldehydes and their subsequent reactions. Chemistry of Heterocyclic Compounds, 49(7), 1034-1041.
-
ResearchGate. (n.d.). Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. Retrieved from [Link]
-
Wikipedia. (2023). Vilsmeier reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. Retrieved from [Link]
- Wang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1643.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
- Kumar, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27393.
- Rajanna, K. C., et al. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Organic Chemistry, 1(4), 215-222.
- Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review.
- Głowacka, I. E., et al. (2018). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 23(11), 2999.
- Sharma, H., et al. (2024). 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. Journal of Chemical Health Risks, 14(4), 539-550.
-
Joshi, S. D., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved from [Link]
- Wróbel, Z., & Kwast, A. (2016).
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Oxazole - Wikipedia [en.wikipedia.org]
- 8. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vilsmeier without POCl3 , Hive Chemistry Discourse [chemistry.mdma.ch]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde
Welcome to the technical support center for the synthesis and optimization of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important synthetic intermediate. Our goal is to equip you with the necessary knowledge to navigate the common challenges encountered during its preparation and to confidently optimize your reaction conditions.
Introduction to the Synthesis
The synthesis of this compound is typically approached in a two-step sequence. First, the core oxazole ring is constructed, followed by the introduction of the formyl group at the C5 position.
-
Step 1: Synthesis of the Oxazole Core (2-Methyl-4-phenyl-1,3-oxazole). A common and effective method for this is the Robinson-Gabriel synthesis , which involves the cyclodehydration of a 2-acylamino ketone.[1][2]
-
Step 2: Formylation of the Oxazole Core. The introduction of the carbaldehyde group at the 5-position is typically achieved through an electrophilic aromatic substitution, most commonly the Vilsmeier-Haack reaction .[3][4] This reaction utilizes a Vilsmeier reagent, generated in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and a dehydrating agent (like phosphorus oxychloride, POCl₃).
This guide will address potential issues and optimization strategies for both of these critical steps.
Troubleshooting and FAQs
Here, we address specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Part 1: Synthesis of 2-Methyl-4-phenyl-1,3-oxazole (Precursor)
Q1: My Robinson-Gabriel synthesis of 2-methyl-4-phenyl-1,3-oxazole is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Robinson-Gabriel synthesis are a frequent challenge. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The cyclodehydration step may not be proceeding to completion.
-
Troubleshooting:
-
Choice of Dehydrating Agent: While strong mineral acids like sulfuric acid are traditional dehydrating agents, they can sometimes lead to charring and side reactions. Consider using polyphosphoric acid (PPA), which often gives cleaner reactions and improved yields.
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-acylamino ketone is consumed. For some substrates, a higher temperature may be required to drive the dehydration.
-
-
-
Side Reactions: The starting materials or intermediates can undergo alternative reaction pathways.
-
Troubleshooting:
-
Purity of Starting Materials: Ensure your 2-acylamino ketone precursor is pure. Impurities can interfere with the cyclization.
-
Anhydrous Conditions: The presence of water can hinder the dehydration process. Ensure you are using anhydrous solvents and reagents.
-
-
-
Product Degradation: The oxazole ring, while aromatic, can be sensitive to harsh acidic conditions, especially at elevated temperatures over prolonged periods.
-
Troubleshooting:
-
Controlled Heating: Avoid excessive heating. Use an oil bath with a temperature controller to maintain a consistent and optimal temperature.
-
Work-up Procedure: Once the reaction is complete, quench the reaction by pouring it onto ice water and neutralizing it with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to prevent prolonged exposure to strong acid.
-
-
Table 1: Comparison of Dehydrating Agents in Robinson-Gabriel Synthesis
| Dehydrating Agent | Typical Conditions | Advantages | Potential Disadvantages |
| Concentrated H₂SO₄ | Heat (e.g., 100 °C) | Inexpensive, readily available | Can cause charring, side reactions, and product degradation. |
| Phosphorus Pentoxide (P₂O₅) | Reflux in an inert solvent | Powerful dehydrating agent | Can be difficult to handle, heterogeneous reaction. |
| Phosphorus Oxychloride (POCl₃) | Reflux in pyridine or other base | Effective for many substrates | Can lead to chlorinated byproducts. |
| Polyphosphoric Acid (PPA) | Heat (e.g., 100-150 °C) | Often gives cleaner reactions and higher yields | Viscous and can be difficult to stir; work-up can be challenging. |
| Trifluoroacetic Anhydride (TFAA) | Room temperature or mild heating | Mild conditions, high yields for some substrates | More expensive. |
Q2: I am having difficulty purifying the 2-methyl-4-phenyl-1,3-oxazole precursor. What are some effective purification strategies?
A2: Purification of oxazole derivatives can be challenging due to their moderate polarity.
-
Column Chromatography: This is the most common method for purifying oxazoles.
-
Solvent System: A good starting point for the eluent is a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A gradient elution, starting with a low concentration of the polar solvent and gradually increasing it, can be very effective. For example, start with 5% ethyl acetate in hexane and gradually increase to 20-30%.
-
TLC Analysis: Before running a column, carefully select your solvent system using TLC to ensure good separation between your product and any impurities. The desired product should have an Rf value of around 0.3-0.4 for optimal separation.
-
-
Recrystallization: If your crude product is a solid and you have a significant amount, recrystallization can be a highly effective purification method.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to try for oxazoles include ethanol, methanol, isopropanol, or mixed solvent systems like ethanol/water or ethyl acetate/hexane.
-
Part 2: Vilsmeier-Haack Formylation of 2-Methyl-4-phenyl-1,3-oxazole
Q3: My Vilsmeier-Haack formylation is not proceeding, and I am recovering my starting material. What could be the issue?
A3: A stalled Vilsmeier-Haack reaction is often due to issues with the Vilsmeier reagent itself or insufficient reactivity.
-
Vilsmeier Reagent Formation: The Vilsmeier reagent is typically formed by reacting POCl₃ with DMF. This reaction is exothermic and should be done at a low temperature (e.g., 0 °C) before adding the oxazole substrate.
-
Troubleshooting:
-
Reagent Quality: Ensure your POCl₃ and DMF are of high quality and anhydrous. DMF can decompose to dimethylamine, which can interfere with the reaction.
-
Order of Addition: Always add the POCl₃ dropwise to the DMF at 0 °C. Then, add the oxazole substrate to the pre-formed Vilsmeier reagent.
-
-
-
Insufficient Reaction Temperature: While the initial formation of the Vilsmeier reagent requires cooling, the subsequent formylation of the oxazole may require heating to proceed at a reasonable rate.
-
Troubleshooting: After adding the oxazole at a low temperature, allow the reaction to warm to room temperature and then heat it. A temperature range of 60-80 °C is a good starting point. Monitor the reaction by TLC. If the reaction is still sluggish, you can cautiously increase the temperature.
-
-
Substrate Reactivity: The oxazole ring needs to be sufficiently electron-rich to undergo electrophilic substitution.
-
Troubleshooting: For less reactive substrates, you may need to use a larger excess of the Vilsmeier reagent (e.g., 2-3 equivalents) and/or a higher reaction temperature.
-
Q4: I am observing multiple products on my TLC plate after the Vilsmeier-Haack reaction. What are the likely side products and how can I minimize them?
A4: The formation of multiple products is a common issue, often arising from over-reaction or reaction at unintended positions.
-
Di-formylation: If the oxazole ring is highly activated, it's possible to introduce a second formyl group.
-
Troubleshooting:
-
Stoichiometry Control: Carefully control the amount of Vilsmeier reagent used. Start with a smaller excess (e.g., 1.2-1.5 equivalents).
-
Controlled Addition: Add the oxazole substrate slowly to the Vilsmeier reagent to avoid localized high concentrations of the formylating agent.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.
-
-
-
Formation of Regioisomers: While formylation is expected at the C5 position, reaction at other positions, though less likely, can occur depending on the specific substrate and conditions.
-
Troubleshooting: Careful optimization of reaction conditions (temperature, solvent, and stoichiometry) is key. Characterization of the different spots by NMR or mass spectrometry can help identify the isomers.
-
Q5: The work-up of my Vilsmeier-Haack reaction is problematic, and I'm losing a lot of my product. How can I improve the isolation of the aldehyde?
A5: The work-up of a Vilsmeier-Haack reaction involves quenching the reaction and hydrolyzing the intermediate iminium salt. This step is critical for a good yield.
-
Inefficient Quenching and Hydrolysis: The reaction mixture is typically quenched by pouring it into a mixture of ice and water.
-
Troubleshooting:
-
Slow and Controlled Quenching: Pour the reaction mixture slowly onto a vigorously stirred ice/water mixture. This helps to dissipate the heat from the exothermic hydrolysis of excess POCl₃.
-
pH Adjustment: After the initial quench, the solution will be acidic. Carefully neutralize it with a base like sodium bicarbonate, sodium carbonate, or a dilute sodium hydroxide solution until the product precipitates or is ready for extraction. The aldehyde product is often a solid that can be collected by filtration.
-
-
-
Product Solubility: The product may have some solubility in water, leading to losses during work-up.
-
Troubleshooting:
-
Extraction: If the product does not precipitate or if you suspect it has some water solubility, extract the aqueous solution multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Brine Wash: Wash the combined organic extracts with brine (a saturated aqueous solution of NaCl) to help remove any remaining water and improve the separation of the organic and aqueous layers.
-
-
Experimental Protocols
The following are generalized protocols based on established synthetic methodologies. It is crucial to adapt these to your specific laboratory conditions and to monitor the reactions closely.
Protocol 1: Synthesis of 2-Methyl-4-phenyl-1,3-oxazole (Precursor)
This protocol is based on the Robinson-Gabriel synthesis.
Materials:
-
2-Acetamido-1-phenylethan-1-one (1.0 eq)
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetamido-1-phenylethan-1-one.
-
Add polyphosphoric acid (approximately 10 times the weight of the starting material).
-
Heat the mixture with stirring in an oil bath at 120-140 °C.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the viscous mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Protocol 2: Vilsmeier-Haack Formylation to this compound
Materials:
-
2-Methyl-4-phenyl-1,3-oxazole (1.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ dropwise to the DMF with vigorous stirring. A thick, white precipitate (the Vilsmeier reagent) may form. Stir the mixture at 0 °C for 30 minutes.
-
Dissolve 2-methyl-4-phenyl-1,3-oxazole in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture in an oil bath at 60-70 °C.
-
Monitor the reaction progress by TLC until the starting oxazole is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate of the crude product should form.
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and air-dry.
-
If no solid forms, extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.
Visualization of Workflows
Troubleshooting Workflow for Low Yield in Vilsmeier-Haack Formylation
Caption: A logical workflow for troubleshooting low yields in the Vilsmeier-Haack formylation.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Robinson–Gabriel synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2021). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. Retrieved from [Link]
-
Kotha, S., & Misra, S. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1539. [Link]
-
Gaonkar, A. V., et al. (2011). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 16(9), 7942-7953. [Link]
-
Gieralt, K., et al. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 25(23), 5707. [Link]
-
Patil, S. B., & Patil, D. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive, 3(11), 2636-2647. [Link]
-
ResearchGate. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]
-
Selvam, P., & Perumal, P. T. (2006). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry, 45B, 3148-3151. [Link]
-
Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its synthetic applications. Chemistry of Heterocyclic Compounds, 49(5), 755-761. [Link]
-
Degres Journal. (2024). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Retrieved from [Link]
-
SciSpace. (n.d.). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved from [Link]
-
SciSpace. (n.d.). (13)c-nmr spectra of phenyl-substituted azoles, a conformational study. Retrieved from [Link]
-
Sciforum. (n.d.). Synthesis and characterization of four novel 1,3-azole based push-pull heterocyclic systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors. Retrieved from [Link]
-
PubMed. (2015). Synthesis and bioevaluation of 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acids as potent xanthine oxidase inhibitors. Retrieved from [Link]
Sources
Technical Support Center: 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde
This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, purification, and handling.
Introduction
This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of various biologically active compounds. The introduction of the carbaldehyde group at the C5 position of the oxazole ring provides a reactive handle for further molecular elaboration. A common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-methyl-4-phenyloxazole.[1][2] This guide will focus on potential issues arising from this synthetic route and provide practical solutions.
Common Impurities and Their Origins
Understanding the potential impurities is the first step in effective troubleshooting. The Vilsmeier-Haack reaction, while powerful, can lead to several byproducts and unreacted starting materials.
dot graph "Vilsmeier_Haack_Impurities" { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes SM [label="Starting Material:\n2-Methyl-4-phenyloxazole", fillcolor="#34A853", pos="0,2!"]; Product [label="Desired Product:\nthis compound", fillcolor="#4285F4", pos="4,2!"]; Impurity1 [label="Unreacted Starting Material", fillcolor="#EA4335", pos="2,4!"]; Impurity2 [label="Chlorinated Byproduct:\n5-Chloro-2-methyl-4-phenyloxazole", fillcolor="#FBBC05", pos="4,0!"]; Impurity3 [label="Over-formylation Byproduct", fillcolor="#FBBC05", pos="6,4!"]; Impurity4 [label="Hydrolysis Byproduct of Vilsmeier Reagent", fillcolor="#FBBC05", pos="6,0!"]; Impurity5 [label="Residual DMF/POCl3", fillcolor="#EA4335", pos="2,0!"];
// Edges SM -> Product [label="Vilsmeier-Haack\n(POCl3, DMF)"]; SM -> Impurity1 [label="Incomplete Reaction"]; Product -> Impurity2 [label="Side Reaction\n(excess POCl3)"]; Product -> Impurity3 [label="Harsh Conditions"]; Impurity5 -> Impurity4 [label="Work-up"]; } Caption: Potential impurity sources in the Vilsmeier-Haack synthesis.
| Impurity ID | Impurity Name | Potential Source |
| IMP-01 | Unreacted 2-Methyl-4-phenyloxazole | Incomplete reaction due to insufficient reagent, low temperature, or short reaction time. |
| IMP-02 | 5-Chloro-2-methyl-4-phenyloxazole | A side reaction where the Vilsmeier reagent acts as a chlorinating agent.[3] |
| IMP-03 | Di-formylated or other over-reaction products | Occurs under harsh reaction conditions (e.g., high temperature or prolonged reaction time).[2] |
| IMP-04 | Residual DMF (N,N-Dimethylformamide) | Incomplete removal during work-up and purification. |
| IMP-05 | Hydrolysis products of POCl₃ | Formed during the aqueous work-up. |
| IMP-06 | Oxidized aldehyde (Carboxylic acid) | Air oxidation of the aldehyde upon storage or during purification. |
| IMP-07 | Aldol condensation products | Self-condensation of the aldehyde under basic conditions. |
Troubleshooting Guide: Synthesis and Work-up
This section addresses specific problems that may arise during the synthesis of this compound via the Vilsmeier-Haack reaction.
Q1: My reaction is sluggish or incomplete, and I observe a significant amount of starting material (2-methyl-4-phenyloxazole) by TLC/LC-MS.
Possible Causes & Solutions:
-
Insufficient Vilsmeier Reagent: The stoichiometry of the Vilsmeier reagent (formed from POCl₃ and DMF) is critical.[3]
-
Recommendation: Ensure at least 1.5-2.0 equivalents of both POCl₃ and DMF are used relative to the starting oxazole. The Vilsmeier reagent is moisture-sensitive, so ensure all glassware is dry and reagents are of high quality.
-
-
Low Reaction Temperature: The formylation of less activated heterocycles may require elevated temperatures.
-
Recommendation: While the Vilsmeier reagent is typically formed at 0 °C, the subsequent reaction with the oxazole may need to be warmed. Monitor the reaction by TLC and consider gradually increasing the temperature to 50-60 °C.[1]
-
-
Poor Quality Reagents: Old or improperly stored POCl₃ and DMF can lead to lower yields.
-
Recommendation: Use freshly opened or distilled reagents.
-
Q2: I am observing a significant byproduct with a mass corresponding to a chlorinated version of my starting material or product.
Possible Cause & Solution:
-
Excess POCl₃ or High Temperature: The Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures or with an excess of POCl₃.[3]
-
Recommendation: Carefully control the stoichiometry of POCl₃. Add it dropwise to DMF at 0 °C to pre-form the Vilsmeier reagent before adding the oxazole. Avoid excessive heating.
-
Q3: The work-up of my reaction is problematic, leading to a low yield or an impure product.
Possible Cause & Solution:
-
Improper Hydrolysis of the Iminium Salt: The intermediate of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde.[4]
-
Recommendation: After the reaction is complete, quench the reaction mixture by pouring it onto crushed ice. Then, carefully neutralize the acidic solution with a base such as sodium bicarbonate or sodium hydroxide solution until the pH is neutral or slightly basic. This should be done while keeping the mixture cool to avoid side reactions.
-
Frequently Asked Questions (FAQs)
Purification
Q: What is the best way to purify crude this compound?
A: A two-step purification process is generally effective:
-
Aqueous Work-up: After quenching the reaction, extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to remove acidic impurities), and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Chromatography/Recrystallization:
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired product from unreacted starting material and byproducts. A gradient of ethyl acetate in hexanes is a good starting point for elution.[5]
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent final purification step.[6][7] Solvents to consider for recrystallization include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.
-
Analytical Characterization
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The ¹H NMR spectrum should show a characteristic singlet for the aldehyde proton (around 9-10 ppm) and signals corresponding to the methyl and phenyl groups. The ¹³C NMR will show a signal for the aldehyde carbon (around 180-190 ppm).[8][9][10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. Techniques like HPLC-MS can also be used to identify and quantify impurities.[11][12][13]
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch for the aldehyde at approximately 1680-1700 cm⁻¹.
Storage and Stability
Q: How should I store this compound, and what are the potential degradation products?
A: Aldehydes can be susceptible to oxidation and other degradation pathways.
-
Storage Conditions: Store the compound in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Potential Degradation:
-
Oxidation: The aldehyde can oxidize to the corresponding carboxylic acid (2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid) upon exposure to air. This is a common impurity in aged samples.
-
Instability in Strong Acid/Base: Oxazole rings can be unstable under strongly acidic or basic conditions, potentially leading to ring-opening or other rearrangements.[14] Avoid prolonged exposure to these conditions, especially at elevated temperatures.
-
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2-Methyl-4-phenyloxazole
-
To a stirred solution of N,N-dimethylformamide (DMF, 2.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C under an inert atmosphere, add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 2-methyl-4-phenyloxazole (1.0 eq.) in the same solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Disclaimer: This protocol is a general guideline and may require optimization for specific laboratory conditions.
References
- PrepChem.com. Synthesis of 2-methyl-5-phenyl-1,3,4-oxadiazole.
- Oriental Journal of Chemistry. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole.
- PubMed Central (PMC).
- MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.
- Organic Chemistry Portal.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- ResearchGate. Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f.
- National Institutes of Health (NIH). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- ResearchGate. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.
- International Journal of Pharmaceutical Sciences Review and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- ResearchGate.
- ResearchGate. Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors | Request PDF.
- ResearchGate. (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.
- Wikipedia. Vilsmeier–Haack reaction.
- PubMed.
- Benchchem. 5-Methyl-1,3-oxazole-2-carbaldehyde | 1030585-89-7.
- Semantic Scholar. 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.
- ResearchGate.
- PubMed Central (PMC).
- PubMed Central (PMC).
- University of Rochester Department of Chemistry.
- Research Results in Pharmacology. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl).
- PubMed Central (PMC). Effects of phenyl acids on different degradation phases during thermophilic anaerobic digestion.
- Research Results in Pharmacology. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide.
- University of Rochester Department of Chemistry.
- ResearchGate. Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Request PDF.
- Chemistry LibreTexts.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
- Semantic Scholar.
- ResearchGate. Oxazoles, imidazoles, and thiazoles.
- Journal of Organic Chemistry.
- PubMed. Delayed Luminescence in 2-Methyl-5-(penta(9-carbazolyl)phenyl)
- MDPI.
- Organic Process Research & Development. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. orientjchem.org [orientjchem.org]
- 6. Purification [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. mdpi.com [mdpi.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 12. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 13. researchgate.net [researchgate.net]
- 14. Effects of phenyl acids on different degradation phases during thermophilic anaerobic digestion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Production of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and scale-up of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde. This critical building block is frequently synthesized via the Vilsmeier-Haack formylation of a 2-methyl-4-phenyl-1,3-oxazole precursor. While robust at the lab scale, scaling this process presents unique challenges related to reaction control, safety, and purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the Vilsmeier-Haack formylation step, the most critical and challenging part of the scale-up process.
Question 1: My Vilsmeier-Haack reaction is sluggish, incomplete, or results in a very low yield of the target carbaldehyde. What are the primary causes and how can I resolve them?
Answer: This is a common issue often rooted in three areas: the quality of the Vilsmeier reagent, substrate reactivity, and reaction conditions.
-
Cause A: Inactive or Decomposed Vilsmeier Reagent: The Vilsmeier reagent (chloroiminium salt) is formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). It is highly electrophilic and acutely sensitive to moisture.[1] Any water contamination in the DMF or glassware will consume the POCl₃ and the reagent, halting the reaction.
-
Solution:
-
Ensure Anhydrous Conditions: Use freshly distilled or high-purity anhydrous DMF. Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of inert gas (Nitrogen or Argon).
-
Reagent Quality: Use a fresh, unopened bottle of POCl₃. Old bottles may have degraded due to ambient moisture ingress, forming HCl and phosphoric acids which can interfere with the reaction.[2]
-
Controlled Reagent Formation: The formation of the Vilsmeier reagent is highly exothermic.[3] Prepare it in situ by adding POCl₃ dropwise to chilled DMF (0–5 °C) under an inert atmosphere. A temperature spike indicates decomposition and will lead to a lower yield.
-
-
-
Cause B: Insufficient Reaction Temperature: While reagent formation requires cold temperatures, the subsequent electrophilic substitution on the oxazole ring often requires thermal energy to proceed at a practical rate.
-
Solution: After adding the 2-methyl-4-phenyl-1,3-oxazole substrate at a low temperature, allow the mixture to slowly warm to room temperature. Then, gently heat the reaction to 60–70 °C and monitor by TLC or HPLC. Forcing the reaction at too high a temperature can lead to side products.[4]
-
-
Cause C: Stoichiometry Imbalance: An incorrect ratio of reagents is a frequent source of poor performance.
-
Solution: A slight excess of the Vilsmeier reagent is typically optimal. A common starting point is 1.2 to 1.5 equivalents of both POCl₃ and DMF relative to the oxazole substrate. A large excess can promote the formation of byproducts.
-
Question 2: My TLC/HPLC analysis shows multiple major byproducts, and isolating the pure carbaldehyde is difficult. What are these impurities and how can I prevent them?
Answer: Impurity formation is often linked to reaction temperature and work-up procedures. The most common byproducts are chlorinated species and unreacted starting material.
-
Cause A: Formation of Chlorinated Byproducts: At elevated temperatures, the Vilsmeier reagent can act as a chlorinating agent, particularly on activated aromatic systems.[4]
-
Solution: Maintain the lowest effective reaction temperature. Do not exceed 70-80 °C unless absolutely necessary and for the shortest possible time. Prompt and efficient aqueous work-up is critical to hydrolyze the intermediate iminium salt and quench any reactive chlorine species.
-
-
Cause B: Unreacted Starting Material: This points back to the issues in Question 1—inactive reagent, insufficient temperature, or too short a reaction time.
-
Solution: Confirm the complete formation of the Vilsmeier reagent before adding the substrate. Use TLC/HPLC to monitor the consumption of the starting material. If the reaction stalls, a small, careful addition of extra Vilsmeier reagent may restart it, but this risks byproduct formation.
-
-
Cause C: Hydrolysis of Product During Work-up: The aldehyde product can be sensitive to harsh pH conditions or prolonged exposure to hot aqueous environments during work-up and extraction.
-
Solution: Perform the quench by slowly adding the reaction mixture to a vigorously stirred slurry of ice and a mild base like sodium bicarbonate or sodium acetate, maintaining the temperature below 20 °C. Avoid strong bases like NaOH at this stage, as they can promote side reactions.
-
Question 3: The aqueous work-up is extremely vigorous and poses a significant safety hazard on a larger scale. How can this be managed?
Answer: The quench of a Vilsmeier reaction is one of the most significant scale-up hazards due to the highly exothermic hydrolysis of unreacted POCl₃ and the intermediate iminium salt.[3]
-
Problem: Rapidly adding the reaction mixture to water causes a violent release of heat and HCl gas.
-
Solution: Controlled Reverse Quench & pH Adjustment:
-
Prepare the Quench Vessel: In a separate, appropriately sized reactor, prepare a chilled (0–10 °C) solution of aqueous sodium bicarbonate or sodium acetate. The amount should be sufficient to neutralize the acid generated.
-
Slow Addition: Slowly add the reaction mixture subsurface to the stirred, chilled basic solution. This "reverse quench" ensures that the acid is neutralized as it is generated, controlling the exotherm and gas evolution.
-
Temperature Monitoring: Continuously monitor the temperature of the quench vessel and adjust the addition rate to maintain it below 25 °C.
-
Final pH Check: After the addition is complete, check the pH of the slurry. It should be neutral or slightly basic (pH 7-8) to ensure complete hydrolysis and precipitation of the product.
-
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the most critical safety considerations for scaling the Vilsmeier-Haack reaction? The primary concerns are thermal runaway and handling of corrosive materials.
-
Thermal Hazards: Both the formation of the Vilsmeier reagent and the reaction quench are highly exothermic.[3] Use a reactor with adequate cooling capacity and a well-calibrated temperature probe. For pilot-scale production, reaction calorimetry (RC1) studies are strongly recommended to understand the heat flow and potential for thermal accumulation. Never add water directly to the reaction mixture.
-
Reagent Handling: POCl₃ is extremely corrosive, toxic upon inhalation, and reacts violently with water. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield. Have a sodium bicarbonate solution ready for neutralizing spills.
FAQ 2: How can I effectively monitor the reaction's progress and determine its endpoint at scale? Visual inspection is unreliable at scale. Quantitative, sample-based methods are required.
-
Thin-Layer Chromatography (TLC): Useful for a quick qualitative check. A simple mobile phase like 30% Ethyl Acetate in Hexane can effectively separate the non-polar oxazole starting material from the more polar aldehyde product.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can accurately track the disappearance of the starting material and the appearance of the product, allowing you to determine the precise reaction endpoint and minimize byproduct formation from overheating.
FAQ 3: What are the recommended methods for purifying this compound at the multi-kilogram scale? Column chromatography is generally not feasible for large-scale purification. Recrystallization is the most effective method.
-
Crude Isolation: After quenching and neutralization, the crude product typically precipitates as a solid. It should be filtered and washed thoroughly with water to remove inorganic salts, followed by a wash with a cold, non-polar solvent like heptane to remove non-polar impurities.
-
Recrystallization: The choice of solvent is critical. A common and effective system is isopropanol (IPA) or an ethanol/water mixture. The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot.
| Solvent System | Advantages | Disadvantages |
| Isopropanol (IPA) | Good solubility profile, relatively low toxicity. | May require a large volume. |
| Ethanol/Water | Highly tunable for optimal recovery and purity. | Requires careful control of the solvent ratio. |
| Toluene | Excellent for removing polar impurities. | Higher boiling point, potential for residual solvent. |
Section 3: Experimental Protocols & Data
Lab-Scale Protocol (Designed for Scalability)
Step 1: In-Situ Preparation of the Vilsmeier Reagent
-
To a dry, three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel under a nitrogen atmosphere, add anhydrous DMF (44 mL, 0.57 mol, 1.5 equiv).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add POCl₃ (39 mL, 0.42 mol, 1.1 equiv) dropwise via the addition funnel over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, stir the resulting pale-yellow solution at 0-5 °C for an additional 30 minutes.
Step 2: Formylation Reaction
-
Dissolve 2-methyl-4-phenyl-1,3-oxazole (60 g, 0.38 mol, 1.0 equiv) in a minimal amount of anhydrous DMF or an appropriate co-solvent like dichloroethane.
-
Add the oxazole solution to the pre-formed Vilsmeier reagent at 0-5 °C over 30 minutes.
-
After the addition, allow the mixture to warm to room temperature and then heat to 65 °C.
-
Monitor the reaction by HPLC every hour. The reaction is typically complete within 3-5 hours.
Step 3: Work-up and Isolation
-
In a separate reactor, prepare a stirred slurry of crushed ice (800 g) and sodium bicarbonate (150 g).
-
Slowly pour the cooled reaction mixture into the ice slurry, maintaining the quench temperature below 25 °C.
-
Stir the resulting suspension for 1-2 hours until a uniform precipitate forms.
-
Filter the solid product, wash the cake thoroughly with deionized water (3 x 500 mL), and then with cold heptane (1 x 200 mL).
-
Dry the crude solid in a vacuum oven at 50 °C. Expected crude yield: 85-95%.
Step 4: Purification
-
Recrystallize the crude solid from hot isopropanol (approx. 5-8 mL per gram of crude product).
-
Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for 2 hours to maximize crystallization.
-
Filter the pure crystals, wash with a small amount of cold isopropanol, and dry under vacuum. Expected final yield: 75-85%; Purity >99% by HPLC.
Section 4: Visualizations
Caption: Overall workflow for the synthesis of the target carbaldehyde.
Caption: Decision tree for troubleshooting low reaction yields.
Caption: Simplified mechanism of Vilsmeier-Haack formylation.
References
-
Wipf, P., Miller, C. P. A new synthesis of oxazoles and thiazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Choudhary, A. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]
-
Myers, A. G. Robinson-Gabriel Synthesis. SynArchive. Available at: [Link]
-
Padwa, A., et al. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry. Available at: [Link]
-
Sharma, H., et al. Scheme.3. The Robinson-Gabriel synthesis for oxazole. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic-chemistry.org. Available at: [Link]
-
Jagadish, P. VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. Available at: [Link]
-
Name-Reaction.com. Vilsmeier-Haack reaction. Name-Reaction.com. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Chemistrysteps.com. Available at: [Link]
-
Meth-Cohn, O., Stanforth, S. P. The Vilsmeier-Haack Reaction. Comprehensive Organic Synthesis. Available at: [Link]
-
Reddit User Discussion. Having some troubles with a Vislmeier-Haack reaction. Reddit. Available at: [Link]
-
Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. Available at: [Link]
Sources
Technical Support Center: Recrystallization of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde
Welcome to the technical support guide for the purification of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity crystalline material. The guidance is grounded in established principles of organic chemistry and purification science.
I. Understanding the Molecule and Potential Challenges
This compound is a moderately polar aromatic compound. Its structure, featuring a phenyl ring, an oxazole core, and an aldehyde group, dictates its solubility and crystallization behavior.
Potential Challenges:
-
Oxazole Ring Stability: The 1,3-oxazole ring can be sensitive to strong acids or bases, potentially leading to hydrolysis or ring-opening.[1] Therefore, purification methods should ideally maintain a neutral pH.
-
Aldehyde Reactivity: The aldehyde group is susceptible to oxidation, especially at elevated temperatures in the presence of air.
-
"Oiling Out": Like many organic compounds, this molecule may separate from solution as a liquid ("oil") rather than a solid if the temperature of the solution is above the compound's melting point when saturation is reached.[2] This is a common issue that traps impurities.
-
Solvent Selection: Finding a single solvent that meets the ideal criteria for recrystallization (high solubility when hot, low solubility when cold) can be challenging.
II. Recommended Recrystallization Protocols & Methodologies
Based on the structural characteristics of the target molecule, a systematic approach to solvent screening is the most effective strategy. Aromatic compounds often recrystallize well from alcohols or mixed solvent systems involving a non-polar component.[3]
A. Single Solvent Recrystallization
This is the simplest method and should be attempted first.
Recommended Solvents for Screening:
-
Ethanol
-
Methanol
-
Isopropanol
-
Acetonitrile
-
Ethyl Acetate
-
Toluene
Step-by-Step Protocol:
-
Small-Scale Test: In a small test tube, add approximately 10-20 mg of the crude this compound.
-
Solvent Addition: Add the chosen solvent dropwise at room temperature. Observe if the compound dissolves readily. An ideal solvent will not dissolve the compound at room temperature.
-
Heating: If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, place the test tube in an ice bath.
-
Observation: A successful solvent will yield a good crop of crystals upon cooling.
B. Mixed Solvent Recrystallization
This technique is employed when no single solvent is ideal. It involves a "soluble" solvent in which the compound is readily soluble and an "anti-solvent" in which the compound is poorly soluble.
Recommended Solvent Pairs:
-
Ethanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane
-
Toluene/Hexane
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude material in the minimum amount of the hot "soluble" solvent (e.g., Ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., Water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a drop or two of the hot "soluble" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Diagram: Troubleshooting Logic for Recrystallizationdot
// Branch: Crystals Form crystals_form -> filter [label="Yes"]; filter [label="Filter and Dry Crystals"]; end [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; filter -> end;
// Branch: No Crystals Form crystals_form -> no_crystals_q [label="No"]; no_crystals_q [label="Supersaturated Solution?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_crystals_q -> induce_xtal [label="Yes"]; induce_xtal [label="Induce Crystallization:\n- Scratch Flask\n- Add Seed Crystal"]; induce_xtal -> cool;
no_crystals_q -> too_much_solvent [label="No"]; too_much_solvent [label="Too much solvent used."]; boil_off [label="Boil off some solvent\nand re-cool"]; too_much_solvent -> boil_off -> cool;
// Branch: Oiling Out cool -> oiling_out [label="Oil Forms Instead of Crystals", style=dashed, color="#4285F4"]; oiling_out [label="Compound 'Oiled Out'?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; oiling_out_yes [label="Yes"]; oiling_out -> oiling_out_yes [style=invis]; // for layout
reheat_add_solvent [label="Reheat to dissolve oil.\nAdd more 'soluble' solvent.\nCool very slowly."]; oiling_out_yes -> reheat_add_solvent; reheat_add_solvent -> cool; }
Sources
troubleshooting failed reactions involving 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic aldehyde in their synthetic workflows. We will address common challenges, provide in-depth troubleshooting strategies, and explain the chemical principles behind our recommendations to ensure your reactions are successful.
Section 1: Foundational Knowledge - Understanding the Reactivity of Your Aldehyde
A frequent observation from users is that this compound exhibits lower reactivity in classic aldehyde transformations than simpler aromatic aldehydes like benzaldehyde. This section addresses the underlying electronic and structural reasons for this behavior.
Q1: Why is my this compound showing low reactivity towards nucleophiles?
A1: The reduced reactivity of the aldehyde functional group is primarily due to the electronic properties of the 1,3-oxazole ring system.
-
Electronic Effects: The oxazole ring is an electron-rich heterocycle. The lone pair of electrons on the ring's oxygen atom can participate in resonance, donating electron density into the ring and, subsequently, towards the aldehyde group. This donation of electron density reduces the partial positive charge (electrophilicity) on the carbonyl carbon, making it a less attractive target for nucleophiles. This deactivation is a common feature in aldehydes substituted with electron-donating groups.[1]
-
Steric Hindrance: While less significant than the electronic effect, the substituents on the oxazole ring (the phenyl group at C4 and the methyl group at C2) create a more sterically crowded environment around the C5-aldehyde compared to a simple, un-substituted aldehyde. This can hinder the approach of bulky nucleophiles.
Below is a diagram illustrating the electronic influence of the oxazole ring on the aldehyde group.
Caption: Electronic deactivation of the C5-carbaldehyde.
Section 2: Starting Material Quality Control & General Troubleshooting
Before troubleshooting a specific reaction, it is critical to validate the quality and purity of your starting material. Degradation or impurities can often be the root cause of failed experiments.
Q2: How can I verify the purity of my this compound before use?
A2: Proper characterization and storage are essential. The aldehyde can slowly oxidize to the corresponding carboxylic acid upon exposure to air and light.
Recommended QC Checks:
-
Visual Inspection: The compound should be a solid. Any change in color or texture could indicate degradation.
-
Thin-Layer Chromatography (TLC): Run a TLC against a reference standard if available. Look for a single spot. The presence of a more polar spot at the baseline could indicate the formation of the carboxylic acid impurity.
-
¹H NMR Spectroscopy: This is the most reliable method. Acquire a spectrum in CDCl₃ or DMSO-d₆. The aldehyde proton (-CHO) should be a sharp singlet typically downfield (>9.5 ppm). The disappearance or reduction in the integration of this peak, coupled with the appearance of a broad carboxylic acid peak (>12 ppm), confirms oxidation.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [2] |
| Molecular Weight | 187.19 g/mol | [2] |
| Appearance | Solid | |
| Key ¹H NMR Signals | Aldehyde proton (CHO) singlet; Phenyl protons; Methyl (CH₃) singlet | General Spectroscopic Data |
Section 3: Reaction-Specific Troubleshooting Guides
This section provides detailed, question-driven guides for troubleshooting some of the most common synthetic transformations involving this aldehyde.
3.1 Wittig Reaction Failures
The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes into alkenes.[3][4] However, its success with our substrate is highly dependent on the reaction conditions.
Q3: My Wittig reaction with this compound shows low conversion and I've recovered most of my starting material. What should I do?
A3: Low conversion is the classic symptom of insufficient reactivity, stemming from either the aldehyde's electronic deactivation or issues with ylide formation/reactivity. Follow this troubleshooting workflow.
Caption: Troubleshooting workflow for the Wittig reaction.
| Parameter | Problem | Recommended Solution & Rationale |
| Base | Incomplete ylide formation. | Use a stronger base like sodium hydride (NaH), potassium t-butoxide (KOtBu), or n-butyllithium (n-BuLi). The pKa of the phosphonium salt must be overcome.[1] |
| Ylide Type | Ylide is not nucleophilic enough. | If using a stabilized ylide (e.g., containing an ester/ketone), switch to a more reactive, non-stabilized ylide (e.g., from an alkyltriphenylphosphonium salt). Non-stabilized ylides are significantly more reactive and better suited for unreactive aldehydes.[1][4] |
| Temperature | Insufficient activation energy. | Gently heat the reaction mixture. While many Wittig reactions are run at room temperature or below, heating to 40-60 °C can accelerate the reaction with unreactive electrophiles. |
| Solvent | Poor solubility or reaction kinetics. | Use polar aprotic solvents like THF, DMF, or DMSO. THF is a common starting point.[1][5] |
Optimized Protocol: Wittig Reaction with a Non-Stabilized Ylide
This protocol is designed to maximize success with unreactive aldehydes.
-
Ylide Generation:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.2 eq.).
-
Add anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq.) dropwise. The solution should turn a deep orange or red color, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.[1]
-
-
Reaction with Aldehyde:
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution via cannula or dropping funnel at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.
-
3.2 Knoevenagel Condensation Issues
Q4: My Knoevenagel condensation with malononitrile (or another active methylene compound) is sluggish and gives poor yields. What can I do?
A4: The Knoevenagel condensation is base-catalyzed and its rate is highly dependent on the aldehyde's electrophilicity and the effective removal of the water byproduct.
Key Optimization Strategies:
-
Catalyst Choice: If a weak base like piperidine is ineffective, consider using a piperidinium acetate salt or a combination of a primary/secondary amine with a Lewis acid (e.g., TiCl₄). This enhances the electrophilicity of the aldehyde by coordination.
-
Water Removal: This is often the most critical factor. The reaction is an equilibrium, and removing water drives it towards the product.
-
Dean-Stark Apparatus: Use toluene or benzene as the solvent and reflux with a Dean-Stark trap to azeotropically remove water. This is highly effective.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically shorten reaction times and improve yields, often in the absence of a solvent or with a high-boiling polar solvent like DMF.[6]
-
-
Increase Reactivity of the Methylene Compound: Ensure the pKa of your active methylene compound is low enough to be deprotonated by the chosen base. For very unreactive systems, switching to a more acidic methylene compound can help.
3.3 Challenges in Reductive Amination
Q5: I am attempting a reductive amination, but I see very little product and recover starting materials. What is the likely problem?
A5: Reductive amination is a two-step process (imine formation followed by reduction), even when run in one pot. The failure is almost always in the first step: imine formation.
Caption: Decision tree for optimizing reductive amination.
Optimized One-Pot Protocol: Reductive Amination
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired amine (1.1-1.5 eq.) in a suitable solvent (e.g., dichloroethane or THF).
-
Imine Formation: Add activated 3Å molecular sieves and a catalytic amount of acetic acid (0.1 eq.). Stir the mixture at room temperature for 1-4 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise. This reductant is preferred for one-pot procedures as it is mild and selectively reduces the iminium ion in the presence of the aldehyde.
-
Reaction: Stir overnight at room temperature. Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Extract with an organic solvent, dry, and purify by column chromatography.
References
-
ResearchGate. Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f.[Link]
-
PubChem. 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde.[Link]
-
Journal of the American Chemical Society. Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.[Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles.[Link]
-
Molecules. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.[Link]
-
Molecules. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners.[Link]
-
ChemSynthesis. methyl 5-phenyl-1,3-oxazole-4-carboxylate.[Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism.[Link]
-
Reddit. Problems with wittig reaction : r/Chempros.[Link]
-
Organic Chemistry Portal. Wittig Reaction.[Link]
-
ResearchGate. Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors.[Link]
-
Chemistry Steps. Wittig Reaction Practice Problems.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde | C11H9NO2 | CID 26343583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and handling of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde. The information herein is synthesized from established chemical principles and relevant literature to ensure the integrity of your experiments.
Introduction to the Molecule and its Challenges
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its utility stems from the reactive aldehyde group, which allows for its incorporation into more complex molecular structures.[1] However, the combination of an aromatic aldehyde and an oxazole ring presents specific stability challenges that can impact experimental outcomes. The primary modes of decomposition are oxidation of the aldehyde functional group and potential degradation of the oxazole ring under certain conditions.
This guide is designed to help you anticipate and prevent these issues, ensuring the quality and reproducibility of your research.
Frequently Asked Questions (FAQs) - Troubleshooting Guide
Here we address common issues encountered during the storage, handling, and use of this compound.
Question 1: I've noticed a decrease in the purity of my compound over time, even when stored in the freezer. What is likely happening?
Answer: The most probable cause of degradation, even at low temperatures, is slow oxidation of the aldehyde group to the corresponding carboxylic acid, 4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid. Aromatic aldehydes are susceptible to autoxidation, a process that can be initiated by small amounts of oxygen and accelerated by light.[2]
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen). If the vial has been opened multiple times, the headspace should be purged with an inert gas before re-sealing.
-
Light Protection: Store the compound in an amber vial or wrap the container with aluminum foil to protect it from light, which can catalyze oxidation.
-
Solvent Purity: If the compound is stored in solution, ensure the solvent is degassed and of high purity. Peroxides in older ether solvents can be particularly problematic.
-
Purity Check: Confirm the presence of the carboxylic acid impurity by techniques such as LC-MS or by observing the appearance of a carboxylic acid peak in the IR spectrum (typically a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹).
Question 2: My reaction is giving low yields and I suspect the starting material is degrading under the reaction conditions. What conditions should I be mindful of?
Answer: Both the aldehyde and the oxazole ring can be sensitive to certain reaction conditions.
Troubleshooting Steps:
-
pH Sensitivity:
-
Strongly Acidic Conditions: While oxazoles are generally more resistant to acids than furans, strong acids can potentially lead to hydrolysis or other ring-opening reactions, especially with heating.[3]
-
Strongly Basic Conditions: Strong bases may promote side reactions involving the aldehyde group, such as Cannizzaro-type reactions if the aldehyde is sterically hindered and has no α-hydrogens, or aldol-type condensations if other enolizable carbonyls are present. Some substituted oxazoles have been shown to be unstable to hydrolytic ring-opening.[4][5]
-
-
Oxidizing Agents: Avoid unintentional exposure to oxidizing agents in your reaction mixture. This includes atmospheric oxygen, especially at elevated temperatures.[2] Consider running reactions under an inert atmosphere.
-
Thermal Stress: While oxazoles are generally thermally stable, prolonged heating at high temperatures can lead to decomposition.[3] If your reaction requires heat, it is best to use the lowest effective temperature and monitor the reaction progress closely to avoid extended heating times.
Question 3: I am seeing an unexpected byproduct in my reaction. How can I identify it and prevent its formation?
Answer: The most common byproduct is the corresponding carboxylic acid from oxidation.[2] Another possibility, though less common, could be products arising from the decomposition of the oxazole ring.
Troubleshooting Steps:
-
Characterization: Use analytical techniques like LC-MS, GC-MS, and NMR to determine the mass and structure of the byproduct.
-
Comparison: Compare the spectral data of the byproduct with that of the potential carboxylic acid. The synthesis of 4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid has been reported and can serve as a reference.[6]
-
Prevention:
-
If the byproduct is the carboxylic acid, follow the preventative measures for oxidation outlined in Question 1 (inert atmosphere, light protection).
-
If a different byproduct is observed, consider if it could be related to the reaction conditions (e.g., interaction with a specific reagent, solvent, or catalyst).
-
Experimental Protocols
Protocol 1: Recommended Storage and Handling
To minimize decomposition, adhere to the following storage and handling procedures:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde group.[2] |
| Light | Amber vial or protected from light | Minimizes light-catalyzed degradation. |
| Container | Tightly sealed glass container | Prevents exposure to air and moisture.[7] |
| Handling | Handle quickly in a controlled environment | Minimizes exposure to atmospheric oxygen and moisture. |
This protocol is based on general recommendations for the storage of aromatic aldehydes and sensitive organic compounds.[7]
Protocol 2: Purity Assessment by Thin Layer Chromatography (TLC)
This protocol can be used to quickly assess the purity of your this compound and check for the presence of the more polar carboxylic acid impurity.
Materials:
-
TLC plate (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase: e.g., 3:1 Hexane:Ethyl Acetate (this may need to be optimized)
-
Sample of this compound dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate)
-
UV lamp (254 nm)
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.
-
Spot a small amount of the dissolved sample onto the TLC plate baseline.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Once the solvent front is near the top, remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp.
Interpretation:
-
The pure aldehyde should appear as a single, well-defined spot.
-
The carboxylic acid impurity, being more polar, will have a lower Rf value (it will not travel as far up the plate) than the aldehyde.
-
The presence of a spot at or near the baseline could indicate the presence of the carboxylic acid.
Visualizing Decomposition Pathways and Prevention
The following diagrams illustrate the primary decomposition pathway and the workflow for preventing it.
Caption: Primary decomposition pathway of this compound.
Caption: Workflow for preventing the decomposition of this compound.
References
- Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019).
-
PubChem. (n.d.). 2-Methyl-4,5-dihydro-1,3-oxazole-5-carbaldehyde. Retrieved January 19, 2026, from [Link]
-
Balskus, E. P., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Organic Letters, 23(14), 5554–5558. [Link]
-
Fisher Scientific. (n.d.). 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde, 95%, Thermo Scientific. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2022). Delayed Luminescence in 2-Methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole Derivatives. Retrieved January 19, 2026, from [Link]
- Kumar, S., et al. (2016). Synthesis and evaluation of some 2-((benzothiazol-2-ylthio) methyl)-5-phenyl-1, 3, 4-oxadiazole derivatives as antidiabetic agents. Asian Pacific Journal of Health Sciences, 3(4), 65-74.
-
Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2022). Photophysical Studies on Quinoline-Substituted Oxazole Analogues for Optoelectronic Application: An Experimental and DFT Approach. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 23(12), 2634–2640. [Link]
- Indian Journal of Pharmaceutical Sciences. (2020).
- ACS Publications. (2026). Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. Organic Letters.
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MDPI. (2021). Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects. Catalysts, 11(1), 123. [Link]
- BioResources. (2020). Rules and Mechanism for the Oxidation of Lignin-based Aromatic Aldehyde under Alkaline Wet Oxygen. 15(2), 2345-2356.
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ACS Publications. (2012). Oxidation of Aromatic Aldehydes Using Oxone. Journal of Chemical Education, 89(1), 134-136. [Link]
-
Semantic Scholar. (2016). Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (2020). Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. Molecules. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2016). Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors. Retrieved January 19, 2026, from [Link]
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Validation & Comparative
A Comparative Spectroscopic Guide to 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde and its Analogs
In the landscape of modern drug discovery and materials science, the meticulous characterization of novel heterocyclic compounds is paramount. The 1,3-oxazole scaffold, in particular, is a privileged structure, appearing in a multitude of biologically active molecules and functional materials. This guide provides an in-depth comparative spectral analysis of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde, a key building block, and its structural analogs. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we aim to equip researchers with the foundational knowledge to interpret and predict the spectral behavior of this important class of compounds.
The Significance of the Oxazole Core
The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. Its unique electronic properties and rigid planar structure make it an attractive scaffold for designing molecules with specific biological targets.[1] The substituents on the oxazole core play a crucial role in modulating its physicochemical and pharmacological properties. The introduction of a carbaldehyde group, as in our target molecule, provides a reactive handle for further synthetic transformations, making it a versatile intermediate in the synthesis of more complex molecular architectures.
Spectral Analysis of this compound: A Predictive Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C nuclei provide a detailed map of the molecular framework.
¹H NMR Spectroscopy:
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl, phenyl, and aldehyde protons.
-
Aldehyde Proton (-CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the aromatic oxazole ring. It is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm .
-
Phenyl Protons (-C₆H₅): The protons of the phenyl group at the C4 position will likely appear as a multiplet in the aromatic region, between δ 7.2 and 8.0 ppm . The substitution pattern on the phenyl ring in analogs will significantly alter the appearance of these signals.
-
Methyl Protons (-CH₃): The methyl group at the C2 position is attached to the oxazole ring and will give rise to a sharp singlet, expected around δ 2.5 ppm .
¹³C NMR Spectroscopy:
The carbon NMR spectrum provides valuable information about the carbon skeleton of the molecule.
-
Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is the most deshielded carbon and will appear at the far downfield end of the spectrum, typically in the range of δ 180 to 190 ppm .
-
Oxazole Ring Carbons: The carbons of the oxazole ring are expected to resonate between δ 120 and 165 ppm . The specific shifts will be influenced by the substituents. For instance, C2, attached to the methyl group, will be upfield compared to C4 and C5.
-
Phenyl Carbons (-C₆H₅): The carbons of the phenyl ring will show signals in the aromatic region, typically between δ 125 and 140 ppm .
-
Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield region of the spectrum, around δ 10 to 20 ppm .
Comparative Analysis with 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde
The constitutional isomer, 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde, provides an excellent case study for understanding how the placement of substituents influences the spectral data.
| Spectral Feature | This compound (Predicted) | 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde (Predicted) | Rationale for Differences |
| ¹H NMR (δ, ppm) | |||
| Aldehyde Proton | ~9.8 - 10.2 | ~9.9 - 10.3 | The electronic environment of the aldehyde is similar in both isomers, so only a minor shift is expected. |
| Phenyl Protons | Multiplet, ~7.4 - 7.8 | Multiplet, ~7.5 - 8.1 | The phenyl group at C2 is directly conjugated with the C=N bond of the oxazole, leading to a more deshielded environment for its protons. |
| Methyl Protons | Singlet, ~2.6 | Singlet, ~2.7 | The methyl group at C4 is adjacent to the aldehyde group, which may cause a slight downfield shift compared to being at C2. |
| ¹³C NMR (δ, ppm) | |||
| Carbonyl Carbon | ~185 | ~186 | Minimal change expected due to similar electronic environments. |
| Oxazole C2 | ~160 | ~162 | Attached to the electron-donating phenyl group, this carbon will be slightly more deshielded. |
| Oxazole C4 | ~150 | ~140 | Attached to the electron-donating methyl group, this carbon will be more shielded. |
| Oxazole C5 | ~130 | ~135 | The position of the aldehyde group will have a direct impact on the chemical shift of this carbon. |
| Phenyl C1' | ~128 | ~127 | The point of attachment to the oxazole ring will influence the chemical shift. |
| Methyl Carbon | ~14 | ~12 | The electronic environment around the methyl group is slightly different. |
Table 1: Predicted NMR Spectral Data Comparison.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The vibrational frequencies of different bonds provide a unique fingerprint for the compound.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹ . This is a characteristic peak for an aromatic aldehyde.
-
C=N Stretch (Oxazole Ring): A medium to strong absorption band around 1600-1650 cm⁻¹ is characteristic of the C=N stretching vibration within the oxazole ring.
-
C-O-C Stretch (Oxazole Ring): The stretching vibration of the C-O-C group in the oxazole ring typically appears in the 1050-1250 cm⁻¹ region.
-
Aromatic C-H Stretch: These vibrations are observed as a group of weak to medium bands above 3000 cm⁻¹ .
-
Aliphatic C-H Stretch (Methyl): These will appear as medium to strong bands just below 3000 cm⁻¹ .
The IR spectra of the two isomers are expected to be very similar, with minor shifts in the fingerprint region (below 1500 cm⁻¹) that could potentially be used to distinguish them.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of a conjugated π-system in this compound will result in characteristic absorption bands. The absorption maxima (λ_max) are influenced by the extent of conjugation.
The molecule possesses a conjugated system involving the phenyl ring, the oxazole ring, and the carbonyl group. This extended conjugation is expected to result in a strong π → π* transition, with a λ_max in the range of 280-320 nm . The position of the substituents in the analogs will affect the planarity and the electronic nature of the conjugated system, leading to shifts in the λ_max. For instance, electron-donating groups on the phenyl ring would likely cause a bathochromic (red) shift, while electron-withdrawing groups would cause a hypsochromic (blue) shift.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification.
For this compound (C₁₁H₉NO₂), the expected molecular ion peak [M]⁺ would be at m/z 187 .
Common fragmentation pathways for oxazoles involve the cleavage of the ring. For this molecule, characteristic fragments would likely include:
-
Loss of CO (from the aldehyde): [M - 28]⁺ at m/z 159.
-
Loss of the aldehyde group (-CHO): [M - 29]⁺ at m/z 158.
-
Cleavage of the phenyl group: [M - 77]⁺ at m/z 110.
-
Benzoyl cation: [C₆H₅CO]⁺ at m/z 105.
The fragmentation patterns of the isomers would be very similar, but the relative intensities of the fragment ions might differ, providing a potential means of differentiation.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectral data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Use a spectral width of approximately 12-15 ppm.
-
Set the relaxation delay to at least 1 second.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Use a spectral width of approximately 200-220 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to give an absorbance value between 0.2 and 0.8 at the λ_max.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).
-
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques include:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds.
-
Electrospray Ionization (ESI): Ideal for less volatile or thermally labile compounds, often coupled with liquid chromatography (LC-MS).
-
-
Instrumentation: Use a mass spectrometer with a suitable mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to include the molecular ion and expected fragment ions.
Visualizing the Concepts
To better illustrate the molecular structures and the general workflow for their characterization, the following diagrams are provided.
Caption: Molecular structures of the target compound and its isomer.
Caption: General experimental workflow for synthesis and analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, spectral analysis of this compound and its comparison with a key structural isomer. By understanding the fundamental principles of spectroscopic techniques and how subtle structural changes manifest in the resulting data, researchers can more effectively and confidently characterize novel oxazole derivatives. The provided protocols and visualizations serve as a practical resource for scientists engaged in the synthesis and analysis of these important heterocyclic compounds.
References
-
PubChem. 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde. Available from: [Link]
Sources
A Comparative Guide to the Reactivity of Oxazole Carbaldehydes for the Synthetic Chemist
In the landscape of heterocyclic chemistry, oxazole carbaldehydes stand out as versatile building blocks, pivotal in the synthesis of a myriad of biologically active molecules and functional materials. Their utility is deeply rooted in the reactivity of the aldehyde moiety, which is significantly modulated by its position on the electron-deficient oxazole ring. This guide offers an in-depth comparison of the reactivity of oxazole-2-carbaldehyde, oxazole-4-carbaldehyde, and oxazole-5-carbaldehyde, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary for efficient synthetic planning and execution.
The Electronic Landscape of Oxazole Carbaldehydes: A Positional Paradigm
The inherent reactivity of an aldehyde is dictated by the electrophilicity of its carbonyl carbon. In oxazole carbaldehydes, this electrophilicity is a direct consequence of the interplay between the electron-withdrawing nature of the oxazole ring and the specific electronic environment of the carbon atom to which the formyl group is attached.
The oxazole ring is an electron-deficient heterocycle due to the electronegativity of its oxygen and nitrogen atoms.[1][2] This electron deficiency influences the reactivity of the ring carbons in a position-dependent manner. The C2 position is the most electron-deficient, rendering it susceptible to nucleophilic attack and deprotonation.[3] Conversely, electrophilic substitution is generally favored at the C4 and C5 positions, with the order of reactivity being C4 > C5 > C2.[3]
When a carbaldehyde group, itself an electron-withdrawing substituent, is appended to the ring, it further perturbs this electronic landscape. The position of the aldehyde dictates the extent of electronic communication with the heteroatoms, thereby fine-tuning the electrophilicity of the carbonyl group and the overall reactivity of the molecule.
A qualitative understanding of this can be summarized as follows:
-
Oxazole-2-carbaldehyde: The aldehyde at the C2 position experiences the strongest electron-withdrawing effect from the adjacent electronegative nitrogen and oxygen atoms. This is expected to render the C2-aldehyde the most electrophilic and, consequently, the most reactive of the three isomers towards nucleophiles. The acidity of the aldehyde proton is also anticipated to be the highest.[1]
-
Oxazole-4-carbaldehyde: The aldehyde at the C4 position is adjacent to the nitrogen atom. Its electrophilicity is expected to be significant, though likely less pronounced than that of the 2-isomer.
-
Oxazole-5-carbaldehyde: The aldehyde at the C5 position is situated between a carbon and the oxygen atom. Its electronic environment is less influenced by the pyridine-like nitrogen, suggesting a comparatively lower electrophilicity than the 2- and 4-isomers.
This hierarchy of reactivity is a crucial consideration for designing synthetic strategies, as it will influence reaction rates, yields, and in some cases, the feasibility of a desired transformation.
Comparative Reactivity in Key Synthetic Transformations
To provide a tangible comparison, we will now delve into the performance of the three oxazole carbaldehyde isomers in two cornerstone reactions for aldehyde chemistry: the Wittig reaction and the Knoevenagel condensation. While comprehensive, directly comparative studies across all three isomers are sparse in the literature, we can synthesize a comparative picture from available data and established principles of heterocyclic reactivity.
The Wittig Reaction: A Gateway to Alkenyl-Oxazoles
The Wittig reaction, a robust method for alkene synthesis, involves the reaction of an aldehyde with a phosphorus ylide. The reaction's success and efficiency are highly dependent on the electrophilicity of the aldehyde.
Expected Reactivity Order: Oxazole-2-carbaldehyde > Oxazole-4-carbaldehyde > Oxazole-5-carbaldehyde
This predicted order is based on the anticipated higher electrophilicity of the C2-aldehyde. A more electrophilic carbonyl carbon will undergo nucleophilic attack by the ylide at a faster rate, leading to quicker reaction times and potentially higher yields, especially with less reactive, stabilized ylides.
Table 1: Predicted Performance of Oxazole Carbaldehydes in the Wittig Reaction
| Isomer | Predicted Reactivity | Expected Outcome with Stabilized Ylides | Expected Outcome with Non-Stabilized Ylides |
| Oxazole-2-carbaldehyde | High | Good to excellent yields, faster reaction times. | Vigorous reaction, good yields. |
| Oxazole-4-carbaldehyde | Moderate | Moderate to good yields, may require longer reaction times or heating. | Good yields. |
| Oxazole-5-carbaldehyde | Lower | Slower reaction, may require more forcing conditions to achieve good yields. | Moderate to good yields. |
Knoevenagel Condensation: Carbon-Carbon Bond Formation with Active Methylene Compounds
The Knoevenagel condensation is another fundamental C-C bond-forming reaction where an aldehyde reacts with an active methylene compound in the presence of a basic catalyst. The rate-determining step is often the initial nucleophilic attack of the enolate on the carbonyl carbon, making the aldehyde's electrophilicity a key determinant of reactivity.
Expected Reactivity Order: Oxazole-2-carbaldehyde > Oxazole-4-carbaldehyde > Oxazole-5-carbaldehyde
Similar to the Wittig reaction, the more electrophilic oxazole-2-carbaldehyde is expected to be the most reactive substrate in Knoevenagel condensations. This heightened reactivity can be advantageous, potentially allowing for milder reaction conditions and shorter reaction times.
Experimental Protocols: A Practical Guide
To facilitate the application of these concepts in a laboratory setting, the following section provides detailed, step-by-step methodologies for the Wittig reaction and Knoevenagel condensation, adaptable for the different oxazole carbaldehyde isomers.
Protocol 1: General Procedure for the Wittig Reaction of Oxazole Carbaldehydes
This protocol describes a general method for the olefination of an oxazole carbaldehyde using a stabilized ylide, such as (triphenylphosphoranylidene)acetate.
Materials:
-
Oxazole carbaldehyde (1.0 eq)
-
Methyl (triphenylphosphoranylidene)acetate (1.1 eq)
-
Toluene, anhydrous
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the oxazole carbaldehyde (e.g., oxazole-2-carbaldehyde, 1.0 mmol, 97 mg).
-
Dissolve the aldehyde in anhydrous toluene (10 mL).
-
Add methyl (triphenylphosphoranylidene)acetate (1.1 mmol, 368 mg) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC). For oxazole-2-carbaldehyde, the reaction is expected to be complete within a few hours. For oxazole-4- and -5-carbaldehydes, longer reaction times may be necessary.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired alkenyl-oxazole.
Protocol 2: General Procedure for the Knoevenagel Condensation of Oxazole Carbaldehydes
This protocol outlines a general procedure for the condensation of an oxazole carbaldehyde with malononitrile, a common active methylene compound.
Materials:
-
Oxazole carbaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the oxazole carbaldehyde (e.g., oxazole-4-carbaldehyde, 1.0 mmol, 97 mg) in ethanol (10 mL).
-
Add malononitrile (1.0 mmol, 66 mg) to the solution.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction for the formation of a precipitate, which is the desired product. The reaction time will vary depending on the isomer used, with oxazole-2-carbaldehyde expected to react the fastest.
-
If no precipitate forms after a reasonable time, gentle heating (e.g., to 50 °C) can be applied.
-
Once the reaction is complete (as indicated by TLC), cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Visualizing the Reaction Pathways
To further elucidate the processes described, the following diagrams illustrate the general workflows for the Wittig reaction and Knoevenagel condensation.
Caption: Generalized workflow for the Wittig olefination of oxazole carbaldehydes.
Caption: Generalized workflow for the Knoevenagel condensation of oxazole carbaldehydes.
Conclusion and Future Outlook
The positional isomerism of the carbaldehyde group on the oxazole ring provides a fascinating case study in the nuanced control of reactivity in heterocyclic systems. The available evidence and fundamental electronic principles strongly suggest a reactivity order of oxazole-2-carbaldehyde > oxazole-4-carbaldehyde > oxazole-5-carbaldehyde in nucleophilic addition reactions. This predictable trend empowers the synthetic chemist to select the appropriate isomer and tailor reaction conditions to achieve desired outcomes with maximal efficiency.
Further quantitative kinetic studies are warranted to precisely map the reactivity differences between these valuable building blocks. Such data would not only solidify our understanding but also enable the development of more sophisticated predictive models for reaction optimization. As the demand for novel oxazole-containing compounds in medicine and materials science continues to grow, a deep appreciation for the subtle yet significant impact of substituent placement will remain a cornerstone of innovative synthetic design.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
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-
ACS Publications. Oxazole chemistry. A review of recent advances. [Link]
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Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
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ResearchGate. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
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-
Scribd. Heteroaromatic Reactivity Overview. [Link]
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-
ACS Publications. The Chemistry of the Oxazoles. [Link]
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-
Quora. Which are more reactive, alkyl ketones or aromatic aldehydes?. [Link]
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-
Black, D. StC., et al. (2020). Comparative reactivity of 5,7-dimethoxyindoles with aldehydes and ketones. ResearchGate. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
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A Comparative Guide to the Biological Activity of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde and Other Key Heterocycles
Introduction: The Central Role of Heterocycles in Modern Drug Discovery
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the backbone of a vast majority of pharmaceuticals. Their unique three-dimensional shapes and rich electronic properties enable them to bind with high specificity to a wide array of biological targets, such as enzymes and receptors.[1] Among the myriad of heterocyclic scaffolds, five-membered rings containing nitrogen and oxygen, like oxazoles, have garnered significant attention for their versatile biological activities.[2]
The oxazole nucleus is a key pharmacophore found in numerous natural products and synthetic molecules, prized for its ability to engage in various non-covalent interactions within biological systems.[1] This guide provides a comparative analysis of the biological activity of a specific oxazole derivative, 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde, and its structural analogs against other prominent heterocyclic systems, including thiazoles, imidazoles, and oxadiazoles. Our objective is to furnish researchers, scientists, and drug development professionals with a technical overview supported by experimental data to inform the rational design of novel therapeutics.
Part 1: The Oxazole Core - A Focus on 2-Methyl-4-phenyl-1,3-oxazole Derivatives
While specific, publicly available biological data for this compound is limited, extensive research on the closely related 2-aryl-4-phenyl-oxazole scaffold reveals a broad spectrum of potent biological activities. The substitution pattern—a methyl group at position 2, a phenyl group at position 4, and a reactive carbaldehyde (formyl group) at position 5—suggests significant potential for therapeutic applications, particularly in anticancer and antimicrobial domains.[2][3] The carbaldehyde group, for instance, is a crucial precursor for synthesizing Schiff bases and other derivatives, often enhancing biological potency.
Derivatives of the 2-phenyl-1,3-oxazole core have demonstrated significant cytotoxic activity against a wide range of human cancer cell lines.[4] For example, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, a related analog, exhibited a potent and broad range of cytotoxic activity with an average GI50 (concentration for 50% growth inhibition) of 5.37 µM across a panel of 60 cancer cell lines.[4] This highlights the potential of the 2-phenyl-oxazole scaffold as a foundation for developing new anticancer agents.
Part 2: Comparative Analysis of Biological Activities
To contextualize the potential of the target oxazole, we compare its anticipated activities with those of other structurally significant five-membered heterocycles.
Anticancer Activity: A Head-to-Head Comparison
The development of novel anticancer agents is a primary focus of medicinal chemistry. Oxazoles, thiazoles, and oxadiazoles have all emerged as promising scaffolds.
-
Oxazoles: As previously noted, 2-aryl-oxazole derivatives show broad-spectrum cytotoxic effects.[4] Another study on 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles reported compounds with potent anti-proliferative activity against non-small cell lung cancer and cytostatic effects on central nervous system cancer cell lines.[5]
-
Thiazoles: Thiazole derivatives, being bioisosteres of oxazoles, also exhibit significant anticancer properties. For instance, certain 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines have demonstrated potent cytostatic and cytotoxic effects against various cancer cell lines, including leukemia and melanoma.[6]
-
Oxadiazoles: The 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers are particularly noteworthy.[7] Derivatives of 1,3,4-oxadiazole have shown potent growth inhibition against multiple cancer cell lines, with some compounds demonstrating GI50 values in the nanomolar range, superior to standard chemotherapeutic drugs in certain assays.[8] Similarly, 1,2,4-oxadiazole derivatives can induce cell death in a wide range of tumor cell lines, including melanoma and breast cancer, through mechanisms like necrosis and apoptosis.[9]
Table 1: Comparative Anticancer Activity (IC50/GI50 in µM)
| Heterocycle Class | Compound Example | Cancer Cell Line | Activity (µM) | Reference |
|---|---|---|---|---|
| Oxazole | Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | Average of 60 lines (GI50) | 5.37 | [4] |
| Oxazole | 2-[4-(4-Br-phenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide | HOP-92 (Lung) | High Activity | [5] |
| Thiazole | 3-chloro-5-(trifluoromethyl)-thiazolo[4,5-d]pyrimidine | C32 (Melanoma) (IC50) | 24.4 | [6] |
| 1,3,4-Oxadiazole | 3-[5-(2-phenoxymethyl-benzoimidazol-1-ylmethyl)-[10][11][12]oxadiazol-2-yl]-2-p-tolyloxy-quinoline | Average of 60 lines (GI50) | 0.40 - 14.9 | [8] |
| 1,2,4-Oxadiazole | N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine | B16-F10 (Melanoma) (IC50) | 50.99 | [9] |
Note: Activity is reported as GI50 (50% Growth Inhibition) or IC50 (50% Inhibitory Concentration). Direct comparison should be made with caution due to different assay conditions and cell lines.
Antimicrobial Activity: A Battle of the Bioisosteres
The search for new antimicrobial agents is critical in the face of rising antibiotic resistance.
-
Oxazoles: The oxazole scaffold is a component of several antibiotics.[6] Studies show that synthetic oxazole derivatives possess activity against both Gram-positive and Gram-negative bacteria.[13] In one study, certain 2,5-dimethyl-4-aryl-oxazole derivatives showed excellent antibacterial activity.[13]
-
Thiazoles & Imidazoles: Thiazoles and imidazoles are well-established antimicrobial pharmacophores.[14] Thiazoles are structurally similar to imidazoles and often exhibit a broad spectrum of activity.[14]
-
Oxadiazoles: In a comparative study, 1,3-oxazole and 1,3-thiazole derivatives showed low antimicrobial activity (MIC >200 µg/mL), while isomeric 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives demonstrated significantly improved potency (MIC = 25 µg/mL) against S. aureus, E. coli, and A. niger.[15] This suggests that the arrangement of heteroatoms within the ring dramatically influences antimicrobial efficacy. The 1,3,4-oxadiazole derivatives, in particular, have shown potent activity against a wide range of bacteria.[16][17]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Heterocycle Class | Test Organism | Activity (µg/mL) | Reference |
|---|---|---|---|
| 1,3-Oxazole | S. aureus, E. coli | >200 | [15] |
| 1,3-Thiazole | S. aureus, E. coli | >200 | [15] |
| 1,2,4-Oxadiazole | S. aureus, E. coli | 25 | [15] |
| 1,3,4-Oxadiazole | S. aureus, E. coli | 25 | [15] |
Note: Data from a single comparative study on 4-hydroxyphenyl substituted heterocycles illustrates the relative potency of the scaffolds.
Part 3: Mechanistic Insights and Signaling Pathways
The biological activity of these heterocycles is intrinsically linked to their ability to modulate specific cellular pathways. Oxazole derivatives, for example, exert their anticancer effects through diverse mechanisms such as the inhibition of tubulin polymerization, disruption of oncogenic signaling pathways, and induction of apoptosis.
Part 4: Experimental Protocols
To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating the biological activity of novel compounds.
Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20]
Causality: This protocol is chosen for its reliability and high-throughput capability in screening the cytotoxic potential of a compound library against various cancer cell lines. The reduction of MTT to formazan is directly proportional to the number of living, metabolically active cells.
Experimental Workflow:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[21]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the cell culture medium. Replace the existing medium with the medium containing the compound dilutions.
-
Controls (Self-Validation):
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the compound, at the same final concentration as in the treated wells. This control accounts for any potential toxicity of the solvent itself.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin). This validates that the assay can detect a cytotoxic effect.
-
Blank Control: Medium only, without cells. This is used for background absorbance subtraction.
-
-
Incubation: Incubate the plate for an exposure time of 48 or 72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours to allow formazan crystal formation.[21]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10][22]
Causality: This quantitative method is preferred over diffusion methods for determining the precise potency of a novel compound, providing a clear MIC value that is crucial for further drug development stages.[22]
Experimental Workflow:
-
Inoculum Preparation: Suspend colonies of the test microorganism (e.g., S. aureus) in sterile broth and adjust the turbidity to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[10][21]
-
Compound Dilution: Perform two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Controls (Self-Validation):
-
Positive Control (Growth Control): Broth with inoculum but no compound, to ensure the microorganism is viable.
-
Negative Control (Sterility Control): Broth only, to check for contamination of the medium.
-
Standard Antibiotic Control: Broth with inoculum and a known antibiotic (e.g., Ampicillin) to validate the test system.[13]
-
-
Inoculation & Incubation: Add the prepared inoculum to each well. Incubate the plate at 35-37°C for 16-20 hours.[10]
-
MIC Determination: The MIC is the lowest compound concentration where no visible growth (turbidity) is observed.[21]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct data is sparse, analysis of its structural relatives points towards significant potential in anticancer and antimicrobial applications. Comparative analysis reveals that while oxazoles are potent, other five-membered heterocycles like thiazoles and particularly oxadiazoles also exhibit compelling, and sometimes superior, biological activities. The subtle changes in heteroatom identity and position within the ring can lead to dramatic shifts in potency and selectivity. This guide underscores the necessity of a broad and comparative screening approach, utilizing robust and validated protocols, to identify the most promising heterocyclic scaffolds for addressing pressing therapeutic needs.
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A Comparative Guide to Catalytic Syntheses of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde scaffold is a valuable building block in medicinal chemistry, appearing in a variety of pharmacologically active compounds. The efficient and selective synthesis of this molecule is therefore of significant interest. This guide provides a comparative analysis of catalytic strategies for the synthesis of this compound, offering insights into the underlying mechanisms, experimental protocols, and performance of different catalytic systems.
Introduction to Synthetic Strategies
The synthesis of this compound is typically approached via a two-step sequence:
-
Formation of the 2-Methyl-4-phenyl-1,3-oxazole core: This crucial step establishes the central heterocyclic ring system.
-
Formylation at the C5 position: The introduction of the aldehyde functionality at the 5-position of the oxazole ring.
This guide will comparatively examine catalysts for each of these stages, as well as explore potential one-pot methodologies that combine these steps.
Part 1: Catalytic Synthesis of the 2-Methyl-4-phenyl-1,3-oxazole Core
The formation of the 2,4-disubstituted oxazole core is a cornerstone of this synthesis. The Robinson-Gabriel synthesis and its variations are the most classical and widely employed methods.[1] This reaction involves the cyclodehydration of a 2-acylamino ketone.[2][3]
Robinson-Gabriel Synthesis: A Comparative Overview of Dehydrating Agents (Catalysts)
The key to a successful Robinson-Gabriel synthesis lies in the choice of the cyclodehydrating agent, which acts as the catalyst for the ring closure. While traditionally stoichiometric, the efficiency of these reagents can be compared.
| Catalyst/Dehydrating Agent | Typical Conditions | Yield Range | Advantages | Disadvantages |
| Concentrated Sulfuric Acid (H₂SO₄) | High temperature | Moderate to Good | Readily available, inexpensive. | Harsh conditions, limited functional group tolerance, potential for side reactions. |
| Polyphosphoric Acid (PPA) | High temperature | Moderate to Good | Effective for less reactive substrates. | Viscous, difficult to handle and remove. |
| Phosphorus Oxychloride (POCl₃) | Moderate to high temperature | Good | Effective dehydrating agent. | Corrosive, requires careful handling. |
| Trifluoroacetic Anhydride (TFAA) | Mild to moderate temperature | Good to Excellent | Milder conditions, good for sensitive substrates. | Expensive, moisture-sensitive. |
Expert Insight: The choice of the dehydrating agent is critical and depends on the substrate's sensitivity. For robust substrates, sulfuric acid or PPA are cost-effective options. However, for more delicate molecules with sensitive functional groups, the milder conditions offered by TFAA are often preferable, despite the higher cost.
Experimental Protocol: Robinson-Gabriel Synthesis using Trifluoroacetic Anhydride
This protocol describes a general procedure for the synthesis of a 2,4-disubstituted oxazole, which can be adapted for 2-methyl-4-phenyl-1,3-oxazole.
-
Preparation of the 2-acylamino ketone precursor: The synthesis begins with the acylation of an α-amino ketone. For the target molecule, this would involve the reaction of 1-amino-1-phenylpropan-2-one with acetic anhydride.
-
Cyclodehydration:
-
Dissolve the 2-acetylamino-1-phenylpropan-1-one (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-methyl-4-phenyl-1,3-oxazole.
-
Alternative Catalytic Approaches to the Oxazole Core
Recent advancements have led to the development of alternative catalytic systems for the synthesis of disubstituted oxazoles, often offering milder reaction conditions and broader substrate scope.
A novel method involves the coupling of α-diazoketones with amides using a Brønsted acid catalyst like trifluoromethanesulfonic acid (TfOH).[4][5][6] This metal-free approach provides good to excellent yields under mild conditions.[4][5][6]
Conceptual Workflow: Brønsted Acid-Catalyzed Oxazole Synthesis
Caption: Brønsted acid-catalyzed synthesis of 2,4-disubstituted oxazoles.
Part 2: Catalytic Formylation of the 2-Methyl-4-phenyl-1,3-oxazole Core
Once the 2-methyl-4-phenyl-1,3-oxazole precursor is synthesized, the next critical step is the introduction of the carbaldehyde group at the C5 position. The Vilsmeier-Haack reaction is the most prominent and effective method for this transformation.[4][7]
The Vilsmeier-Haack Reaction: The Catalyst is the Reagent
The Vilsmeier-Haack reaction utilizes a pre-formed or in-situ generated Vilsmeier reagent, typically from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4][7] In this context, the Vilsmeier reagent itself acts as the electrophile and the catalyst for the formylation.
Mechanism of Vilsmeier-Haack Formylation
Caption: Mechanism of the Vilsmeier-Haack formylation of an oxazole.
Comparative Table of Vilsmeier-Haack Reagents
While the POCl₃/DMF system is standard, variations in the activating agent for DMF can be considered, although less common for this specific transformation.
| Activating Agent | Amide | Typical Conditions | Yield | Advantages | Disadvantages |
| POCl₃ | DMF | 0 °C to 100 °C | Good to Excellent | Highly effective, well-established. | Corrosive, moisture-sensitive. |
| SOCl₂ | DMF | 0 °C to reflux | Good | Readily available. | Can lead to side reactions, corrosive. |
| Phosgene (or triphosgene) | DMF | Low temperature | Good | Highly reactive. | Extremely toxic, requires specialized handling. |
Expert Insight: For the formylation of electron-rich heterocycles like oxazoles, the POCl₃/DMF system remains the gold standard due to its high efficiency and reliability. While other reagents can generate the Vilsmeier reagent, they often do not offer significant advantages for this particular transformation and may introduce additional handling hazards.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methyl-4-phenyl-1,3-oxazole
-
Preparation of the Vilsmeier reagent: In a two-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation:
-
Dissolve 2-methyl-4-phenyl-1,3-oxazole (1 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent (e.g., 1,2-dichloroethane).
-
Add the solution of the oxazole dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-6 hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Part 3: One-Pot Catalytic Strategies
The development of one-pot syntheses is highly desirable as they reduce the number of synthetic steps, purification procedures, and overall waste generation. While a specific one-pot synthesis for this compound is not extensively reported, related methodologies for other trisubstituted oxazoles provide a basis for comparison.
For instance, a one-pot Friedel-Crafts/Robinson-Gabriel synthesis has been developed for 2,4,5-trisubstituted oxazoles using an oxazolone template, which could potentially be adapted.[8] This approach utilizes a combination of a Lewis acid (e.g., AlCl₃) for the Friedel-Crafts reaction and a strong acid (e.g., trifluoromethanesulfonic acid) for the Robinson-Gabriel cyclodehydration.[8]
Additionally, copper-catalyzed one-pot syntheses of 2,5-disubstituted 1,3,4-oxadiazoles from arylacetic acids and hydrazides have been reported, which showcases the potential of metal catalysis in facilitating multi-step transformations in a single pot.[9] While for a different heterocycle, this strategy of in-situ generation and functionalization could inspire future work on one-pot oxazole-carbaldehyde syntheses.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step process. For the initial formation of the 2-methyl-4-phenyl-1,3-oxazole core, the Robinson-Gabriel synthesis remains a robust method, with the choice of dehydrating agent being a key parameter to optimize based on substrate sensitivity and cost. For the subsequent formylation step, the Vilsmeier-Haack reaction using the POCl₃/DMF system is the most effective and widely used method. While alternative catalysts and one-pot procedures are emerging for the synthesis of related oxazoles, their application to this specific target molecule requires further investigation. The protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions in the synthesis of this important heterocyclic building block.
References
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A Researcher's Guide to the Definitive Characterization of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Methods
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. The heterocyclic scaffold of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde represents a class of compounds with significant potential in medicinal chemistry.[1][2] This guide provides a comprehensive overview of its characterization, with a primary focus on the gold-standard technique of single-crystal X-ray diffraction. While a published crystal structure for this specific molecule is not currently available in open-access databases like the Cambridge Structural Database (CSD), this guide will establish a robust framework for its analysis.[3][4] We will delve into the procedural nuances of X-ray crystallography, compare its definitive data with that from other common analytical techniques, and explain the causal reasoning behind these experimental choices.
The Unparalleled Insight of X-ray Crystallography
X-ray crystallography stands alone in its ability to provide a precise three-dimensional map of a molecule's atomic arrangement in the solid state. This technique is not merely about confirmation of connectivity; it reveals crucial stereochemical details, bond lengths, bond angles, and intermolecular interactions that govern the material's properties and its potential biological activity.
Hypothetical Crystallographic Data for this compound
Based on analyses of structurally similar oxazole and isoxazole derivatives, we can anticipate the likely crystallographic parameters for the title compound.[5][6][7][8][9] This predictive approach is a common practice in crystallographic studies to benchmark experimental findings.
| Parameter | Expected Value/System | Rationale and Comparative Insights |
| Crystal System | Monoclinic or Orthorhombic | These are the most common crystal systems for small organic molecules of this nature, as seen in related structures like ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate (Monoclinic).[8] |
| Space Group | P2₁/n or P2₁/c (Centrosymmetric) | The presence of a chiral center is absent, making a centrosymmetric space group highly probable. These specific groups are frequently observed for similar heterocyclic compounds.[8][9][10] |
| Unit Cell Dimensions | a, b, c ≈ 10-25 Å; β ≈ 90-110° | These dimensions are typical for a molecule of this size and provide an efficient packing arrangement in the crystal lattice. For instance, 5-phenyl-1,3,4-oxathiazol-2-one has cell dimensions within this range.[9] |
| Molecules per Unit Cell (Z) | 4 or 8 | This is a common packing number for the anticipated space groups, allowing for efficient use of space within the unit cell. |
| Key Dihedral Angles | Phenyl ring relative to Oxazole ring | The degree of planarity between the phenyl and oxazole rings is a critical conformational feature. In similar structures, these angles can vary, influencing crystal packing and intermolecular interactions.[6][7] |
Experimental Protocol: From Powder to Structure
The journey from a synthesized powder to a fully refined crystal structure is a meticulous process. Each step is designed to ensure the highest quality data.
Step 1: Crystal Growth - The Critical Starting Point
-
Objective: To obtain single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions) with minimal internal defects.
-
Methodology:
-
Solvent Selection: Begin with a solvent in which the compound is sparingly soluble. A solvent screen using a variety of polar and non-polar solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane) is recommended.
-
Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to near saturation at room temperature. Loosely cap the vial to allow for slow evaporation over several days to weeks. This is the most common and often successful technique.
-
Vapor Diffusion: In a sealed container, place a vial of the dissolved compound next to a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.
-
Cooling: If the compound's solubility is significantly temperature-dependent, a saturated solution can be slowly cooled to induce crystallization.
-
-
Causality: The slow rate of crystallization is paramount. Rapid precipitation leads to the formation of polycrystalline or amorphous solids, which are unsuitable for single-crystal X-ray diffraction.
Step 2: Data Collection
-
Objective: To measure the intensities of a large number of diffracted X-ray beams from the single crystal.
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is essential.
-
Procedure:
-
A suitable crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, resulting in sharper diffraction spots and higher quality data.
-
The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam.
-
The positions and intensities of the diffracted beams are recorded by the detector.
-
Step 3: Structure Solution and Refinement
-
Objective: To determine the arrangement of atoms in the unit cell and refine this model against the experimental data.
-
Software: Specialized software packages (e.g., SHELX, Olex2) are used for this process.
-
Process:
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are adjusted to improve the agreement between the calculated and observed diffraction intensities.
-
A Comparative Analysis with Other Characterization Techniques
While X-ray crystallography provides the ultimate structural proof, a combination of spectroscopic techniques is essential for a comprehensive characterization, especially in the solution state.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions. | Unambiguous structural determination in the solid state. | Requires high-quality single crystals; provides no information on solution-state dynamics or purity. |
| ¹H and ¹³C NMR Spectroscopy | Connectivity of atoms, chemical environment of protons and carbons, and relative number of each type of nucleus. | Excellent for determining the carbon-hydrogen framework and for assessing purity.[11][12][13] | Does not provide definitive information on 3D structure or bond lengths/angles. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity; provides confirmation of the molecular formula.[14] | Provides no information on the connectivity or stereochemistry of the molecule. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, C=N). | Quick and easy method to confirm the presence of key functional groups.[12][13] | Provides limited information on the overall molecular structure. |
Conclusion: An Integrated Approach to Structural Elucidation
The definitive characterization of this compound necessitates a multi-faceted analytical approach. While NMR, MS, and IR spectroscopy provide crucial pieces of the structural puzzle, single-crystal X-ray diffraction offers the final, unambiguous picture of the molecule's three-dimensional architecture. The insights gained from a high-quality crystal structure are invaluable for understanding its physicochemical properties and for guiding further drug design and development efforts. For any researcher working with novel oxazole derivatives, mastering the principles and practices of X-ray crystallography is not just an advantage—it is a necessity for producing high-impact, verifiable scientific results.
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ResearchGate. (n.d.). Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Crystal structure of 2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one. Retrieved from [Link]
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PubChem. (n.d.). 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde. Retrieved from [Link]
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- AVESİS. (n.d.). Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphen.... Retrieved from https://avesis.kastamonu.edu.tr/yayin/1b8a5f0f-7b1f-4b1f-8c3e-8c6b7e0a9f8f/crystal-structure-and-hirshfeld-surface-analysis-of-4-4-chlorophenyl-5-methyl-3-4-2-methylphen
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PubChem. (n.d.). 2-Methyl-4,5-dihydro-1,3-oxazole-5-carbaldehyde. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]
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PubMed. (n.d.). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]
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ResearchGate. (n.d.). Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole. Retrieved from [Link]
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Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]
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Zhurnal Prikladnoii Spektroskopii. (2022). Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[1][15]Dioxepino[5,6-d][1][5]Oxazole Compound: an Experimental and Density Functional Theory Study. Retrieved from [Link]
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PubMed. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1 H-imidazoles: 4-(1 H-imidazol-1-yl)benzaldehyde and 1-(4-meth-oxy-phen-yl)-1 H-imidazole. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde
Abstract
In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth comparison of expected spectroscopic data for 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde, a substituted oxazole of interest in medicinal chemistry. We present detailed, field-tested protocols for acquiring high-fidelity Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data. By juxtaposing expected values, derived from foundational spectroscopic principles and data from analogous structures, with robust experimental workflows, this document serves as a vital resource for researchers aiming to validate the synthesis and purity of this compound. Our approach underscores a self-validating system where multiple analytical techniques converge to provide an unambiguous structural assignment.
Introduction: The Imperative of Spectroscopic Verification
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide array of biological activities. The specific derivative, this compound, combines this heterocyclic core with methyl, phenyl, and aldehyde functionalities, making it a versatile building block for more complex molecular architectures.
Before this or any compound can advance in a development pipeline, its identity and purity must be confirmed beyond doubt. Spectroscopic techniques are the gold standard for this purpose. Each method probes different aspects of the molecule's structure, and together, they provide a comprehensive and confirmatory "fingerprint."
-
Nuclear Magnetic Resonance (NMR) spectroscopy maps the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, revealing the connectivity and stereochemistry of the molecular skeleton.
-
Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation at specific vibrational frequencies.
-
Mass Spectrometry (MS) determines the molecular weight of the compound and provides clues about its structure through fragmentation analysis.
This guide is structured to empower researchers to not only acquire their own high-quality data but also to interpret it with confidence by comparing it against theoretically expected values.
Comparative Spectroscopic Data
Table 1: ¹H NMR Data Comparison
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |
| Aldehyde Proton (-CHO) | 9.8 - 10.2 | Singlet (s) | 1H |
| Phenyl Protons (-C₆H₅) | 7.4 - 7.8 | Multiplet (m) | 5H |
| Methyl Protons (-CH₃) | 2.5 - 2.7 | Singlet (s) | 3H |
Rationale: The aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen and its anisotropic effect, placing it far downfield. Phenyl protons typically reside in the aromatic region. The methyl group attached to the oxazole ring is deshielded compared to a simple alkyl methyl group, hence its expected shift.
Table 2: ¹³C NMR Data Comparison
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Assignment | Expected Chemical Shift (δ, ppm) |
| Aldehyde Carbonyl (C=O) | 185 - 195 |
| Oxazole C2 (C-CH₃) | 160 - 165 |
| Oxazole C4 (C-Ph) | 150 - 155 |
| Oxazole C5 (C-CHO) | 130 - 135 |
| Phenyl Carbons (C₆H₅) | 125 - 135 |
| Methyl Carbon (-CH₃) | 13 - 16 |
Rationale: Carbonyl carbons are among the most deshielded in ¹³C NMR. The carbons within the heterocyclic oxazole ring also appear at low field due to their sp² hybridization and proximity to heteroatoms.
Table 3: FTIR Data Comparison
| Assignment | Expected Absorption Range (cm⁻¹) | Intensity |
| Aldehyde C-H Stretch | 2820-2850 and 2720-2750 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aldehyde C=O Stretch | 1685 - 1710 | Strong, Sharp |
| Oxazole Ring C=N Stretch | ~1600 - 1650 | Medium |
| Aromatic C=C Stretch | ~1450 - 1600 | Medium to Weak |
| Oxazole Ring C-O Stretch | ~1050 - 1150 | Medium |
Rationale: The strong carbonyl (C=O) stretch is one of the most identifiable peaks in an IR spectrum. Its conjugation with the oxazole ring lowers the frequency from a typical aliphatic aldehyde (1720-1740 cm⁻¹)[1]. The presence of two distinct aldehyde C-H stretching bands just below 3000 cm⁻¹ is also a key diagnostic feature[2][3].
Table 4: Mass Spectrometry Data
(Ionization Mode: Electron Ionization - EI)
| Assignment | Expected m/z Value | Notes |
| Molecular Ion [M]⁺ | 201.06 | Calculated for C₁₂H₉NO₂. Should be the highest mass peak. |
| [M-H]⁺ | 200.05 | Loss of the aldehyde hydrogen radical, a common fragmentation for aldehydes[4]. |
| [M-CHO]⁺ | 172.06 | Loss of the formyl radical. |
| [C₆H₅CO]⁺ | 105.03 | Benzoyl cation, a very common and stable fragment from phenyl-carbonyl systems. |
| [C₆H₅]⁺ | 77.04 | Phenyl cation. |
Rationale: The molecular weight of C₁₂H₉NO₂ is 201.21 g/mol . In high-resolution mass spectrometry, the exact mass is a powerful confirmation tool. The fragmentation pattern is predicted based on the stability of the resulting cations. The loss of stable neutral molecules or radicals like H• and CHO• is highly favored[4][5][6].
Experimental Protocols: A Foundation for Trustworthy Data
The integrity of any spectroscopic comparison hinges on the quality of the initial data. The following protocols are designed to be self-validating systems, ensuring reproducibility and accuracy.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality Note: Deuterated solvents are essential to prevent overwhelming solvent signals in the ¹H NMR spectrum. The choice of solvent can slightly alter chemical shifts; consistency is key.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent. TMS provides a zero-point reference for the chemical shift scale.
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
-
¹H NMR Acquisition (400 MHz Spectrometer):
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a standard 1D proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition (100 MHz Spectrometer):
-
Acquire a proton-decoupled ¹³C spectrum. Causality Note: Proton decoupling simplifies the spectrum by collapsing carbon-proton coupling into single lines, improving the signal-to-noise ratio.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Process the data and calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Protocol 2: FTIR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1 mg) of the dry sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. Causality Note: KBr is transparent to IR radiation in the typical analysis range and provides a solid matrix for the sample.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample chamber to subtract atmospheric H₂O and CO₂ signals.
-
Place the KBr pellet in the sample holder.
-
Collect the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Protocol 3: Mass Spectrometry
-
Sample Preparation (for ESI or EI):
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
-
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).
-
Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
-
Scan the desired mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
-
Visualization of the Analytical Workflow
To ensure a logical and systematic approach to structural verification, the following workflow should be adopted. This process integrates synthesis, purification, analysis, and data comparison into a cohesive, self-validating system.
Caption: Workflow for Spectroscopic Verification.
Conclusion: An Integrated Approach to Certainty
The structural elucidation of this compound requires a multi-faceted analytical approach. No single technique is sufficient. It is the confluence of data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry that provides the necessary evidence for an unambiguous structural assignment. By following the detailed protocols and comparing the resulting data to the well-established theoretical values presented in this guide, researchers can achieve a high degree of confidence in their material. This rigorous, self-validating methodology is indispensable for ensuring the scientific integrity required in modern chemical and pharmaceutical research.
References
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UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]1]
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Berkeley Learning Hub. (2025, March 4). Aldehyde IR Spectra Analysis. Retrieved from [Link]]
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Oregon State University, Department of Chemistry. (2020, February 7). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]2]
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Jakubowski, S. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]]
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LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]3]
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Uccella, N. A. (1980). MASS SPECTROMETRY OF OXAZOLES. HETEROCYCLES, Vol. 14, No. 6. Retrieved from Semantic Scholar.[5]
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Bowie, J. H., et al. (1968). The mass spectra of some alkyl and aryl oxazoles. Organic Mass Spectrometry, 1(1), 13-29.[6]
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Liu, X.-H., et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(10), 3930-3935.[7]
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Kara, Y. S. (2015). (13)C NMR substituent-induced chemical shifts in 4-(substituted phenyl)-3-phenyl-1,2,4-oxadiazol-5(4H)-ones (thiones). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 149, 920-927.[8]
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Begtrup, M., & Nytoft, H. P. (1974). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica B, 28(1), 53-66.[9]
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A Comparative Guide to the Cytotoxicity of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde Derivatives for Cancer Research
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the 1,3-oxazole nucleus has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1] This guide provides a detailed comparative analysis of the cytotoxic properties of derivatives based on the 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde scaffold, offering insights for researchers and professionals in drug development.
The core of our analysis centers on a series of quinoline-1,3-oxazole hybrids, which utilize 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes as key synthetic precursors.[2][3] These compounds have been subjected to rigorous evaluation against the National Cancer Institute's (NCI) 60-cell line panel, providing a rich dataset for understanding their cytotoxic potential across a diverse range of human cancers.
Comparative Cytotoxicity of Quinoline-1,3-Oxazole Hybrids
A study detailing the synthesis and anticancer evaluation of novel quinoline-1,3-oxazole hybrids revealed significant antiproliferative activity.[2][3] Ten compounds from this series were selected for screening by the NCI, with nine demonstrating noteworthy activity. The half-maximal growth inhibition (GI50) values for these derivatives ranged from a highly potent 0.26 µM to 25.6 µM, underscoring the therapeutic promise of this chemical class.[2][3]
For the purpose of this guide, we will focus on a selection of these derivatives to illustrate the structure-activity relationships (SAR) that govern their cytotoxic effects. The table below summarizes the mean GI50 values for four of the most active compounds across the NCI-60 panel, alongside methotrexate for comparison.
| Compound ID | R-group on Phenyl Moiety | Mean GI50 (µM) |
| 15b | 4-Chloro | <2.0 |
| 15d | 4-Methoxy | <2.0 |
| 15e | 3,4-Dichloro | <2.0 |
| 15f | 3,4,5-Trimethoxy | <2.0 |
| Methotrexate | (Reference) | Variable |
Data synthesized from the findings reported in "Quinoline‐1,3‐Oxazole Hybrids: Syntheses, Anticancer Activity and Molecular Docking Studies".[2][3]
The data indicates that substitutions on the phenyl ring of the oxazole core play a crucial role in modulating cytotoxic activity. Notably, the presence of electron-withdrawing groups (chloro) and electron-donating groups (methoxy) at various positions on the phenyl ring resulted in compounds with significant growth inhibitory effects, with mean GI50 values below 2.0 µM.[2][3] Compound 15d was identified as the most potent cytotoxic agent in this series.[2]
Insights from Related Oxazole Derivatives
To broaden our understanding, it is instructive to consider the cytotoxicity of other substituted oxazole derivatives that have also been evaluated through the NCI-60 screen.
A series of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles exhibited potent growth inhibitory and cytostatic activities, with GI50 values in the submicromolar range (0.2–0.6 µM) against the most sensitive cell lines.[4][5] These compounds demonstrated high selectivity towards leukemia cell lines.[4][5]
Furthermore, research on 5-sulfinyl(sulfonyl)-4-arylsulfonyl-substituted 1,3-oxazoles identified a derivative, 2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide, with broad and potent antiproliferative activity across all cancer cell line subpanels (GI50: 1.64–1.86 μM).[6][7] This suggests that modifications at the 4 and 5 positions of the oxazole ring can lead to compounds with pan-cancer activity.
Mechanistic Considerations: Targeting Cellular Proliferation
The cytotoxic effects of oxazole derivatives are often attributed to their interaction with key cellular targets involved in proliferation and survival.[1] While the precise mechanism for the quinoline-1,3-oxazole hybrids is still under investigation, molecular docking studies suggest that they may act as DNA topoisomerase I inhibitors.[2]
For other related oxazole derivatives, several mechanisms have been proposed:
-
Tubulin Polymerization Inhibition: Some oxazole sulfonamides have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[8] A COMPARE analysis of N-(4-cyano-1,3-oxazol-5-yl)sulfonamides indicated a moderate positive correlation with microtubule-targeting agents like vinblastine and paclitaxel.[9]
-
Kinase Inhibition: The oxazole scaffold is present in several clinically approved kinase inhibitors, suggesting that derivatives can be designed to target specific kinases that are crucial for tumor growth and progression.[1]
-
DNA Topoisomerase Inhibition: As suggested for the quinoline-oxazole hybrids, other oxazole derivatives have been identified as inhibitors of DNA topoisomerases, enzymes essential for DNA replication and repair.[1] For instance, a high positive correlation was found between a potent 5-sulfinyl-4-arylsulfonyl-substituted 1,3-oxazole and the topoisomerase inhibitor aclarubicin.[6][7]
The following diagram illustrates a potential mechanism of action for oxazole derivatives targeting topoisomerase.
Caption: Proposed mechanism of topoisomerase inhibition by oxazole derivatives.
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen
The cytotoxicity data presented in this guide was generated using the standardized NCI-60 screen, a robust and high-throughput platform for identifying and characterizing novel anticancer agents.[10]
One-Dose Screen
-
Cell Inoculation: The 60 human tumor cell lines are inoculated into 96-well microtiter plates and incubated for 24 hours.[10]
-
Compound Addition: The test compounds are added at a single high concentration (typically 10⁻⁵ M).[10]
-
Incubation: The plates are incubated for an additional 48 hours.
-
Endpoint Measurement: A sulforhodamine B (SRB) protein assay is used to determine cell viability.
-
Data Analysis: The percentage growth is calculated relative to a no-drug control and a time-zero control.[10]
Five-Dose Screen
Compounds that show significant growth inhibition in the one-dose screen are advanced to a five-dose assay, which allows for the determination of key dose-response parameters:[10]
-
GI50: The concentration that causes 50% growth inhibition.
-
TGI: The concentration that causes total growth inhibition (cytostatic effect).
-
LC50: The concentration that causes a 50% reduction in the initial cell number (cytotoxic effect).
The following diagram outlines the workflow of the NCI-60 screening process.
Caption: Workflow of the NCI-60 anticancer drug screening protocol.
Conclusion and Future Directions
The derivatives of this compound, particularly the quinoline-1,3-oxazole hybrids, represent a promising class of cytotoxic agents with potent antiproliferative activity against a broad range of human cancer cell lines. The modular nature of their synthesis allows for extensive structure-activity relationship studies to optimize their potency and selectivity.
Future research should focus on elucidating the precise molecular mechanisms of action for the most potent derivatives. Further optimization of the lead compounds, guided by computational modeling and in vitro and in vivo studies, could lead to the development of novel and effective anticancer therapeutics.
References
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Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (n.d.). National Institutes of Health. [Link]
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Assessing the Novelty of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with therapeutic potential is perpetual. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a prominent structural motif in numerous pharmacologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides an in-depth technical assessment of the novelty of derivatives based on the 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde scaffold. We will explore a rational design and synthesis strategy, propose robust experimental protocols for biological evaluation, and compare the potential efficacy of these novel derivatives against existing alternatives, supported by experimental data from related compounds.
The Core Scaffold: this compound
The foundational structure, this compound, presents a unique combination of functionalities. The oxazole core provides a rigid platform for substituent orientation, while the methyl, phenyl, and carbaldehyde groups offer distinct points for chemical modification and interaction with biological targets. The aldehyde group, in particular, is a versatile chemical handle for generating a diverse library of derivatives.
A plausible synthetic route to this core scaffold involves the Vilsmeier-Haack formylation of 2-methyl-4-phenyloxazole. This classic organic reaction introduces a formyl group onto an electron-rich aromatic ring, in this case, the C5 position of the oxazole.
Strategic Derivatization for Novelty
To assess the novelty of this scaffold, we propose the synthesis of two series of derivatives targeting distinct chemical spaces and potential biological activities. The rationale behind these derivatizations is to explore how modifications at the 5-position aldehyde influence the overall biological profile of the molecule.
Series A: Knoevenagel Condensation Derivatives
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[2] This reaction is ideal for converting the aldehyde group of our core scaffold into a variety of α,β-unsaturated systems, which are known pharmacophores in many bioactive molecules.
Workflow for Synthesis of Knoevenagel Derivatives:
Caption: Synthetic workflow for Knoevenagel condensation derivatives.
Series B: Reductive Amination Derivatives
Reductive amination is a powerful method for forming carbon-nitrogen bonds by converting a carbonyl group into an amine.[3][4] This approach allows for the introduction of a wide array of primary and secondary amines, leading to derivatives with altered polarity, basicity, and hydrogen bonding capabilities, which can significantly impact biological activity.
Workflow for Synthesis of Reductive Amination Derivatives:
Caption: Synthetic workflow for reductive amination derivatives.
Comparative Biological Evaluation
The novelty of these derivatives will be established through a rigorous comparative evaluation of their biological activities. Based on the known pharmacological profile of oxazoles, we will focus on anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity
Rationale: Oxazole derivatives have been shown to exhibit potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization, protein kinases, and DNA topoisomerases.[5][6]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The synthesized oxazole derivatives are dissolved in DMSO and added to the wells at various concentrations. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: Plates are incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 (half-maximal inhibitory concentration) value for each compound is determined.
Comparative Data:
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 | 0.1 - 1.0 | [8] |
| Combretastatin A-4 (tubulin inhibitor) | HCT116 | 0.002 - 0.01 | [6] |
| Known Oxazole Derivative 1 | A549 | 5.6 | [9] |
| Known Oxazole Derivative 2 | MCF-7 | 2.3 | [10] |
| Proposed Novel Derivatives | MCF-7, A549, HCT116 | To be determined |
The novelty of the synthesized derivatives will be demonstrated if they exhibit IC50 values comparable to or lower than the reference compounds, or if they show a different spectrum of activity across the tested cell lines.
Anti-inflammatory Activity
Rationale: Many heterocyclic compounds, including oxazoles, have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[11]
Experimental Protocol: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.[12][13][14]
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes and arachidonic acid (substrate) are prepared in a suitable buffer.
-
Compound Incubation: The synthesized oxazole derivatives are pre-incubated with the COX enzymes.
-
Reaction Initiation: Arachidonic acid is added to initiate the enzymatic reaction.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA kit.
-
Data Analysis: The percentage of COX inhibition is calculated, and the IC50 values for both COX-1 and COX-2 are determined.
Comparative Data:
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Ibuprofen | 15 | 25 | 0.6 | [14] |
| Celecoxib | >100 | 0.04 | >2500 | [14] |
| Known Oxazole Derivative 3 | 8.2 | 1.5 | 5.5 | [11] |
| Proposed Novel Derivatives | To be determined | To be determined | To be determined |
Novelty in this context would be indicated by potent COX-2 inhibition with high selectivity over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.
Antimicrobial Activity
Rationale: The oxazole scaffold is present in several natural and synthetic antimicrobial agents.[15]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][16][17][18][19]
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured and their inoculum adjusted to a standard concentration.
-
Serial Dilution: The synthesized oxazole derivatives are serially diluted in a 96-well microtiter plate containing appropriate growth media.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Comparative Data:
| Compound/Drug | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| Ciprofloxacin | 0.25 - 1 | 0.015 - 0.12 | - | [20] |
| Fluconazole | - | - | 0.25 - 2 | [20] |
| Known Oxazole Derivative 4 | 16 | 32 | 8 | [21] |
| Known Oxazole Derivative 5 | 1.56 | >64 | >64 | [20] |
| Proposed Novel Derivatives | To be determined | To be determined | To be determined |
Novel derivatives exhibiting MIC values lower than or comparable to existing agents, or those with a broader spectrum of activity, would be considered of significant interest.
Conclusion and Future Directions
This guide outlines a systematic approach to assessing the novelty of this compound derivatives. By employing rational design and established synthetic methodologies, a diverse library of compounds can be generated. The subsequent comparative biological evaluation against relevant anticancer, anti-inflammatory, and antimicrobial targets, using the detailed protocols provided, will generate robust and quantifiable data.
The novelty of these derivatives will be determined by their potency, selectivity, and spectrum of activity in comparison to known compounds. Promising lead compounds identified through this workflow can then be subjected to further optimization, including structure-activity relationship (SAR) studies and in vivo efficacy testing, to fully elucidate their therapeutic potential. The versatility of the this compound scaffold makes it a compelling starting point for the discovery of next-generation therapeutic agents.
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A Senior Application Scientist's Guide to the Synthesis of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde: A Comparative Benchmarking Study
Introduction: The Significance of the Oxazole Scaffold in Modern Drug Discovery
The 1,3-oxazole ring is a privileged five-membered heterocyclic motif that constitutes the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions allow for effective binding to a wide array of enzymes and receptors. This has rendered oxazole-containing compounds as crucial pharmacophores in medicinal chemistry, with applications as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.[4] The title compound, 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde, is a key intermediate in the synthesis of more complex bioactive molecules, where the aldehyde functional group serves as a versatile handle for further chemical transformations. This guide provides a comparative analysis of the primary synthetic routes to this valuable building block, offering detailed experimental protocols and data to inform the selection of the most suitable method for your research needs.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached through several strategic disconnections. Here, we will benchmark three prominent methods: the classic Robinson-Gabriel synthesis, a modern approach involving the synthesis of the oxazole core followed by Vilsmeier-Haack formylation, and the Van Leusen oxazole synthesis as a potential alternative.
| Synthetic Route | Key Starting Materials | Reagents & Conditions | Typical Yield | Advantages | Disadvantages |
| Robinson-Gabriel Synthesis | N-(1-oxo-1-phenylpropan-2-yl)acetamide | Dehydrating agent (e.g., H₂SO₄, P₂O₅, POCl₃), high temperature | Moderate | Well-established, readily available starting materials. | Harsh reaction conditions, limited functional group tolerance.[5] |
| Vilsmeier-Haack Formylation of 2-Methyl-4-phenyloxazole | 2-Methyl-4-phenyloxazole, N,N-Dimethylformamide (DMF) | Phosphorus oxychloride (POCl₃), 0 °C to room temperature | Good to Excellent | Mild conditions, high yields, regioselective formylation.[6][7][8] | Requires the pre-synthesis of the oxazole core. |
| Van Leusen Oxazole Synthesis | Benzaldehyde, Tosylmethyl isocyanide (TosMIC) derivative | Base (e.g., K₂CO₃), mild conditions | Good | Mild reaction conditions, good functional group tolerance.[9] | May require a multi-step process to achieve the desired substitution pattern. |
Detailed Synthetic Protocols and Mechanistic Insights
Method 1: Two-Step Synthesis via Vilsmeier-Haack Formylation (Recommended)
This is arguably the most efficient and high-yielding approach. It involves the initial synthesis of the 2-methyl-4-phenyloxazole core, followed by a regioselective formylation at the 5-position using the Vilsmeier-Haack reagent.
Step 1: Synthesis of 2-Methyl-4-phenyloxazole
The 2-methyl-4-phenyloxazole precursor can be synthesized via the Robinson-Gabriel reaction of N-(1-oxo-1-phenylpropan-2-yl)acetamide.
-
Experimental Protocol:
-
To a stirred solution of N-(1-oxo-1-phenylpropan-2-yl)acetamide (1 equivalent) in a suitable solvent such as toluene, add a dehydrating agent like phosphorus pentoxide (P₂O₅) or concentrated sulfuric acid (H₂SO₄) (catalytic to stoichiometric amounts).
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-methyl-4-phenyloxazole.
-
Step 2: Vilsmeier-Haack Formylation of 2-Methyl-4-phenyloxazole
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][11] The electrophile, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from DMF and POCl₃.
-
Experimental Protocol:
-
In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).
-
Cool the flask to 0 °C in an ice bath and add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Dissolve 2-methyl-4-phenyloxazole (1 equivalent) in a minimal amount of anhydrous DMF or a chlorinated solvent like dichloromethane (DCM).
-
Add the solution of the oxazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it onto crushed ice with stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
-
Causality of Experimental Choices: The use of anhydrous conditions is critical to prevent the decomposition of the Vilsmeier reagent. The reaction is performed at low initial temperatures to control the exothermic formation of the reagent and then heated to drive the electrophilic aromatic substitution to completion.
Caption: Workflow of the Vilsmeier-Haack Formylation.
Method 2: Robinson-Gabriel Synthesis (Classic Approach)
The Robinson-Gabriel synthesis is a direct, one-pot method for constructing the oxazole ring from a 2-acylamino-ketone precursor.[12][13] For the target molecule, the required starting material is N-(1-oxo-1-phenylpropan-2-yl)acetamide.
-
Experimental Protocol for the Synthesis of N-(1-oxo-1-phenylpropan-2-yl)acetamide:
-
Start with 2-amino-1-phenylpropan-1-one hydrochloride.
-
Dissolve the amino ketone hydrochloride (1 equivalent) in a mixture of acetic anhydride and pyridine.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-(1-oxo-1-phenylpropan-2-yl)acetamide.
-
-
Experimental Protocol for the Robinson-Gabriel Cyclization:
-
Treat the crude N-(1-oxo-1-phenylpropan-2-yl)acetamide with a strong dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide.
-
Heat the mixture, often to high temperatures (e.g., 100-150 °C), for several hours.
-
After cooling, carefully add the reaction mixture to ice-water.
-
Neutralize with a base and extract the product with an organic solvent.
-
Purify by column chromatography or recrystallization.
-
-
Causality of Experimental Choices: The harsh acidic conditions and high temperatures are necessary to effect the intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring. This often limits the compatibility with sensitive functional groups.
Caption: The Robinson-Gabriel Synthesis Pathway.
Conclusion and Recommendations
For the synthesis of this compound, the two-step approach involving the initial synthesis of 2-methyl-4-phenyloxazole followed by a Vilsmeier-Haack formylation is the recommended route. This method generally offers higher yields and milder reaction conditions compared to the classical Robinson-Gabriel synthesis. The Vilsmeier-Haack reaction is a robust and well-understood transformation that provides a high degree of regioselectivity for the formylation of the electron-rich 5-position of the oxazole ring. While the Robinson-Gabriel synthesis is a more direct approach, the harsh conditions can lead to lower yields and are less tolerant of other functional groups. The Van Leusen reaction, although versatile for oxazole synthesis, would likely require a more convoluted multi-step sequence to arrive at the desired trisubstituted product. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available starting materials, and desired purity.
References
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Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
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Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]
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MDPI. (n.d.). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Recent advance in oxazole-based medicinal chemistry. Retrieved from [Link]
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Bentham Science. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Retrieved from [Link]
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MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. The proper disposal of compounds such as 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and an understanding of its potential hazards. As professionals in the field, it is our collective responsibility to ensure that our groundbreaking research does not come at the cost of environmental health or personal safety.[1][2]
Understanding the Hazard Profile: A Precautionary Approach
The precautionary principle dictates that in the absence of complete data, we assume a conservative stance on potential hazards. Based on analogous compounds, we should handle this compound with the assumption that it may possess the following characteristics:
| Hazard Classification | Potential Effects | Recommended Precautions |
| Acute Toxicity (Oral) | Harmful if swallowed.[3][4] | Avoid ingestion. Wash hands thoroughly after handling. |
| Skin Irritation | May cause skin irritation.[4][5] | Wear appropriate protective gloves and clothing.[7] |
| Eye Irritation | May cause serious eye irritation.[3][4][5] | Wear safety glasses or goggles.[7] |
| Respiratory Irritation | May cause respiratory irritation.[4][5] | Handle in a well-ventilated area or with local exhaust ventilation. |
| Aquatic Toxicity | Potentially toxic to aquatic life.[8] | Do not allow to enter drains or waterways.[8] |
This proactive hazard assessment is the foundation of a sound disposal plan, ensuring that all subsequent steps are taken with an appropriate level of caution.
Step-by-Step Disposal Protocol
The following protocol is designed to provide a clear and logical workflow for the disposal of this compound, from the point of generation to final collection by a licensed waste management service.
Phase 1: Immediate In-Lab Handling and Segregation
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE, including safety glasses with side shields or goggles, nitrile gloves, and a lab coat.[7]
-
Waste Container Selection:
-
Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[9]
-
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Indicate the approximate quantity of the waste.
-
Include the date the waste was first added to the container.[9]
-
-
Segregation:
-
Solid Waste: Collect unreacted solid this compound and any grossly contaminated items (e.g., weighing boats, contaminated gloves, bench paper) in a designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate liquid waste container. Do not mix with incompatible waste streams. For instance, avoid mixing with strong oxidizing or reducing agents unless the reaction has been intentionally quenched and neutralized.
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
-
Phase 2: Waste Accumulation and Storage
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and away from general laboratory traffic.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[9]
-
Incompatibility: Ensure that the stored waste is segregated from incompatible chemicals. While specific incompatibility data for this compound is not available, as a general rule, store organic waste away from strong acids, bases, and oxidizers.
-
Quantity Limits: Be mindful of regulatory limits for the amount of hazardous waste that can be stored in a satellite accumulation area (typically 55 gallons of hazardous waste or one quart of acutely hazardous waste).[10]
Phase 3: Disposal and Removal
-
Scheduling a Pickup: Once the waste container is full, or if you are approaching the storage time limit (check your institution's policy), arrange for a waste pickup with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10]
-
Documentation: Complete all necessary paperwork for the waste pickup, ensuring that the chemical is accurately identified.
-
Professional Disposal: The licensed waste management service will transport the waste for final disposal, which is typically high-temperature incineration for organic compounds of this nature.[11] This method ensures the complete destruction of the compound, preventing its release into the environment.[12]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean up a small spill, don appropriate PPE, including double-gloving with nitrile gloves, a lab coat, and safety goggles. Respiratory protection may be necessary for larger spills or if the material is dusty.
-
Containment: For liquid spills, use an absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Cleanup: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Notification: Report the spill to your laboratory supervisor and EHS department, regardless of the size.
By adhering to these procedures, you contribute to a culture of safety and responsibility within your research environment. The principles outlined in this guide are not just about compliance; they are about protecting ourselves, our colleagues, and the environment for future generations of scientists.
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Safety data sheet - BASF Agro España. BASF. Available from: [Link]
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Pharma Waste and Isoflurane Safety. University of Colorado Boulder Environmental Health & Safety. Available from: [Link]
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2-Methyl-4,5-dihydro-1,3-oxazole-5-carbaldehyde. PubChem. Available from: [Link]
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Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. World Health Organization. Available from: [Link]
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Navigating the Safe Handling of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous and safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde, a compound of interest in various research and development endeavors. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous oxazole derivatives and aromatic aldehydes to establish a robust framework for its safe management in a laboratory setting. The procedural guidance herein is designed to empower you with the knowledge to minimize risk and ensure a secure working environment.
Hazard Assessment: Understanding the Chemical Profile
-
Skin and Eye Irritation: Aromatic aldehydes and oxazole derivatives are frequently cited as causing skin and serious eye irritation.[1][2] Direct contact should be strictly avoided.
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2]
-
Harmful if Swallowed: Similar compounds have been noted to be harmful upon ingestion.[2][3][4]
-
Allergic Skin Reaction: Some individuals may develop an allergic skin reaction after exposure.
Given these potential risks, a conservative approach to personal protective equipment (PPE) and handling procedures is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields, lab coat, nitrile gloves, and closed-toe shoes. | For handling small quantities in a well-ventilated area or a chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, and double-gloving with nitrile gloves. | Recommended when there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.[5] |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate organic vapor cartridges, chemical-resistant suit, and heavy-duty chemical-resistant gloves. | For responding to spills or uncontrolled releases of the compound.[5] |
Note on Glove Selection: Always consult the glove manufacturer's compatibility chart to ensure the chosen material (e.g., nitrile, neoprene) provides adequate protection against the specific chemical class. Thicker gloves generally offer better protection.[6]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial for minimizing exposure and ensuring a controlled laboratory environment. The following diagram and procedural steps outline the recommended handling protocol.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Designate a Work Area: All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Assemble Equipment: Ensure all necessary glassware, stirring equipment, and emergency spill materials are readily accessible.
-
Don PPE: Put on the appropriate PPE as detailed in the table above before handling the compound.
-
-
Handling:
-
Weighing: If working with a solid, weigh the compound in a fume hood or a ventilated balance enclosure to avoid inhalation of fine particles.
-
Dissolving and Reactions: When preparing solutions or running reactions, add the compound slowly to the solvent or reaction mixture. All manipulations should be performed in a fume hood.
-
Transfers: Use appropriate, clean glassware for all transfers to prevent spills and contamination.
-
-
Post-Handling:
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment after use with an appropriate solvent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Always wash hands thoroughly with soap and water after removing gloves.[7]
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Provide them with as much information as possible about the spilled substance.
-
Waste Disposal
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
-
Collection: Use separate, clearly labeled, and sealed containers for each waste type (e.g., solid, liquid).
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Follow all local, state, and federal regulations for the disposal of chemical waste.
By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
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- BASF Agro España.
- Apollo Scientific.
- Sigma-Aldrich.
- Fisher Scientific.
- Thermo Fisher Scientific.
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- organicmystery.com.
- Shanghai Canbi Pharma Ltd. SAFETY DATA SHEET - 1,3-OXAZOLE-2-CARBOXALDEHYDE.
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- Formacare.
- Environmental Protection Agency (EPA). Method for the determination of aldehydes and ketones in ambient air using HPLC.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
